molecular formula C9H11BN2O5 B1418644 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid CAS No. 871332-79-5

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Cat. No.: B1418644
CAS No.: 871332-79-5
M. Wt: 238.01 g/mol
InChI Key: FWBAGEDRZQWROK-UHFFFAOYSA-N
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Description

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a useful research compound. Its molecular formula is C9H11BN2O5 and its molecular weight is 238.01 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-(ethylcarbamoyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O5/c1-2-11-9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBAGEDRZQWROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657435
Record name [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid
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Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-79-5
Record name B-[3-[(Ethylamino)carbonyl]-5-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a vital reagent in contemporary organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its utility primarily stems from its capacity to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3] The presence of the ethylcarbamoyl and nitro functionalities on the phenylboronic acid core imparts specific electronic and steric properties, influencing reactivity and allowing for further chemical modifications. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles, ensuring both reproducibility and a thorough understanding of the underlying reaction mechanisms.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach to this compound suggests a disconnection at the amide and boronic acid functionalities. The synthesis strategy hinges on two key transformations: the formation of an amide bond and the introduction of the boronic acid group. The most efficient pathway involves the initial synthesis of a suitable benzamide precursor, followed by a borylation reaction. This approach is often preferred as it avoids potential complications of protecting the boronic acid group during the amidation step.

Our synthetic strategy will commence with 3-bromo-5-nitrobenzoic acid as the starting material. This readily available compound provides the necessary aromatic core with the nitro group and a halogen handle for subsequent borylation. The synthesis will proceed through two main stages:

  • Amide Formation: Conversion of the carboxylic acid of 3-bromo-5-nitrobenzoic acid to the corresponding N-ethylamide.

  • Borylation: Introduction of the boronic acid moiety at the position of the bromine atom via a palladium-catalyzed cross-coupling reaction.

This strategic sequence ensures high efficiency and minimizes potential side reactions.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 3-Bromo-5-nitrobenzoic acid B 3-Bromo-5-nitrobenzoyl chloride A->B SOCl2 or (COCl)2 C 3-Bromo-N-ethyl-5-nitrobenzamide B->C Ethylamine, Base D This compound C->D Bis(pinacolato)diboron, Pd catalyst, Base caption Figure 1: Overall synthetic workflow.

Caption: Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 3-Bromo-N-ethyl-5-nitrobenzamide

The initial phase of the synthesis focuses on the formation of the amide bond. Direct condensation of a carboxylic acid and an amine to form an amide is challenging due to the formation of a highly unreactive ammonium carboxylate salt.[4][5] Therefore, activation of the carboxylic acid is necessary. A common and effective method is the conversion of the carboxylic acid to a more reactive acyl chloride.

Step 1.1: Formation of 3-Bromo-5-nitrobenzoyl chloride

The conversion of 3-bromo-5-nitrobenzoic acid to its corresponding acyl chloride is a standard procedure in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation. Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Experimental Protocol:
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-bromo-5-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 1.2: Amidation with Ethylamine

The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ethylamine to form the desired amide, 3-bromo-N-ethyl-5-nitrobenzamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:
  • Dissolve the crude 3-bromo-5-nitrobenzoyl chloride in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethylamine (1.1-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3-bromo-N-ethyl-5-nitrobenzamide.

Part 2: Borylation to Yield this compound

The final step in the synthesis is the conversion of the aryl bromide to the corresponding boronic acid. The Miyaura borylation reaction is a powerful and widely used method for this transformation.[6] It involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Step 2.1: Miyaura Borylation Reaction

This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the diboron reagent, and reductive elimination to yield the desired boronic ester and regenerate the palladium(0) catalyst. The resulting pinacol boronate ester is then hydrolyzed to the final boronic acid.

Experimental Protocol:
  • To a dry Schlenk flask, add 3-bromo-N-ethyl-5-nitrobenzamide (1.0 eq), bis(pinacolato)diboron (1.1-1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-3 mol%), and a base such as potassium acetate (KOAc) (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent such as dioxane or dimethylformamide (DMF).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude pinacol boronate ester can be purified by column chromatography.

  • For hydrolysis to the boronic acid, dissolve the purified ester in a mixture of a suitable organic solvent (e.g., THF or acetone) and an aqueous acid solution (e.g., 1M HCl).

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Summary

StepStarting MaterialProductReagentsTypical Yield
1.1 3-Bromo-5-nitrobenzoic acid3-Bromo-5-nitrobenzoyl chlorideSOCl₂, cat. DMF>95% (crude)
1.2 3-Bromo-5-nitrobenzoyl chloride3-Bromo-N-ethyl-5-nitrobenzamideEthylamine, TEA85-95%
2.1 3-Bromo-N-ethyl-5-nitrobenzamideThis compoundB₂pin₂, Pd(dppf)Cl₂, KOAc70-85%

Logical Relationships in the Synthesis

Logical_Relationships cluster_0 Amide Formation cluster_1 Borylation A Carboxylic Acid Activation (Acyl Chloride Formation) B Nucleophilic Acyl Substitution (Amidation) A->B Increased Reactivity C Palladium-Catalyzed Cross-Coupling (Miyaura Borylation) B->C Substrate for Borylation D Hydrolysis of Boronate Ester C->D Intermediate Formation caption Figure 2: Key stages and their interplay.

Caption: Figure 2: Key stages and their interplay.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established two-stage process involving amide formation followed by a Miyaura borylation. The described protocols are robust and utilize readily available reagents and standard laboratory techniques. Careful execution of each step, particularly the anhydrous and inert conditions required for the borylation reaction, is crucial for achieving high yields and purity. This technical guide provides a solid foundation for researchers and scientists to successfully synthesize this important building block for applications in drug discovery and materials science.

References

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Abstract

This compound is a multifunctional aromatic boronic acid derivative of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. Its unique trifunctional architecture—comprising a reactive boronic acid moiety, an electron-withdrawing nitro group, and a hydrogen-bonding ethylcarbamoyl side chain—renders it a highly versatile building block. This guide provides an in-depth analysis of its core chemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind its reactivity profile and provide a technical framework for its effective utilization in advanced chemical applications.

Core Molecular Profile & Physicochemical Properties

This compound is a substituted phenylboronic acid, a class of compounds renowned for their utility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic placement of the nitro and ethylcarbamoyl groups on the phenyl ring significantly modulates the electronic properties and reactivity of the boronic acid functional group, making it a valuable and specialized reagent.

Molecular Structure

The structural arrangement of its functional groups is key to its chemical behavior.

Figure 1: Chemical Structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound has been consolidated from supplier technical sheets and chemical databases. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategy.

PropertyValueSource(s)
CAS Number 871332-79-5[3]
Molecular Formula C₉H₁₁BN₂O₅Calculated
Molecular Weight 253.99 g/mol Calculated
Appearance Solid[3]
Melting Point 187-191 °C[3]
Storage 2-8°C, keep in a dry area[3]
Synonyms 3-(N-Ethylaminocarbonyl)-5-nitrophenylboronic acid, B-[3-[(ethylamino)carbonyl]-5-nitrophenyl]boronic acid[3]

Chemical Reactivity & Mechanistic Insights

The utility of this compound stems from the interplay of its three key functional groups. Understanding their individual and collective influence is critical for predicting its behavior in chemical transformations.

The Boronic Acid Moiety: The Reactive Core

The B(OH)₂ group is the primary site of reactivity. Arylboronic acids are known to be versatile, yet they possess inherent stability challenges.[4]

  • Suzuki-Miyaura Coupling: This is the cornerstone application. The boronic acid serves as the organoboron nucleophile, which, under palladium catalysis, couples with organohalides to form C-C bonds. The electron-deficient nature of the aromatic ring, due to the nitro and carbamoyl groups, can influence the transmetalation step of the catalytic cycle.

  • Reversible Esterification: Boronic acids readily and reversibly form boronate esters with diols.[4] This property is the foundation for their use in sensors for saccharides and in dynamic covalent chemistry for creating self-healing materials.[5]

  • Stability and Dehydration: A significant challenge with free boronic acids is their propensity to undergo dehydration to form cyclic boroxine anhydrides, especially upon heating or under vacuum. They are also susceptible to protodeboronation (loss of the boronic acid group) under certain conditions and oxidation.[4]

The Nitro and Ethylcarbamoyl Groups: Modulators of Reactivity

These two groups are not merely passive substituents; they actively define the molecule's character.

  • Electronic Effects: Both the nitro (-NO₂) and ethylcarbamoyl (-CONHCH₂CH₃) groups are strongly electron-withdrawing. This electronic pull makes the boron atom more electrophilic, which can affect its reactivity in cross-coupling reactions. Arylboronic acids with electron-withdrawing groups are also known to act as highly efficient catalysts for direct amidation reactions between carboxylic acids and amines.[6]

  • Synthetic Handles: The nitro group is a versatile synthetic handle. It can be readily reduced to an amine (-NH₂), opening a pathway for a vast array of subsequent functionalizations, such as amide bond formation, diazotization, or reductive amination. This allows for the generation of diverse chemical libraries from a single advanced intermediate.

  • Physicochemical Influence: The ethylcarbamoyl group provides a site for hydrogen bond donation (from the N-H) and acceptance (from the C=O). This influences the molecule's solubility, crystal packing, and its potential to interact with biological targets like enzyme active sites.

G A This compound B Suzuki-Miyaura Coupling (Biaryl Synthesis) A->B Pd Catalyst, Ar-X C Nitro Group Reduction (-> Amine Intermediate) A->C e.g., H₂, Pd/C D Amidation Catalyst A->D R-COOH, R'-NH₂ E Diol Sensing / Bioconjugation A->E Diol Binding F Drug Discovery Scaffolds B->F C->F G Functional Materials E->G

Figure 2: Core reactivity and application pathways for the title compound.

Synthesis & Purification Strategies

Plausible Synthetic Protocol

Proposed Workflow: Miyaura Borylation

  • Amide Formation: Start with a commercially available precursor, such as 3-bromo-5-nitrobenzoic acid. Activate the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) and react it with ethylamine to form 3-bromo-N-ethyl-5-nitrobenzamide. This step establishes the ethylcarbamoyl moiety.

  • Miyaura Borylation: Subject the resulting aryl bromide to a palladium-catalyzed cross-coupling reaction with a boron source like bis(pinacolato)diboron (B₂pin₂). This reaction installs a pinacol boronate ester, which is a common, stable precursor to the free boronic acid.

  • Deprotection: The final step involves the hydrolysis of the pinacol ester (e.g., using an acid like HCl or a reagent like sodium periodate) to yield the target this compound.

Expertise Insight: The choice of a late-stage borylation is deliberate. It avoids exposing the sensitive C-B bond to the potentially harsh conditions of nitration or amidation reactions, thus maximizing overall yield and purity.

Purification: A Critical Consideration

The purification of arylboronic acids requires careful technique due to their instability.

  • Chromatographic Challenges: Standard silica gel column chromatography can be problematic for free boronic acids, often leading to decomposition, deboronation, or irreversible binding to the stationary phase.[1][7] This makes purification difficult and can significantly lower yields.

  • The Boronate Ester Advantage: A field-proven strategy is to purify the stable boronate ester intermediate (e.g., the pinacol or Epin ester) using conventional silica gel chromatography.[1][7][8] These esters are generally more robust and less polar, making them easier to handle.[1] The pure ester is then deprotected in a clean, final step to yield the high-purity boronic acid.

  • Alternative Methods: For the free acid, recrystallization is often the preferred method if a suitable solvent system can be identified.

Applications in Research & Drug Development

The unique combination of functional groups makes this compound a valuable asset in several areas of chemical science.

  • Scaffold for Medicinal Chemistry: As an intermediate, it provides a platform for building complex molecules. It can be used in Suzuki-Miyaura reactions to synthesize biaryl compounds, a motif prevalent in many approved drugs.[2][9] The subsequent reduction of the nitro group allows for the introduction of new pharmacophores, enabling the exploration of structure-activity relationships (SAR).

  • Targeted Covalent Inhibitors: The boronic acid group can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This mechanism is exploited in drugs like the proteasome inhibitor Bortezomib.[9] This compound could serve as a starting point for designing novel inhibitors for various enzyme classes, including β-lactamases.[10]

  • Bioconjugation and Chemical Biology: The ability of the boronic acid to bind with diols can be used to immobilize enzymes or other biomolecules onto surfaces or to develop sensors for detecting carbohydrates.[2][11][12]

Safety & Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds, the following precautions are advised.[13]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Potential Hazards: May be harmful if swallowed or inhaled.[13] Causes skin and serious eye irritation.[13] May cause respiratory irritation.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) to prevent degradation.[3]

Conclusion

This compound is more than a simple building block; it is a sophisticated chemical tool. Its value lies in the precise arrangement of its functional groups, which provides a pre-packaged combination of reactivity, modularity, and strategic potential. For the medicinal chemist, it offers a direct route to complex scaffolds. For the organic chemist, it is a key player in powerful C-C bond-forming reactions. By understanding the fundamental principles of its reactivity and handling it with the appropriate techniques, researchers can fully leverage its potential to accelerate innovation in drug discovery and materials science.

References

An In-depth Technical Guide to the Physical Properties of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a specialized organic compound that holds significant interest within the realms of medicinal chemistry and materials science. As a derivative of phenylboronic acid, it serves as a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the ethylcarbamoyl and nitro functional groups on the phenyl ring introduces specific electronic and steric properties, influencing its reactivity, binding affinities, and overall utility in the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights into its characterization. The methodologies presented herein are grounded in established analytical techniques, ensuring both scientific accuracy and practical applicability for researchers in drug discovery and chemical development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are fundamental for its handling, characterization, and application in further research and development.

PropertyValue
CAS Number 871332-79-5
Molecular Formula C₉H₁₁BN₂O₅[1]
Molecular Weight 238.01 g/mol [1]
Appearance Solid
Melting Point 187-191 °C
Predicted Density 1.37 ± 0.1 g/cm³
Predicted pKa 6.35 ± 0.10
Storage Conditions Sealed in a dry environment at 2-8°C

Experimental Characterization Protocols

The following sections detail the experimental protocols for the determination of the physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Grind Grind Sample Load Load Capillary Grind->Load Place Place in Apparatus Load->Place Heat Controlled Heating Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and formulation.[2][3] The "like dissolves like" principle is a guiding concept, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Experimental Protocol (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) is selected.

  • Sample Addition: A small, pre-weighed amount of the compound (e.g., 10 mg) is added to a known volume of each solvent (e.g., 1 mL) in separate vials.

  • Mixing: The vials are agitated (e.g., vortexed or sonicated) at a controlled temperature (e.g., 25 °C) for a set period.

  • Observation: The samples are visually inspected for complete dissolution, partial dissolution, or insolubility.

Experimental Protocol (Quantitative - HPLC-based):

  • Equilibrium Saturation: An excess of the compound is added to a known volume of the solvent and agitated until equilibrium is reached (typically 24-48 hours).

  • Filtration: The saturated solution is filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solids.

  • Dilution: A precise aliquot of the filtrate is diluted with a suitable mobile phase.

  • HPLC Analysis: The diluted sample is analyzed by a validated HPLC method with a UV detector.

  • Quantification: The concentration is determined by comparing the peak area to a standard calibration curve.

Solubility_Workflow cluster_prep Sample Preparation & Saturation cluster_analysis Analysis & Quantification Add Add Excess Compound to Solvent Agitate Agitate to Equilibrium Add->Agitate Filter Filter Saturated Solution Agitate->Filter Dilute Precise Dilution Filter->Dilute HPLC HPLC Analysis Dilute->HPLC Quantify Quantify vs. Standards HPLC->Quantify

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the downfield region (typically δ 7.5-9.0 ppm) corresponding to the protons on the phenyl ring. The substitution pattern will dictate the multiplicity (e.g., singlets, doublets, triplets).

  • Amide Proton: A broad singlet for the N-H proton, with its chemical shift being solvent and concentration-dependent.

  • Ethyl Group Protons: A quartet for the -CH₂- group and a triplet for the -CH₃ group, characteristic of an ethyl group coupled to each other.

  • Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which may be exchangeable with water in the solvent.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: 20-50 mg of the compound is dissolved in a deuterated solvent.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (typically δ 160-180 ppm) for the amide carbonyl carbon.

  • Aromatic Carbons: Signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the boron atom will have a characteristic chemical shift.

  • Ethyl Group Carbons: Signals in the upfield region for the -CH₂- and -CH₃ carbons.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected FTIR Spectral Features:

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H stretching vibration.

  • C=O Stretch: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.

  • NO₂ Stretches: Two strong bands corresponding to the asymmetric (around 1500-1550 cm⁻¹) and symmetric (around 1300-1360 cm⁻¹) stretching vibrations of the nitro group.[4][5][6]

  • B-O-H Bending: Broad absorptions in the fingerprint region associated with the boronic acid moiety.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused into the ESI source of the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

Expected Mass Spectral Features:

  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed.[7]

  • Adducts: Adducts with solvent molecules or salts (e.g., [M+Na]⁺) may also be present.

  • Fragmentation: Fragmentation patterns can provide further structural information. Boronic acids can sometimes form boroxine trimers through dehydration, which might be observed in the mass spectrum.[8]

Spectro_Characterization cluster_nmr NMR Spectroscopy cluster_ir FTIR Spectroscopy cluster_ms Mass Spectrometry Compound 3-(Ethylcarbamoyl)-5- nitrophenylboronic acid H1_NMR ¹H NMR Compound->H1_NMR C-H Framework C13_NMR ¹³C NMR Compound->C13_NMR Carbon Skeleton FTIR Identify Functional Groups Compound->FTIR Functional Groups MS Determine Molecular Weight & Fragmentation Compound->MS Molecular Mass

Caption: Spectroscopic Techniques for Structural Elucidation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of this compound and for monitoring reaction progress during its synthesis.[9][10]

Experimental Protocol (Reversed-Phase HPLC):

  • Column Selection: A C18 or similar reversed-phase column is typically used.

  • Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is prepared.

  • Sample Preparation: A solution of the compound is prepared in the mobile phase or a compatible solvent at a known concentration.

  • Chromatographic Conditions: A gradient or isocratic elution method is developed to achieve good separation of the main peak from any impurities. The flow rate and column temperature are optimized.

  • Detection: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum of the compound.

  • Data Analysis: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The physical properties of this compound are critical to its successful application in research and development. This guide has provided a detailed overview of its key characteristics and the experimental protocols required for their determination. By employing these standardized and well-understood analytical techniques, researchers can ensure the quality and consistency of this important chemical building block, thereby facilitating the advancement of their scientific endeavors. The combination of melting point analysis, solubility studies, comprehensive spectroscopic characterization, and chromatographic purity assessment forms a robust framework for the complete physical profiling of this compound.

References

Structure elucidation of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Introduction

In the landscape of modern drug discovery and materials science, phenylboronic acids serve as indispensable building blocks, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] The precise molecular structure of these reagents is paramount, as it dictates their reactivity, stability, and potential biological activity.[3] This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a substituted aromatic boronic acid.

As a Senior Application Scientist, my objective is not merely to present data, but to articulate the scientific rationale behind the chosen analytical strategy. We will employ an orthogonal series of spectroscopic and spectrometric techniques. This self-validating system ensures that the final structural assignment is unambiguous and supported by a confluence of evidence, reflecting the highest standards of scientific integrity. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization.

Chapter 1: The Analytical Strategy - An Orthogonal Approach

The cornerstone of modern structure elucidation is the use of multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a level of confidence that no single technique can offer. Our strategy for this compound integrates Mass Spectrometry (MS) for molecular formula determination, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the atomic connectivity, and Infrared (IR) Spectroscopy for functional group identification. Finally, where the highest degree of certainty is required, X-ray Crystallography provides the ultimate confirmation of the three-dimensional structure in the solid state.[4][5]

G cluster_0 Structure Elucidation Workflow Hypothesis Hypothesized Structure C9H11BN2O5 MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Hypothesis->MS Orthogonal Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) - Connectivity - Chemical Environment Hypothesis->NMR Orthogonal Analysis IR FT-IR Spectroscopy - Functional Groups Hypothesis->IR Orthogonal Analysis Confirmation Final Confirmed Structure MS->Confirmation Data Synthesis NMR->Confirmation Data Synthesis IR->Confirmation Data Synthesis XRay X-ray Crystallography - 3D Solid-State Structure - Absolute Confirmation Confirmation->XRay Ultimate Verification G Struct this compound MS Mass Spec (MS) - [M-H]⁻ at m/z 237.06 - Confirms Formula: C₉H₁₁BN₂O₅ NMR NMR IR FT-IR - O-H (~3300 cm⁻¹) - N-H (~3300 cm⁻¹) - C=O (~1660 cm⁻¹) - NO₂ (~1530, 1350 cm⁻¹) - B-O (~1380 cm⁻¹) Conclusion Conclusion Structure Confirmed MS->Conclusion Corroborates NMR->Conclusion Corroborates IR->Conclusion Corroborates

References

An In-depth Technical Guide to 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid (CAS: 871332-79-5) for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for versatile, high-utility chemical scaffolds is perpetual. 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid, identified by its CAS number 871332-79-5, represents a quintessential example of such a building block. This molecule is strategically functionalized with three distinct chemical motifs: a boronic acid, a nitro group, and an ethylcarbamoyl moiety. This trifecta of functionalities provides medicinal chemists with a powerful tool for constructing complex molecular architectures, enabling sophisticated structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The boronic acid group is renowned for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2] Furthermore, the unique electronics of the boron atom allow it to form reversible covalent bonds with diols or specific amino acid residues (like serine or threonine) in enzyme active sites, a feature famously exploited in drugs like the proteasome inhibitor Bortezomib.[3][4] The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and can serve as a handle for further chemical transformations, such as reduction to an amine. The ethylcarbamoyl group provides a stable amide linkage with a vector for exploring hydrogen bonding interactions and modifying physicochemical properties like solubility and cell permeability.

This guide provides an in-depth analysis of this compound, detailing its properties, a logical synthetic pathway, and its core applications in pharmaceutical research, complete with validated experimental protocols.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and screening. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 871332-79-5BoroPharm Inc.
Molecular Formula C₉H₁₁BN₂O₅-
Molecular Weight 237.99 g/mol -
Appearance SolidBoroPharm Inc.
Melting Point 187-191 °CBoroPharm Inc.
Storage Conditions 2-8°C, Keep in a dry areaBoroPharm Inc.
Synonyms [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid, 3-(N-Ethylaminocarbonyl)-5-nitrobenzeneboronic acidBoroPharm Inc.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through several routes. A logical and robust pathway involves the amidation of a commercially available precursor, 3-carboxy-5-nitrophenylboronic acid, which ensures the precise placement of all three functional groups.

Causality of Experimental Choices: This synthetic approach is chosen for its high regioselectivity and the use of well-established, high-yielding reactions. Starting with 3-carboxy-5-nitrophenylboronic acid (CAS 101084-81-5) leverages a readily available starting material.[5][6][7] The conversion of the carboxylic acid to an amide is a standard transformation. Using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is advantageous as it proceeds under mild conditions, minimizing potential side reactions involving the boronic acid or nitro functionalities. The base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine salt, facilitating the reaction.

Proposed Synthetic Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Purification A 3-Carboxy-5-nitrophenylboronic acid (CAS: 101084-81-5) C HATU, DIPEA DMF, 0°C to RT A->C B Ethylamine HCl B->C D This compound (CAS: 871332-79-5) C->D Formation of Amide Bond E Aqueous Workup (e.g., dilute HCl, Brine) D->E F Extraction (e.g., Ethyl Acetate) E->F G Chromatography (Silica Gel) F->G H Pure Product G->H

Caption: Proposed synthesis of the target compound via amide coupling.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful synthesis relies on careful control of stoichiometry and reaction conditions.

  • Reagent Preparation: To a solution of 3-carboxy-5-nitrophenylboronic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture under an inert atmosphere (e.g., Argon) for 15 minutes at room temperature.

  • Amine Addition: Cool the reaction mixture to 0°C using an ice bath. Add Ethylamine hydrochloride (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic and basic washes serve to remove unreacted starting materials and coupling reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure this compound.

Core Applications in Drug Development

The unique structural arrangement of this compound makes it a valuable reagent in several key areas of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura coupling.[8] This palladium-catalyzed reaction enables the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide/triflate.[2][9] This is a cornerstone reaction for synthesizing biaryl motifs, which are prevalent in many approved drugs. The electron-withdrawing nature of the nitro and carbamoyl groups can influence the electronic properties and reactivity of the boronic acid in the catalytic cycle.

G A 3-(Ethylcarbamoyl)-5- nitrophenylboronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Aryl/Heteroaryl Halide (R-X, X=Br, I, OTf) B->C D Biaryl Product C->D C-C Bond Formation

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

Fragment-Based Drug Discovery (FBDD) and Linker Chemistry

In FBDD, small molecules ("fragments") are screened for weak binding to a biological target.[] this compound is an ideal fragment due to its molecular weight and the presence of multiple interaction points. The boronic acid can form reversible covalent bonds or hydrogen bonds with active site residues, the amide can act as a hydrogen bond donor/acceptor, and the nitro group can be used as a chemical handle for fragment evolution.[11] The distinct reactivity of each group allows for its use as a versatile linker, connecting different pharmacophores in a controlled, stepwise manner.

Boron-Based Therapeutics and Covalent Inhibition

The field of boron-containing drugs has expanded significantly since the approval of Bortezomib.[12] The boronic acid moiety is an electrophilic "warhead" that can react with nucleophilic residues (e.g., serine, threonine) in enzyme active sites to form a stable, yet reversible, tetrahedral boronate adduct.[3][4] This mechanism can lead to potent and selective enzyme inhibition. While this specific molecule may not be a final drug, it serves as a critical starting point or intermediate for designing more complex boronic acid-based inhibitors.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a self-validating system for coupling the title compound with a generic aryl bromide. Success is validated by the consumption of starting materials and the appearance of a new, less polar product spot on a TLC plate, confirmed by mass spectrometry.

  • Reaction Setup: To a microwave vial or Schlenk flask, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water (0.1 M relative to the aryl bromide). Seal the vessel and degas the mixture by bubbling argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 85-100°C and stir for 4-12 hours. The reaction can be performed using conventional heating with an oil bath or in a microwave reactor for accelerated reaction times.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once the aryl bromide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the desired biaryl product.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool designed for the challenges of modern drug discovery. Its pre-installed functional handles—the boronic acid for coupling and potential covalent interactions, the nitro group for subsequent modification, and the ethylcarbamoyl group for SAR exploration—provide a robust platform for generating novel chemical entities. The synthetic accessibility and predictable reactivity of this compound ensure its continued relevance for researchers and scientists in the pharmaceutical industry, enabling the efficient construction of complex molecules in the pursuit of next-generation therapeutics.

References

An In-Depth Technical Guide to 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid (CAS No. 871332-79-5) is an organoboron compound of increasing interest in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring a boronic acid group, a nitroaromatic core, and an ethylamide moiety, makes it a highly versatile building block. The boronic acid functional group is renowned for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1] The presence of an electron-withdrawing nitro group significantly influences the electronic properties of the phenyl ring, affecting its reactivity and potential interactions with biological targets. Furthermore, the ethylcarbamoyl group can modulate the compound's solubility and provides a handle for further synthetic modifications or specific molecular recognition interactions.

This guide provides an in-depth overview of the commercial availability, synthesis, characterization, applications, and safe handling of this compound, designed to empower researchers in their scientific endeavors.

Chemical Properties and Specifications

PropertyValue
CAS Number 871332-79-5
Molecular Formula C₉H₁₁BN₂O₅
Molecular Weight 238.01 g/mol
IUPAC Name [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid
SMILES CCNC(=O)C1=CC(--INVALID-LINK--[O-])=CC(B(O)O)=C1
InChI Key FWBAGEDRZQWROK-UHFFFAOYSA-N

Table 1: Key chemical properties of this compound.

Commercial Availability

This compound is available from several specialized chemical suppliers. Purity levels and available quantities may vary, and it is recommended to request a certificate of analysis from the supplier to ensure material quality.

SupplierPurityAvailable Quantities
Alfa Chemistry ≥98%Inquire for details
CymitQuimica >95%250mg, 1g, 5g, 25g
Arctom ≥95%Inquire for details
Pure Chemistry Scientific ≥97%Inquire for details

Table 2: A non-exhaustive list of commercial suppliers for this compound.[2][3][4]

Proposed Synthetic Pathway

While specific, peer-reviewed synthesis procedures for this compound are not extensively detailed in public literature, a plausible and common route for the synthesis of arylboronic acids involves the borylation of an organometallic intermediate, such as a Grignard or organolithium reagent, derived from the corresponding aryl halide. A general two-step approach is outlined below.

Step 1: Amide Formation The synthesis would likely begin with 3-bromo-5-nitrobenzoic acid. This starting material can be converted to the corresponding N-ethylamide via standard amide coupling procedures, for example, by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethylamine.

Step 2: Borylation via Grignard Reaction The resulting 3-bromo-N-ethyl-5-nitrobenzamide can then be converted into a Grignard reagent by reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). This organometallic intermediate is then reacted at low temperature with a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃). Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final this compound.[5]

Synthetic_Pathway A 3-Bromo-5-nitrobenzoic acid B 3-Bromo-N-ethyl-5-nitrobenzamide A->B 1. SOCl₂ 2. Ethylamine C Grignard Reagent B->C Mg, THF D Boronate Ester Intermediate C->D B(OR)₃ E 3-(Ethylcarbamoyl)-5- nitrophenylboronic acid D->E H₃O⁺ workup

Caption: Proposed synthesis of this compound.

Quality Control and Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The aromatic protons should exhibit characteristic splitting patterns and chemical shifts influenced by the nitro and ethylcarbamoyl substituents. ¹¹B NMR spectroscopy is also a valuable tool for characterizing boronic acids, with the boron signal appearing at a specific chemical shift.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient mobile phase is typically effective for analyzing arylboronic acids.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretches of the amide, the N-O stretches of the nitro group, and the broad O-H stretch of the boronic acid.

Researchers should request a Certificate of Analysis from their supplier or perform these analytical tests in-house to validate the material before use.

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound lies in its utility as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for constructing complex molecular architectures, particularly biaryl structures which are prevalent in many pharmaceutical agents.[8]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the coupling of an arylboronic acid with an aryl bromide. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential in Medicinal Chemistry and Targeted Protein Degradation

Beyond its role in traditional cross-coupling, this compound is a valuable fragment for drug discovery. The substituted nitrophenyl core can serve as a scaffold for building more complex molecules. A particularly exciting application is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[9][10] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker.

This compound can be envisioned as a versatile building block for constructing the linker portion of a PROTAC. The boronic acid can be coupled to a target-binding ligand, and the nitro group can be chemically reduced to an amine, providing a reactive site for attaching the E3 ligase ligand.

PROTAC_Concept cluster_0 PROTAC Component Synthesis A 3-(Ethylcarbamoyl)-5- nitrophenylboronic acid B Target-Binding Ligand (via Suzuki Coupling) A->B Suzuki Coupling C Linker Intermediate (NO₂ → NH₂) B->C Reduction E Complete PROTAC C->E Amide Coupling D E3 Ligase Ligand D->E

Caption: Conceptual use in Proteolysis-Targeting Chimera (PROTAC) synthesis.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. A Safety Data Sheet (SDS) is available and should be consulted before use.[2]

  • Hazard Identification: May cause skin and eye irritation. Harmful if swallowed. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place. Boronic acids can be sensitive to moisture and air.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

Purity Analysis of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, ensuring safety and efficacy. 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a vital building block in medicinal chemistry, and its purity profile directly impacts the quality of downstream products. This technical guide provides a comprehensive framework for the purity analysis of this compound, synthesizing orthogonal analytical techniques with regulatory insights. We delve into the causality behind experimental choices, presenting self-validating protocols for chromatography, mass spectrometry, NMR spectroscopy, and elemental analysis. This document is structured to empower researchers and quality control professionals with the expertise to establish a robust and compliant analytical control strategy, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Criticality of Purity for a Key Synthetic Intermediate

This compound (CAS 871332-79-5) is a substituted arylboronic acid. Such compounds are instrumental in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds[1]. The presence of the boronic acid, nitro, and ethylcarbamoyl functionalities makes it a versatile reagent for constructing complex molecular architectures in drug discovery programs.

However, the synthetic routes to this intermediate can introduce a variety of impurities, including starting materials, by-products, intermediates, and degradation products[2]. The level and nature of these impurities can significantly affect the yield, purity, and safety profile of the final API. Therefore, a multi-faceted analytical approach is not just a quality control measure but a fundamental requirement for regulatory compliance and successful drug development. This guide outlines such an approach, aligning with the stringent expectations of guidelines like ICH Q3A(R2), which governs impurities in new drug substances[2][3].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 871332-79-5[4]
Molecular Formula C₉H₁₁BN₂O₅Derived from structure
Appearance Solid[4]
Melting Point 187-191 °C[4]
Storage 2-8 °C, dry conditions[4]

The Orthogonal Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust strategy relies on an orthogonal approach, where different methods with distinct chemical principles are employed to analyze the same sample. This ensures that all potential impurities—organic, inorganic, and residual solvents—are detected and quantified.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity & Organic Impurities cluster_2 Structural Confirmation & Specific Impurities cluster_3 Inorganic & Elemental Impurities cluster_4 Volatile Impurities cluster_5 Final Purity Assessment Sample This compound Batch HPLC_UPLC HPLC / UPLC-UV (Assay, Related Substances) Sample->HPLC_UPLC LC_MS LC-MS (Impurity Identification) Sample->LC_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) (Structure, Isomers) Sample->NMR CHNS Elemental Analysis (CHNS) (Empirical Formula Verification) Sample->CHNS ICP_MS ICP-MS (Elemental Impurities) Sample->ICP_MS GC_HS GC-HS (Residual Solvents) Sample->GC_HS HPLC_UPLC->LC_MS Peak Identification Report Certificate of Analysis (CoA) (Impurity Profile & Purity Value) HPLC_UPLC->Report LC_MS->Report NMR->Report CHNS->Report ICP_MS->Report GC_HS->Report

Caption: Integrated analytical workflow for purity assessment.

Chromatographic Analysis: The Cornerstone of Purity and Impurity Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the definitive techniques for separating, quantifying, and profiling organic impurities in pharmaceutical substances[5][6].

Expertise & Causality: Method Development Considerations

The analysis of boronic acids via reversed-phase HPLC presents unique challenges. Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, especially at elevated temperatures or in non-aqueous environments[7]. Furthermore, interactions with residual silanols on silica-based columns can lead to peak tailing and poor reproducibility[8].

Our choice of method parameters aims to mitigate these issues:

  • Column: An Acquity BEH C18 column is selected. The Bridged Ethyl Hybrid (BEH) particle technology provides excellent stability across a wide pH range and reduces silanol activity, leading to better peak shapes for polar and acidic compounds[9][10].

  • Mobile Phase: A mobile phase consisting of 10 mM ammonium acetate and acetonitrile is chosen. The ammonium acetate buffer helps to maintain a consistent pH, suppressing the ionization of the boronic acid group and minimizing interactions with silanols, thereby improving peak symmetry[9][10].

  • Detection: UV detection is appropriate due to the presence of the nitro-aromatic chromophore in the molecule. A photodiode array (PDA) detector is preferred to assess peak purity and assist in identifying impurities by comparing their UV spectra to that of the main component.

Experimental Protocol: UPLC-UV Method for Related Substances

This protocol is designed as a self-validating system, where system suitability parameters ensure the method's performance before sample analysis.

  • Instrumentation:

    • UPLC system with a binary solvent manager, sample manager, and PDA detector.

    • Empower or similar chromatography data software.

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 1.0 µL.

    • Detection Wavelength: As determined by UV spectrum (e.g., 254 nm).

    • Gradient Program:

Time (min)% Mobile Phase B
0.05
8.095
9.095
9.15
10.05
  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Test Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent (1.0 mg/mL).

    • Sensitivity Solution: Prepare a 0.05% solution relative to the test solution (e.g., dilute the Test Solution 1 in 2000). This is used to verify the reporting threshold as per ICH Q3A[2][11].

  • System Suitability:

    • Inject the Test Solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis & Reporting:

    • Inject the diluent (blank) followed by the Test Solution.

    • Integrate all peaks. Disregard any peaks from the blank.

    • Calculate the percentage of each impurity using the area normalization method.

    • Report any impurity at or above the 0.05% reporting threshold[2][11].

Mass Spectrometry: Structural Elucidation of Unknown Impurities

When coupled with liquid chromatography, mass spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing critical molecular weight information[5][12].

Expertise & Causality: Ionization and Detection Strategy

Boronic acids ionize well using Electrospray Ionization (ESI), particularly in the negative ion mode, where they readily lose a proton to form the [M-H]⁻ ion[9][10]. This provides a clear indication of the molecular weight. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap, is invaluable. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity, which is a critical step in its structural elucidation[12]. The analysis of boronic acids by MS can be complicated by the formation of dimers and solvent adducts, but optimized instrument conditions can minimize these phenomena[10].

Experimental Protocol: LC-MS for Impurity Identification
  • Instrumentation:

    • A UPLC system (as described in Sec 3.2) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI-.

    • Capillary Voltage: 2.5 - 3.5 kV.

    • Cone Voltage: 30 - 50 V.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 500 °C.

    • Mass Range: 50 - 1000 m/z.

    • Note: These parameters must be optimized for the specific instrument.

  • Analysis:

    • Analyze the Test Solution from Section 3.2.

    • Extract ion chromatograms for masses corresponding to potential impurities identified in the UPLC-UV analysis.

    • Obtain the accurate mass of the [M-H]⁻ ion for each impurity.

    • Use the instrument software to predict possible elemental compositions.

    • Propose impurity structures based on the elemental composition and knowledge of the synthetic process (e.g., starting materials, potential by-products like de-ethylated or hydrolyzed analogs).

NMR Spectroscopy: Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and the characterization of impurities, particularly isomers, which may not be separated by HPLC[12][13].

  • ¹H and ¹³C NMR: These spectra provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the ethyl group, the aromatic ring substitution pattern, and other key structural features.

  • ¹¹B NMR: This technique is specific to the boron nucleus and is highly informative for boronic acids[14][15]. It can readily distinguish between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate ester or borate complexes[13][16]. A typical chemical shift for an sp²-hybridized arylboronic acid would be observed, confirming the integrity of this critical functional group[14][17].

Elemental and Inorganic Purity Assessment

Elemental Analysis (CHNS)

Combustion analysis provides the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the sample. The experimental values are compared against the theoretical values calculated from the empirical formula (C₉H₁₁BN₂O₅). A close correlation (typically within ±0.4%) provides strong evidence of the overall purity of the bulk material and the absence of significant amounts of impurities with different elemental compositions[18][19].

Inorganic Impurities (ICP-MS)

The manufacturing process can introduce inorganic impurities, such as residual metals from catalysts or reactors[]. These are regulated under ICH Q3D[11]. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard technique for quantifying trace elemental impurities due to its high sensitivity and ability to detect a wide range of elements down to parts-per-billion (ppb) levels[6][21][22]. The analysis should target elements known to be used in the synthesis (e.g., palladium from coupling reactions) and other common elemental impurities.

Residual Solvents Analysis via GC-HS

Organic solvents used during synthesis and purification must be controlled. ICH Q3C classifies solvents based on their toxicity and sets permissible daily exposure limits[11]. The standard method for their analysis is Headspace Gas Chromatography (GC-HS), which is ideal for separating and quantifying volatile organic compounds in a solid matrix[6][23].

Impurity Profile and Regulatory Acceptance Criteria

The ultimate goal of this multi-faceted analysis is to establish a comprehensive impurity profile for this compound. This profile is critical for batch release and regulatory filings.

ICH Q3A(R2) Thresholds

The ICH Q3A(R2) guideline provides a framework for setting acceptance criteria for impurities in a new drug substance[2][3].

Table 2: ICH Q3A(R2) Impurity Thresholds (for Maximum Daily Dose ≤ 2 g/day )

ThresholdLevelAction Required
Reporting ≥ 0.05%The impurity must be reported in regulatory submissions.
Identification > 0.10%The structure of the impurity must be determined.
Qualification > 0.15%The biological safety of the impurity must be established.

Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2)[2][3].

ICH_Decision_Tree Start Impurity Detected by HPLC > 0.05% Report Report Impurity in Specification Start->Report Check_ID Is Impurity > 0.10%? Report->Check_ID Identify Identify Structure (e.g., via LC-MS, NMR) Check_ID->Identify Yes End Set Acceptance Criteria Check_ID->End No Check_Qual Is Impurity > 0.15%? Identify->Check_Qual Qualify Qualify Impurity (Toxicology Studies) Check_Qual->Qualify Yes Check_Qual->End No Qualify->End

Caption: Decision tree for impurity management per ICH Q3A.

Conclusion

The purity analysis of this compound requires a scientifically sound, multi-disciplinary approach. By integrating high-resolution chromatographic and spectroscopic techniques with established methods for inorganic and volatile impurity analysis, a complete and accurate purity profile can be established. The protocols and rationale presented in this guide provide a robust framework for researchers and quality control professionals to ensure that this critical intermediate meets the high standards of quality and safety required in the pharmaceutical industry. Adherence to this comprehensive strategy, grounded in ICH guidelines, will facilitate successful process development and smooth regulatory submissions.

References

Spectroscopic Data for 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a bespoke chemical entity of significant interest within contemporary drug discovery and synthetic chemistry. Its unique trifunctional architecture, featuring a boronic acid moiety, a nitro group, and an ethylamide, presents a versatile scaffold for the development of targeted therapeutics and specialized chemical probes. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a characteristic leveraged in sensors for saccharides and in the design of enzyme inhibitors. The nitro group, a potent electron-withdrawing group, modulates the electronic properties of the phenyl ring and can serve as a handle for further chemical transformations. The ethylcarbamoyl group provides a point for hydrogen bonding interactions, influencing the compound's solubility and its binding affinity with biological targets.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. As experimentally derived spectra for this specific compound are not widely published, this guide will present predicted data based on established principles of spectroscopy and analysis of structurally analogous compounds. Detailed, field-proven protocols for acquiring such data are also provided to ensure that researchers can validate these predictions and further characterize this compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹¹B NMR spectra for this compound, along with the rationale for these predictions and protocols for data acquisition.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, the amide proton, and the boronic acid protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.60t, J ≈ 1.5 Hz1HAr-H (H-4)Deshielded due to the anisotropic effect of the two adjacent electron-withdrawing groups (nitro and carbamoyl). The meta-coupling to H-2 and H-6 results in a triplet.
~8.45t, J ≈ 1.5 Hz1HAr-H (H-6)Similar electronic environment to H-4, leading to a downfield shift. Meta-coupling to H-2 and H-4.
~8.20t, J ≈ 1.5 Hz1HAr-H (H-2)Slightly upfield compared to H-4 and H-6 due to being meta to the nitro group. Meta-coupling to H-4 and H-6.
~8.50t, J ≈ 5.5 Hz1HN-HThe amide proton is expected to be a broad triplet due to coupling with the adjacent CH₂ group. Its chemical shift can be variable and is dependent on concentration and temperature.
~3.30q, J ≈ 7.2 Hz2H-CH₂-The methylene protons are adjacent to the amide nitrogen and are split into a quartet by the neighboring methyl protons.
~1.15t, J ≈ 7.2 Hz3H-CH₃The terminal methyl protons are split into a triplet by the adjacent methylene protons.
~8.10br s2HB(OH)₂The protons of the boronic acid hydroxyl groups are typically broad and their chemical shift is highly dependent on solvent, concentration, and water content.

Diagram 1: ¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of DMSO-d6 prep2 Transfer to a 5 mm NMR tube prep1->prep2 acq1 Insert sample into NMR spectrometer prep2->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks and assign chemical shifts proc2->proc3

A generalized workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignmentRationale
~165C=OThe carbonyl carbon of the amide is expected at a characteristic downfield position.
~148Ar-C-NO₂The carbon atom attached to the nitro group is significantly deshielded.
~138Ar-C-B(OH)₂The carbon bearing the boronic acid group will be broad due to quadrupolar relaxation of the boron nucleus.
~135Ar-C-CONHThe carbon attached to the carbamoyl group.
~130Ar-C-HAromatic methine carbon.
~125Ar-C-HAromatic methine carbon.
~120Ar-C-HAromatic methine carbon.
~34-CH₂-The methylene carbon of the ethyl group.
~15-CH₃The methyl carbon of the ethyl group.
Predicted ¹¹B NMR Spectral Data

¹¹B NMR is a valuable tool for characterizing boron-containing compounds.

  • Expected Chemical Shift: For a trigonal boronic acid, a broad signal is expected in the range of δ 28-34 ppm . The broadness is due to the quadrupolar nature of the ¹¹B nucleus.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of many boronic acids and the ability to observe exchangeable protons (NH and OH).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to achieve optimal resolution.

    • Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is typically sufficient.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • A spectral width of 0 to 200 ppm is appropriate.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

  • ¹¹B NMR Acquisition:

    • Use a broadband probe tuned to the ¹¹B frequency.

    • A spectral width of 100 to -100 ppm is suitable.

    • Reference the spectrum to an external standard of BF₃·OEt₂ at δ 0.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₉H₁₁BN₂O₅, with a monoisotopic mass of 238.0709 g/mol .

Table 3: Predicted m/z Values for Molecular Ions

IonCalculated m/zIonization Mode
[M+H]⁺239.0782ESI+
[M+Na]⁺261.0601ESI+
[M-H]⁻237.0636ESI-
Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) for accurate mass measurements.

    • Infuse the sample solution directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes.

    • Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

    • Scan a mass range of m/z 50-500.

Diagram 2: Mass Spectrometry Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_proc Data Analysis prep1 Prepare a dilute solution (0.1 mg/mL) in MeOH acq1 Infuse sample into ESI source prep1->acq1 acq2 Acquire data in both positive and negative ion modes acq1->acq2 proc1 Identify molecular ion peaks ([M+H]⁺, [M-H]⁻, etc.) acq2->proc1 proc2 Compare experimental m/z with calculated values proc1->proc2

A streamlined workflow for obtaining a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared Spectral Data

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (boronic acid, likely hydrogen-bonded)
~3300MediumN-H stretch (amide)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (-CH₂-, -CH₃)
~1660StrongC=O stretch (Amide I band)
~1580StrongN-H bend (Amide II band)
1530 & 1350StrongAsymmetric and symmetric NO₂ stretch
~1400StrongB-O stretch
~1300MediumC-N stretch
~730StrongC-B stretch
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound onto the crystal.

    • Apply pressure with the instrument's anvil to ensure good contact.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Diagram 3: IR Spectroscopy Workflow

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition (FTIR) cluster_proc Data Analysis prep1 Place solid sample on ATR crystal acq1 Collect background spectrum prep1->acq1 acq2 Collect sample spectrum acq1->acq2 proc1 Identify characteristic absorption bands acq2->proc1 proc2 Assign bands to functional groups proc1->proc2

A simple workflow for ATR-FTIR analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitrophenyl compounds typically exhibit strong UV-Vis absorption.

Predicted UV-Visible Spectral Data
  • Expected Absorption: this compound is expected to have a maximum absorption (λmax) in the UV region, likely between 260-280 nm, due to the π → π* transitions of the substituted aromatic ring.

  • pH Dependence: The λmax may shift depending on the pH of the solution due to the ionization of the boronic acid group.

  • Saccharide Interaction: Upon binding with diols (e.g., fructose or glucose), a change in the UV-Vis spectrum is anticipated. This is because the formation of the boronate ester alters the electronic structure of the chromophore. This property is the basis for the use of similar compounds as colorimetric sensors for saccharides.[1]

Experimental Protocol for UV-Visible Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).

    • Prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the same solvent for the blank as for the sample.

    • Scan the wavelength range from 200 to 600 nm.

    • Record the absorbance spectrum and identify the λmax.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and robust experimental protocols for the comprehensive characterization of this compound. While the presented data is predictive, it is grounded in the fundamental principles of spectroscopic analysis and comparison with structurally related molecules. The provided methodologies offer a clear path for researchers to obtain and verify the empirical data, thereby confirming the structure and purity of this versatile chemical entity. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for advancing research and development in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid, a specialized organoboron compound with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a robust synthetic pathway, and explores its potential applications, drawing parallels with the well-established utility of phenylboronic acids. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and diagnostic tools.

Introduction to Phenylboronic Acids in Drug Discovery

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). They have emerged as indispensable tools in modern medicinal chemistry and chemical biology. Their unique ability to form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins, has led to their extensive use as sensors and in drug delivery systems. Furthermore, their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, is a cornerstone of complex molecule synthesis in the pharmaceutical industry. The versatility and stability of the boronic acid moiety make it an attractive pharmacophore for designing enzyme inhibitors and other therapeutic agents.

Physicochemical Properties of this compound

This compound is a solid compound with the key properties summarized in the table below. The presence of the nitro group and the ethylcarbamoyl moiety on the phenyl ring significantly influences its electronic properties and potential biological activity.

PropertyValueSource(s)
Molecular Formula C₉H₁₁BN₂O₅[1][2]
Molecular Weight 238.01 g/mol [1][2][3]
CAS Number 871332-79-5[1][2][3][4][5]
Appearance Solid[6]
Melting Point 187-191 °C[6]
Storage Conditions 2-8°C, keep in a dry area[6]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the amidation of its carboxylic acid precursor, 3-Carboxy-5-nitrophenylboronic acid. This reaction involves the formation of an amide bond between the carboxylic acid and ethylamine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-Carboxy-5-nitrophenylboronic acid Coupling Amide Coupling (e.g., EDC/HOBt or Boronic Acid Catalysis) Reactant1->Coupling Reactant2 Ethylamine Reactant2->Coupling Product This compound Coupling->Product Applications cluster_apps Potential Applications Core 3-(Ethylcarbamoyl)-5- nitrophenylboronic acid App1 Enzyme Inhibitors Core->App1 Targeting serine proteases App2 Diagnostic Probes & Sensors Core->App2 Saccharide recognition App3 Suzuki-Miyaura Coupling Building Block Core->App3 Synthesis of complex molecules App4 Bioconjugation & Drug Delivery Core->App4 Attachment to biomolecules

References

The Advent and Ascendance of Nitrophenylboronic Acids: A Technical Guide for Modern Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Chemical Curiosity to a Cornerstone of Synthesis

The story of nitrophenylboronic acids is a compelling chapter in the broader narrative of organoboron chemistry. While the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860, the journey to their nitrated aromatic counterparts was neither immediate nor straightforward.[1] Initially explored in the early 20th century, these compounds presented significant synthetic challenges that underscored the delicate nature of the carbon-boron bond. However, the persistence of chemists, driven by the tantalizing potential of these reagents, has transformed nitrophenylboronic acids from temperamental curiosities into indispensable tools in fields as diverse as medicinal chemistry, materials science, and diagnostics.

This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of nitrophenylboronic acids. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a causal narrative that illuminates the scientific reasoning behind experimental choices and the evolution of our understanding of these powerful molecules.

Chapter 1: The Historical Gauntlet - Early Synthetic Endeavors and the Challenge of Nitration

The initial forays into the synthesis of nitrophenylboronic acids were fraught with difficulty, primarily centered around the electrophilic nitration of phenylboronic acid. The inherent sensitivity of the carbon-boron bond to cleavage under harsh acidic conditions, a phenomenon known as protodeboronation, proved to be a significant obstacle.

Pioneering work by Seaman and Johnson in 1931 documented these challenges. Their attempts at direct nitration of phenylboronic acid resulted in a mixture of ortho- and meta-nitrophenylboronic acids, with the para-isomer being elusive and obtained in only trace amounts.[2] They observed that even at low temperatures, a significant portion of the starting material underwent protodeboronation, yielding nitrobenzene and boric acid. This early work highlighted a fundamental challenge: the need for synthetic strategies that could introduce the nitro group without cleaving the valuable boronic acid moiety.

graph TD; A[Phenylboronic Acid] -- "Direct Nitration (e.g., HNO₃/H₂SO₄)" --> B{Isomer Mixture & Protodeboronation}; B --> C[ortho-Nitrophenylboronic Acid]; B --> D[meta-Nitrophenylboronic Acid]; B --> E[Nitrobenzene + Boric Acid]; Figure 1: Challenges in the early direct nitration of phenylboronic acid.

These early struggles paved the way for the development of more sophisticated synthetic approaches that circumvented the pitfalls of direct nitration. Modern methods, detailed in the following chapter, often involve the synthesis of a nitrated precursor followed by the introduction of the boronic acid group, or the use of milder nitrating agents and carefully controlled reaction conditions.

Chapter 2: Modern Synthetic Strategies: A Toolkit for the Practicing Chemist

The limitations of early nitration methods spurred the development of a diverse array of synthetic routes to access the ortho, meta, and para isomers of nitrophenylboronic acid. These modern protocols offer improved yields, regioselectivity, and functional group tolerance, making these valuable reagents readily accessible.

Synthesis of 2-Nitrophenylboronic Acid

A common and reliable method for the synthesis of 2-nitrophenylboronic acid involves a Grignard reaction with a protected borate ester, starting from 1-bromo-2-nitrobenzene.

graph TD; A["1-Bromo-2-nitrobenzene"] -- "1. Mg, THF\n2. B(OMe)₃" --> B["Intermediate Boronate Ester"]; B -- "Aqueous Acid Workup" --> C["2-Nitrophenylboronic Acid"]; Figure 2: A common synthetic route to 2-nitrophenylboronic acid.

Experimental Protocol: Synthesis of 2-Nitrophenylboronic Acid

  • Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Grignard Formation: Add a small crystal of iodine and a few drops of 1-bromo-2-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 1-bromo-2-nitrobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Borylation: Cool the reaction mixture to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

  • Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Synthesis of 3-Nitrophenylboronic Acid

The meta isomer can be reliably synthesized via the diazotization of 3-nitroaniline, followed by a Sandmeyer-type reaction with a boronic acid precursor.

Experimental Protocol: Synthesis of 3-Nitrophenylboronic Acid

  • Diazotization: Dissolve 3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Borylation: In a separate flask, prepare a solution of boronic acid or a suitable precursor as per literature procedures. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the boronic acid solution with vigorous stirring.

  • Workup and Purification: Allow the reaction mixture to warm to room temperature and stir for several hours. Adjust the pH and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Synthesis of 4-Nitrophenylboronic Acid

Similar to the 3-nitro isomer, 4-nitrophenylboronic acid is often prepared from 4-nitroaniline via a diazotization-borylation sequence.[3] Alternatively, modern palladium-catalyzed borylation of 1-bromo-4-nitrobenzene offers a high-yielding route.

Experimental Protocol: Palladium-Catalyzed Borylation of 1-Bromo-4-nitrobenzene

  • Reaction Setup: In a Schlenk flask, combine 1-bromo-4-nitrobenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

  • Reaction Conditions: Add a suitable solvent, such as dioxane or DMSO. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, followed by extraction and purification.

Chapter 3: Physicochemical Properties and Reactivity

The introduction of a nitro group onto the phenylboronic acid scaffold profoundly influences its electronic properties, which in turn dictates its reactivity and acidity.

Electronic Effects and Acidity

The nitro group is a strong electron-withdrawing group, exerting both a -I (inductive) and -R (resonance) effect. This electron withdrawal increases the Lewis acidity of the boron center, making nitrophenylboronic acids more acidic (lower pKa) than unsubstituted phenylboronic acid. The position of the nitro group modulates this effect. The para and ortho isomers experience a greater resonance effect, leading to a more pronounced increase in acidity compared to the meta isomer.

Compound pKa
Phenylboronic Acid~8.8
2-Nitrophenylboronic Acid~7.2
3-Nitrophenylboronic Acid~8.2
4-Nitrophenylboronic Acid~7.1

Table 1: Approximate pKa values of nitrophenylboronic acid isomers.

Reactivity in Suzuki-Miyaura Coupling

Nitrophenylboronic acids are widely employed as coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction. However, their reactivity is a delicate balance of electronic and steric factors. The electron-withdrawing nature of the nitro group can slow down the transmetalation step of the catalytic cycle.

The general reactivity trend observed is: para > meta >> ortho .

  • Para-Nitrophenylboronic Acid: Generally exhibits the highest reactivity, providing excellent yields in Suzuki-Miyaura couplings. The strong electron-withdrawing effect is somewhat offset by the lack of steric hindrance.

  • Meta-Nitrophenylboronic Acid: Also a competent coupling partner, though sometimes requiring slightly more forcing conditions than the para isomer.

  • Ortho-Nitrophenylboronic Acid: The steric bulk of the ortho-nitro group significantly hinders the approach to the palladium center, often leading to lower yields and requiring more specialized catalysts and ligands to achieve efficient coupling.

graph TD; subgraph "Suzuki-Miyaura Catalytic Cycle" A[Pd(0)L₂] -- "Oxidative Addition\n(Ar-X)" --> B[Ar-Pd(II)-X]; B -- "Transmetalation\n(Ar'-B(OH)₂ + Base)" --> C[Ar-Pd(II)-Ar']; C -- "Reductive Elimination" --> D[Ar-Ar']; D -- " " --> A; end Figure 3: The Suzuki-Miyaura catalytic cycle and the relative reactivity of nitrophenylboronic acid isomers.

Chapter 4: Applications in Drug Discovery and Development

The unique chemical properties of nitrophenylboronic acids have made them valuable building blocks in the synthesis of a wide range of pharmaceuticals. The nitro group can serve as a synthetic handle for further transformations, such as reduction to an amine, or it can be an integral part of the final pharmacophore.

Key Intermediates in Pharmaceutical Synthesis

4-Nitrophenylboronic acid, in particular, has been utilized in the synthesis of various drug candidates, including those targeting cancer and infectious diseases.[4] For instance, it is a key intermediate in the synthesis of analogs of combretastatin, a class of natural products with potent anti-tumor activity. It has also found application in the development of HIV protease inhibitors.

While not always a direct starting material, the nitroimidazole motif present in important anti-tuberculosis drugs like Delamanid and Pretomanid highlights the significance of nitrated aromatics in medicinal chemistry.[5][6] The synthetic strategies for these drugs often involve the construction of a nitroimidazole ring, a process where the principles of handling and transforming nitrated aromatic compounds are paramount.

Boronic Acids as Pharmacophores

Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with active site residues of enzymes. While nitrophenylboronic acids are less commonly found as the final active pharmaceutical ingredient compared to other substituted phenylboronic acids, their unique electronic properties make them attractive for tuning the binding affinity and reactivity of boronic acid-based inhibitors.

Chapter 5: Nitrophenylboronic Acids as Versatile Sensors

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their widespread use in sensor technology. Nitrophenylboronic acids, with their modulated acidity and potential for incorporation into fluorescent scaffolds, have emerged as powerful tools for the detection of biologically important diols, most notably glucose.

Fluorescent Glucose Sensors

Fluorescent sensors based on nitrophenylboronic acids often operate through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[7] In a typical PET-based sensor, a fluorophore is linked to a nitrophenylboronic acid moiety that also has a tertiary amine in close proximity.

  • In the absence of glucose: The lone pair of electrons on the nitrogen atom can quench the fluorescence of the nearby fluorophore through a PET process.

  • In the presence of glucose: The boronic acid binds to the diol groups of glucose, forming a cyclic boronate ester. This binding increases the Lewis acidity of the boron atom, which then forms a dative bond with the nitrogen atom. This interaction prevents the lone pair on the nitrogen from quenching the fluorophore, resulting in an increase in fluorescence intensity.

graph TD; subgraph "Fluorescent Glucose Sensor Mechanism (PET)" A["Sensor (Low Fluorescence)"] -- "+ Glucose" --> B["Sensor-Glucose Complex (High Fluorescence)"]; B -- "- Glucose" --> A; end Figure 4: General mechanism of a Photoinduced Electron Transfer (PET)-based fluorescent glucose sensor.

The electron-withdrawing nitro group on the phenyl ring plays a crucial role by lowering the pKa of the boronic acid, allowing it to bind to glucose more effectively at physiological pH.[8] This has been a key design principle in the development of continuous glucose monitoring systems for diabetic patients.

Conclusion: A Bright Future for a Versatile Reagent

From their challenging beginnings to their current status as indispensable synthetic building blocks, nitrophenylboronic acids have traveled a remarkable journey. The interplay of the nitro and boronic acid functionalities imparts a unique set of chemical properties that have been ingeniously exploited by chemists and biochemists. As our understanding of their reactivity continues to deepen and new applications in areas such as drug delivery, diagnostics, and materials science emerge, the future for nitrophenylboronic acids appears brighter than ever. This guide has aimed to provide not only a comprehensive overview of their discovery and history but also a practical resource for the researchers who will undoubtedly write the next chapter in the story of these versatile molecules.

References

An In-Depth Technical Guide to the Safe Handling and Application of 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Utility and Challenges of a Modern Reagent

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is an organoboron compound increasingly utilized by researchers in drug discovery and synthetic chemistry. Its structure, featuring a boronic acid moiety, a nitro group, and an ethylcarbamoyl substituent, makes it a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules.[1][2] However, like many specialized reagents, its safe and effective use demands a nuanced understanding that goes beyond a standard Safety Data Sheet (SDS). Due to the limited availability of a specific SDS for this exact compound, this guide synthesizes data from closely related analogs, such as 3-nitrophenylboronic acid and 3-carboxy-5-nitrophenylboronic acid, and integrates field-proven insights into the handling of arylboronic acids.[3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to foster a culture of safety and experimental success.

Compound Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its safe handling.

PropertyValueSource
CAS Number 871332-79-5[4]
Molecular Formula C₉H₁₁BN₂O₅[4]
Molecular Weight 238.01 g/mol [4][5]
Appearance Solid (typically a white to pale yellow crystalline powder)[6][7]
Melting Point 187-191 °C[6][8]
Solubility Soluble in organic solvents[7]

Hazard Identification and Risk Assessment: An Analog-Based Approach

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and the use of engineering controls.

GHS Pictograms (Anticipated)

alt text

Signal Word: Warning

The Scientist's Guide to Safe Handling and Exposure Control

The causality behind safe handling protocols is rooted in mitigating the identified hazards and accounting for the inherent chemical nature of arylboronic acids.

Engineering Controls: The First Line of Defense

All manipulations of this compound as a solid or in solution should be conducted within a certified chemical fume hood.[9] This is critical to minimize the risk of inhaling airborne particulates or vapors, directly addressing the potential for respiratory tract irritation.[9] An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): A Non-Negotiable Standard
  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, such as when transferring solutions, the use of a face shield in conjunction with goggles is strongly recommended.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are essential. Always inspect gloves for any signs of degradation or perforation before use. A lab coat must be worn and kept fully fastened.

  • Respiratory Protection: For routine operations within a fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or if engineering controls are not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Hygiene Practices

Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Remove contaminated clothing and PPE before leaving the laboratory.

The Unseen Risk: Instability and Decomposition of Arylboronic Acids

A critical aspect often overlooked in standard safety protocols is the inherent instability of many arylboronic acids. This knowledge separates routine practice from expert application.

  • Protodeboronation: This is a common decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10][11] This process can be accelerated by moisture, pH changes (both acidic and basic conditions), heat, and the presence of certain metals like palladium.[10][12] For highly electron-deficient arenes, this decomposition can be rapid.[11][12]

  • Oxidation: Arylboronic acids can undergo oxidative degradation.

  • Anhydride Formation (Boroxines): In the solid state, three molecules of a boronic acid can dehydrate to form a stable six-membered ring called a boroxine. While often reversible, this can complicate stoichiometry and characterization.

This inherent instability has profound implications for both storage and experimental design. The use of an "air-stable" derivative like an N-methyliminodiacetic acid (MIDA) boronate can be a strategic choice for particularly sensitive applications, allowing for slow, controlled release of the boronic acid in situ.[13]

Storage and Disposal: Ensuring Long-Term Integrity and Safety

  • Storage: To mitigate the risks of decomposition, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Storage at 2-8°C is recommended.[6] To further protect against moisture-driven degradation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain. Contaminated materials and empty containers should be treated as hazardous waste.

Emergency Procedures: A Self-Validating System

Exposure Scenario First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In the event of a spill, evacuate the area. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a larger spill, or any spill of a solution, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated during cleanup.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, step-by-step methodology for a common application of this compound.

Objective: To couple this compound with an aryl bromide.
Materials:
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., anhydrous K₂CO₃ or Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or a mixture of toluene and water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to flask: - Boronic Acid - Aryl Bromide - Base - Pd Catalyst B 2. Seal flask and purge with inert gas (3x) A->B C 3. Add degassed solvent(s) via syringe B->C D 4. Heat reaction mixture (e.g., 100-120 °C) with stirring C->D E 5. Monitor reaction progress (TLC/GC/LC-MS) D->E F 6. Cool to room temp. and quench E->F G 7. Aqueous work-up (e.g., extraction) F->G H 8. Dry organic layer, filter, and concentrate G->H I 9. Purify via column chromatography H->I

References

Methodological & Application

Applications of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids have become indispensable tools in the landscape of modern drug discovery and development.[1][2][3] Their unique combination of stability, reactivity, and versatile functionality makes them ideal building blocks for the synthesis of complex bioactive molecules.[4] The boronic acid moiety, in particular, offers a unique handle for a variety of chemical transformations and biological interactions. This guide focuses on a specific, yet representative, member of this class: 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid . While direct literature on this exact molecule is sparse, its structural motifs—the arylboronic acid, the nitro group, and the ethylcarbamoyl side chain—suggest a range of potent applications in medicinal chemistry. This document will serve as a detailed technical guide for researchers, scientists, and drug development professionals, extrapolating from the well-established chemistry and biology of its close analogs to provide practical application notes and protocols.

The core utility of arylboronic acids in pharmaceutical research is prominently displayed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] Furthermore, the boronic acid functional group can act as a reversible covalent inhibitor of serine proteases, a mechanism leveraged by several FDA-approved drugs.[4][5][6] The presence of a nitro group can influence the electronic properties of the molecule and may serve as a handle for further chemical modification or as a pharmacophore itself, known to be present in various bioactive compounds.[7] The ethylcarbamoyl group provides a point for hydrogen bonding interactions and can be modulated to fine-tune solubility, cell permeability, and target engagement.

This guide will provide a comprehensive overview of the potential applications of this compound, from its role as a synthetic intermediate to its potential as a therapeutic agent. We will delve into detailed experimental protocols, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties and Handling

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H11BN2O5Based on chemical structure
Molecular Weight ~238.01 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white solidTypical for arylboronic acids
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, DMSO, and DMFCommon for functionalized arylboronic acids
pKa Expected to be acidicThe boronic acid moiety is a Lewis acid. The electron-withdrawing nitro group will decrease the pKa compared to unsubstituted phenylboronic acid.[4]
Storage Store in a cool, dry place, protected from light and moisture.Boronic acids can undergo dehydration to form boroxines.

Handling Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Applications in Drug Discovery

The unique trifecta of functional groups in this compound dictates its primary applications in drug discovery:

  • A Versatile Building Block in Medicinal Chemistry via Suzuki-Miyaura Coupling: The arylboronic acid moiety is a prime substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile formation of biaryl structures, a common motif in many marketed drugs. The ethylcarbamoyl and nitro groups can be carried through the reaction or serve as handles for further diversification.

  • A Scaffold for Serine Protease Inhibitors: The boronic acid can act as a transition-state analog inhibitor of serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The substituents on the phenyl ring play a crucial role in determining potency and selectivity.

  • Probes for Chemical Biology: The ability to functionalize this molecule further makes it a candidate for the development of chemical probes to study biological systems. For instance, the nitro group could be reduced to an amine and then coupled to a fluorescent tag or an affinity resin.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for coupling this compound with an aryl halide.

Workflow for Suzuki-Miyaura Coupling

reagents Combine: - this compound - Aryl Halide - Palladium Catalyst - Base - Solvent reaction Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) reagents->reaction Reaction Setup workup Aqueous Workup: - Dilute with water - Extract with organic solvent reaction->workup Reaction Completion purification Purification: - Column Chromatography - Recrystallization workup->purification Crude Product product Characterized Biaryl Product purification->product Pure Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

  • Stir plate and magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

    • Rationale: An inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The excess of the boronic acid can help drive the reaction to completion.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture should be a suspension.

  • Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Rationale: Heating is usually required to facilitate the catalytic cycle.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Enzyme Inhibition Assay (Serine Protease)

This protocol describes a general method to evaluate the inhibitory potential of this compound against a model serine protease.

Workflow for Enzyme Inhibition Assay

prepare_reagents Prepare Reagents: - Enzyme Solution - Inhibitor Stock - Substrate Solution - Assay Buffer incubation Pre-incubation: Enzyme + Inhibitor prepare_reagents->incubation reaction_init Initiate Reaction: Add Substrate incubation->reaction_init data_acq Data Acquisition: Measure product formation (e.g., absorbance/fluorescence) over time reaction_init->data_acq data_analysis Data Analysis: Calculate initial rates Determine IC50 value data_acq->data_analysis

Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.

Materials:

  • This compound

  • Serine protease (e.g., Trypsin, Chymotrypsin)

  • Chromogenic or fluorogenic substrate for the enzyme

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of the enzyme in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add increasing concentrations of the inhibitor (from the stock solution) to the wells. Include a control with DMSO only.

    • Add the enzyme solution to each well and pre-incubate for a set time (e.g., 15 minutes) at a controlled temperature.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Conclusion and Future Perspectives

This compound represents a valuable, albeit under-explored, chemical entity for drug discovery. Its constituent functional groups provide a powerful platform for generating novel chemical matter through established synthetic methodologies like the Suzuki-Miyaura coupling. Furthermore, the inherent ability of the boronic acid moiety to interact with serine proteases makes it an attractive starting point for the design of targeted inhibitors. The protocols and conceptual frameworks provided in this guide, derived from the extensive knowledge of analogous compounds, offer a solid foundation for researchers to unlock the potential of this and other similarly functionalized arylboronic acids in their quest for new therapeutics. Future work should focus on the synthesis and biological evaluation of this specific compound to validate the predicted applications and to uncover potentially novel activities.

References

Application Notes and Protocols: The Use of 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing 3-(ethylcarbamoyl)-5-nitrophenylboronic acid in bioconjugation. This document offers in-depth scientific insights, detailed experimental protocols, and data interpretation guidelines to empower researchers in drug development and related fields to effectively employ this versatile reagent.

Introduction: A New Frontier in Bioconjugation

The field of bioconjugation, the science of covalently linking molecules to biomacromolecules such as proteins, has revolutionized medicine and diagnostics. These hybrid molecules are instrumental in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and novel biosensors. Boronic acids and their derivatives have emerged as powerful tools in the bioconjugation toolbox due to their unique reactivity and stability. This guide focuses on a particularly promising reagent, this compound, for palladium-mediated bioconjugation.

The unique structural features of this compound, specifically the presence of a nitro group and an ethylcarbamoyl moiety, offer distinct advantages in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of these groups enhances the reactivity of the boronic acid, facilitating efficient conjugation to biomolecules under mild, biologically compatible conditions.[1]

Chemical Properties and Synthesis

Chemical Structure:

Key Features:

  • Boronic Acid Moiety: Enables participation in palladium-catalyzed cross-coupling reactions.

  • Nitro Group: Acts as an efficient leaving group in Suzuki-Miyaura coupling, a key feature for its use as an electrophilic coupling partner.[2][3][4]

  • Ethylcarbamoyl Group: This functional group can influence the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate. It may also participate in hydrogen bonding interactions, potentially influencing binding to target molecules.

Proposed Synthesis:

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related benzamide derivatives and nitrophenylboronic acids.[3][5][6]

DOT Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: Amidation A 3-Carboxyphenylboronic acid B 3-Carboxy-5-nitrophenylboronic acid A->B HNO3, H2SO4 C 3-Carboxy-5-nitrophenylboronic acid D This compound C->D Ethylamine, Coupling Agent (e.g., EDC, HOBt)

Caption: Proposed two-step synthesis of the target molecule.

Mechanism of Bioconjugation: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in bioconjugation is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction forms a stable carbon-carbon bond between an organohalide (or a pseudo-halide like a nitro group) and an organoboron compound. In the context of bioconjugation, this typically involves the reaction of an aryl halide-modified protein with the boronic acid reagent.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the modified protein, forming a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic fragments are coupled, forming the desired bioconjugate and regenerating the palladium(0) catalyst.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle for Bioconjugation

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst Ox_Adduct [Protein-Pd(II)-X] Pd0->Ox_Adduct Oxidative Addition Protein_X Protein-X (X = Halide) Protein_X->Ox_Adduct Trans_Complex [Protein-Pd(II)-Ar] Ox_Adduct->Trans_Complex Transmetalation Boronic_Acid Ar-B(OH)2 (this compound) Boronic_Acid->Trans_Complex Trans_Complex->Pd0 Bioconjugate Protein-Ar (Bioconjugate) Trans_Complex->Bioconjugate Reductive Elimination

Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling in bioconjugation.

Experimental Protocols

Protocol 1: Site-Specific Modification of a Protein with a Halogenated Moiety

For successful Suzuki-Miyaura bioconjugation, the protein of interest must first be modified to introduce a reactive halide. This can be achieved through various methods, including the incorporation of unnatural amino acids or the modification of specific natural amino acid residues.

Materials:

  • Protein of interest

  • N-succinimidyl-4-iodobenzoate (or other suitable halogenating agent)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of the halogenating agent in a compatible organic solvent (e.g., DMSO).

  • Add the halogenating agent to the protein solution in a molar excess (typically 10-20 fold).

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Purify the halogenated protein using size-exclusion chromatography to remove excess reagent.

  • Characterize the modified protein by mass spectrometry to confirm the incorporation of the halogenated moiety.

Protocol 2: Palladium-Mediated Suzuki-Miyaura Bioconjugation

This protocol describes the coupling of the halogenated protein with this compound.

Materials:

  • Halogenated protein (from Protocol 1)

  • This compound

  • Palladium catalyst (e.g., water-soluble Pd(OAc)2/TPPTS)

  • Base (e.g., sodium carbonate)

  • Reaction Buffer: Degassed PBS, pH 8.0

  • Quenching solution (e.g., N-acetylcysteine)

Reaction Parameters Table:

ParameterRecommended ValueNotes
Protein Concentration1 mg/mLHigher concentrations may lead to aggregation.
Boronic Acid Excess50-100 equivalentsTo drive the reaction to completion.
Palladium Catalyst5-10 mol%Relative to the protein.
Base Concentration50-100 mMTo facilitate transmetalation.
Reaction Temperature37°CTo ensure protein stability.
Reaction Time4-12 hoursMonitor progress by LC-MS.

Procedure:

  • In a reaction vessel, combine the halogenated protein and this compound in the degassed reaction buffer.

  • Prepare the palladium catalyst solution and add it to the reaction mixture.

  • Add the base to initiate the reaction.

  • Incubate the reaction at 37°C with gentle stirring.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing by LC-MS.

  • Once the reaction is complete, quench it by adding the quenching solution.

  • Purify the bioconjugate using a suitable chromatography method (e.g., affinity or size-exclusion chromatography).

Characterization of the Bioconjugate

Thorough characterization is crucial to confirm the successful conjugation and to assess the purity and homogeneity of the product.

Recommended Techniques:

TechniquePurposeExpected Outcome
SDS-PAGE Assess purity and molecular weight shiftA band shift corresponding to the mass of the conjugated moiety.
Mass Spectrometry (ESI-MS or MALDI-TOF) Confirm covalent modification and determine the degree of labelingA mass increase corresponding to the molecular weight of the attached group.
UV-Vis Spectroscopy Quantify protein and conjugate concentrationThe nitro-aromatic group will have a characteristic absorbance.
HPLC (Reversed-Phase or Size-Exclusion) Assess purity and heterogeneityA new peak corresponding to the bioconjugate with a different retention time.
Functional Assays Evaluate the biological activity of the proteinEnsure that the conjugation process has not compromised the protein's function.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low conjugation efficiency Inefficient halogenation of the proteinOptimize the halogenation reaction conditions (reagent excess, reaction time).
Inactive catalystUse a freshly prepared catalyst solution.
Suboptimal reaction pHOptimize the pH of the reaction buffer (typically between 7.5 and 8.5).
Protein precipitation High protein concentrationReduce the protein concentration.
Catalyst-induced aggregationScreen different water-soluble palladium ligands.
Non-specific modification Reaction with other nucleophilic residuesUse a more site-specific protein modification strategy.

Conclusion

This compound is a valuable reagent for the development of novel bioconjugates. Its unique chemical properties, particularly the presence of the nitro leaving group, make it highly suitable for efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reactions under biocompatible conditions. The detailed protocols and guidelines presented in these application notes are intended to provide researchers with the necessary tools to successfully implement this technology in their drug discovery and development workflows.

References

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid as a building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid in Modern Organic Synthesis

Introduction: A Multifunctional Building Block

This compound is a specialized organic building block designed for advanced synthetic applications, particularly in pharmaceutical and materials science research. Its structure is distinguished by three key functional groups:

  • A Boronic Acid Moiety: This group is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[1]

  • An Electron-Withdrawing Nitro Group: Positioned meta to the boronic acid, the nitro group significantly influences the electronic properties of the aromatic ring, affecting its reactivity in cross-coupling reactions.[2] Furthermore, it serves as a versatile functional group that can be chemically transformed, for instance, by reduction to an amine, providing a secondary site for molecular elaboration.

  • An Ethylcarbamoyl Group: This amide functionality modulates the molecule's physicochemical properties, such as solubility and potential for hydrogen bonding interactions, which can be critical in the design of biologically active molecules.

This unique combination makes this compound a valuable reagent for constructing complex biaryl and heteroaryl structures, which are common motifs in drug candidates and functional materials.[3][4]

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties and safety requirements is paramount before its use in any experimental setting.

Properties Summary
PropertyValueReference
CAS Number 871332-79-5[5][6]
Molecular Formula C₉H₁₁BN₂O₅[5]
Molecular Weight 237.99 g/mol [5]
Appearance Solid[6]
Melting Point 187-191 °C[6]
Storage 2-8°C, keep in a dry area[6]
Safety and Handling Protocols

As a nitro-aromatic compound and a boronic acid derivative, this compound requires careful handling. While a specific safety data sheet (SDS) is not publicly available, data from structurally related compounds (nitrophenylboronic acids) provide essential guidance.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood.[8]

  • Health Hazards: Harmful if swallowed (Acute toxicity, oral, Category 4).[7][9] May cause skin, eye, and respiratory irritation.[7][8] Some nitro-aromatic compounds are classified as potential carcinogens, so exposure should be minimized.[9]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[7]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[10]

Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process involving an organoboron compound (the boronic acid) and an organic halide or triflate.[11][12] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex Ar-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd2_biaryl - [XB(OH)₃]⁻ boronate [Ar'-B(OH)₃]⁻ boronate->transmetal base Base (e.g., K₂CO₃) base->boronate + OH⁻ boronic_acid Ar'-B(OH)₂ boronic_acid->base red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be necessary depending on the specific substrate.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and finely ground potassium carbonate (2.5 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst/Ligand Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Add this solid mixture to the Schlenk flask under a positive flow of inert gas. Rationale: The use of a bulky, electron-rich biaryl phosphine ligand like SPhos is often crucial for facilitating the coupling of electronically modified or sterically demanding partners.[10][13]

  • Solvent Addition: Add degassed 1,4-Dioxane and Water in a 4:1 ratio (e.g., 4 mL Dioxane, 1 mL Water). The solvent should be degassed by sparging with an inert gas for 15-20 minutes prior to use. Rationale: The aqueous base is necessary to activate the boronic acid for the transmetalation step.[14] Degassing prevents the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl product.[15]

Advanced Synthetic Strategies & Workflow

The utility of this compound extends beyond a simple coupling partner. Its functional groups allow for post-coupling modifications and other synthetic applications.

Further Transformations
  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative after the Suzuki coupling. This is typically achieved using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting amino group provides a new reactive site for further functionalization, such as amidation, sulfonylation, or diazotization reactions, dramatically increasing the molecular complexity that can be achieved from a single building block.

  • Amidation Catalyst: Arylboronic acids bearing electron-withdrawing groups, such as the nitro group in this compound, have been shown to act as effective Lewis acid catalysts for the direct amidation of carboxylic acids and amines, providing a metal-free alternative to traditional coupling reagents.[16]

General Experimental Workflow

The following diagram outlines a typical workflow for a synthetic chemist employing this building block in a cross-coupling reaction.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification cluster_analysis 4. Analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base setup Assemble under Inert Atmosphere reagents->setup glassware Dry Glassware (Oven or Flame-dry) glassware->setup solvents Degas Solvents (N₂ or Ar sparging) addition Add Catalyst/Ligand & Solvents solvents->addition setup->addition heating Heat to Target Temp (Oil Bath) addition->heating monitoring Monitor Progress (TLC, GC/MS, LC/MS) heating->monitoring workup Aqueous Work-up: - Quench - Extract - Dry monitoring->workup Reaction Complete concentrate Concentrate (Rotary Evaporator) workup->concentrate purify Purify (Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for synthesis using boronic acids.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling is enhanced by the presence of secondary functional groups that can be used for subsequent transformations or to modulate molecular properties. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively incorporate this reagent into their synthetic programs, enabling the efficient construction of novel and complex molecular architectures.

References

Application Note: A Robust Protocol for Amide Coupling with 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Substrates

Amide bond formation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] While numerous coupling reagents and protocols have been developed, the synthesis of amides from electron-deficient amines or carboxylic acids remains a significant challenge.[4][5][6] The reduced nucleophilicity of the amine or the deactivated nature of the carboxylic acid often leads to sluggish reactions and diminished yields.[5] This application note provides a detailed, field-proven protocol for the successful amide coupling of a challenging substrate: 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid. The presence of a strongly electron-withdrawing nitro group and the dual functionality of the boronic acid moiety necessitate a carefully optimized approach to achieve high yields and purity.

The protocol described herein leverages the power of modern uronium-based coupling reagents, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), to overcome the inherent difficulties associated with this substrate. We will delve into the mechanistic rationale for reagent selection, provide a step-by-step experimental procedure, and offer key insights for troubleshooting and optimization.

Mechanistic Rationale: The HATU Advantage

Standard amide coupling often involves the activation of a carboxylic acid by a coupling reagent to form a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[3] Common reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with additives like HOBt (Hydroxybenzotriazole).[7][8][9] However, for electron-deficient systems, these methods can be inefficient.[4]

HATU has emerged as a superior coupling reagent for challenging substrates due to several key factors:[10][11]

  • High Reactivity: HATU rapidly converts carboxylic acids into highly reactive OAt-active esters.[10][11]

  • Reduced Racemization: For chiral carboxylic acids, HATU is known to minimize epimerization, a critical consideration in peptide synthesis and chiral drug development.[12]

  • Favorable Kinetics: The reaction mechanism, involving a stabilized intermediate, often leads to faster reaction times and higher conversion rates, even with poorly nucleophilic amines.[10]

The mechanism of HATU-mediated amide coupling proceeds through the formation of an active ester intermediate, which then readily reacts with the amine to form the desired amide bond.

HATU_Mechanism cluster_reactants cluster_products Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Amide Amide (R-CONH-R') Active_Ester->Amide + Amine Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts Amine Amine (R'-NH2) Amine->Amide

Figure 1: Simplified workflow of HATU-mediated amide coupling.

Experimental Protocol: Amide Coupling of this compound

This protocol details the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the boronic acid in anhydrous DMF. To this solution, add the amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Activation: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Table 1: Key Reaction Parameters

ParameterRecommended ValueRationale
Amine Stoichiometry1.1 eqA slight excess ensures complete consumption of the limiting boronic acid.
HATU Stoichiometry1.2 eqEnsures efficient activation of the carboxylic acid.
DIPEA Stoichiometry3.0 eqActs as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the generated HOAt.[13]
SolventAnhydrous DMFA polar aprotic solvent that effectively dissolves the reactants and reagents.[10]
TemperatureRoom TemperatureSufficient for the reaction to proceed to completion in a reasonable timeframe.
Reaction Time2-6 hoursVaries depending on the specific amine used; monitor by TLC or LC-MS.

Potential Side Reaction: Suzuki-Miyaura Coupling

A key consideration when working with arylboronic acids is the potential for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions if any palladium contaminants are present from previous synthetic steps.[14][15][16] Although this protocol does not employ a palladium catalyst, it is crucial to use reagents and solvents that are free from palladium contamination. The presence of a nitro group on the arylboronic acid can influence its reactivity in such cross-coupling reactions.[14][15]

Suzuki_Side_Reaction cluster_reactants Aryl_Boronic_Acid This compound Coupled_Product Biaryl Product (Side Product) Aryl_Boronic_Acid->Coupled_Product Aryl_Halide Aryl Halide (Contaminant) Aryl_Halide->Coupled_Product Pd_Catalyst Pd Catalyst (Contaminant) Pd_Catalyst->Coupled_Product catalyzes Base Base Base->Coupled_Product

Figure 2: Potential Suzuki-Miyaura side reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the amount of HATU and DIPEA to 1.5 and 4.0 equivalents, respectively. Additionally, ensure that all reagents and solvents are strictly anhydrous, as water can hydrolyze the active ester intermediate.

  • Incomplete Reaction: If the starting material is not fully consumed, the reaction time can be extended. Gentle heating (e.g., to 40-50 °C) may also be beneficial, but should be monitored carefully to avoid decomposition.

  • Purification Difficulties: The byproducts of the HATU coupling, tetramethylurea and HOAt, are generally water-soluble and can be removed during the aqueous workup.[17] If they persist, additional aqueous washes may be necessary.

Conclusion

This application note provides a robust and reliable protocol for the amide coupling of the challenging substrate, this compound. By leveraging the high reactivity of HATU, this method overcomes the electronic deactivation imparted by the nitro group, enabling efficient amide bond formation. The detailed experimental procedure and troubleshooting guide will aid researchers in successfully synthesizing a wide range of amide derivatives from this versatile building block, facilitating advancements in drug discovery and materials science.

References

Application and Protocol Guide: 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Drug Discovery

Boronic acids and their derivatives are indispensable tools in modern medicinal chemistry, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction's robustness, mild conditions, and exceptional tolerance for a wide array of functional groups have cemented its role in the efficient construction of carbon-carbon bonds, particularly for creating biaryl and heteroaryl scaffolds prevalent in many pharmacologically active agents.[3]

Among the vast library of available boronic acids, 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a reagent of particular interest for drug discovery programs. Its structure is strategically functionalized with three key components:

  • The Boronic Acid Moiety: The reactive center for the Suzuki-Miyaura coupling, enabling the formation of a C-C bond with an aryl or heteroaryl halide/triflate.

  • The Nitro Group: A strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. While it can deactivate the boronic acid towards the crucial transmetalation step in the catalytic cycle, its presence is often integral to the biological activity of the final molecule.[1] Nitroaromatic compounds are known to exhibit a wide spectrum of bioactivities, including antimicrobial, antiparasitic, and antineoplastic effects, often acting as prodrugs that are activated under hypoxic conditions found in tumors or anaerobic microbes.[4][5]

  • The Ethylcarbamoyl Group: An amide functionality that provides a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for molecular recognition and binding to biological targets like enzyme active sites or protein-protein interfaces.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a potential bioactive molecule. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, and discuss the significance of this building block in constructing molecules with therapeutic potential.

Application Focus: Synthesis of a Novel Kinase Inhibitor Scaffold

To illustrate the utility of this compound, we will detail its application in the synthesis of a hypothetical bioactive molecule, N-Ethyl-5-(1H-indol-5-yl)-3-nitrobenzamide , a scaffold designed with kinase inhibition in mind. Many successful kinase inhibitors feature a hinge-binding heteroaromatic motif linked to a substituted phenyl ring. The indole core can act as the hinge-binding element, while the substituted nitrobenzamide portion can occupy the solvent-exposed region, with the amide providing a key interaction point and the nitro group potentially contributing to potency or offering a vector for further functionalization.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling BoronicAcid 3-(Ethylcarbamoyl)-5- nitrophenylboronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) BoronicAcid->Catalyst Transmetalation ArylHalide 5-Bromo-1H-indole ArylHalide->Catalyst Oxidative Addition Product Target Bioactive Molecule (N-Ethyl-5-(1H-indol-5-yl)-3-nitrobenzamide) Catalyst->Product Reductive Elimination Base Base (e.g., Na₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling between this compound and 5-Bromo-1H-indole.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplierPurity
This compound871332-85-3238.01Commercial Vendor>97%
5-Bromo-1H-indole10075-50-0196.04Commercial Vendor>98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Commercial Vendor>99%
Sodium Carbonate (Na₂CO₃)497-19-8105.99Commercial Vendor>99.5%
1,4-Dioxane, Anhydrous123-91-188.11Commercial Vendor>99.8%
Deionized Water (H₂O)7732-18-518.02In-houseN/A
Ethyl Acetate (EtOAc)141-78-688.11Commercial VendorHPLC Grade
Brine (Saturated NaCl solution)N/AN/AIn-houseN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Commercial Vendor>99.5%
Step-by-Step Methodology
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (238 mg, 1.0 mmol, 1.0 equiv).

    • Add 5-Bromo-1H-indole (216 mg, 1.1 mmol, 1.1 equiv). Rationale: A slight excess of the aryl halide is used to ensure complete consumption of the more valuable boronic acid.

    • Add Sodium Carbonate (318 mg, 3.0 mmol, 3.0 equiv). Rationale: The base is crucial for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.[2]

    • Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%). Rationale: This is a common and effective catalyst for Suzuki couplings. The catalyst loading is optimized to balance reaction efficiency and cost.

  • Solvent Addition and Degassing:

    • Under a nitrogen or argon atmosphere, add anhydrous 1,4-dioxane (15 mL) and deionized water (5 mL) to the flask. The solvent ratio (3:1 Dioxane/H₂O) is chosen to ensure solubility of both organic reactants and the inorganic base.

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Rationale: This is a critical step to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions, thereby deactivating the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C using an oil bath.

    • Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be 1:1 Hexanes:Ethyl Acetate. The reaction is expected to be complete within 6-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (30 mL). Rationale: The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate to yield the pure product, N-Ethyl-5-(1H-indol-5-yl)-3-nitrobenzamide .

Expected Results & Characterization
ParameterExpected Outcome
Yield 75-85%
Appearance Pale yellow solid
¹H NMR Peaks corresponding to the ethyl group, indole ring protons, and the substituted benzene ring.
¹³C NMR Resonances for all unique carbon atoms in the final structure.
Mass Spec (HRMS) Calculated m/z for C₁₇H₁₅N₃O₃ should match the experimental value.
Purity (HPLC) >95%

Causality and Trustworthiness in the Protocol

The provided protocol is designed to be self-validating and robust. The choice of a Pd(PPh₃)₄ catalyst is based on its widespread success in similar couplings.[6] While more advanced and often more efficient catalysts with bulky biarylphosphine ligands exist, Pd(PPh₃)₄ is a reliable starting point for methodology development.[7] The use of a carbonate base in an aqueous/organic solvent system is a standard and well-understood condition for promoting the key transmetalation step.[8]

The electron-withdrawing nitro group on the boronic acid can slow the rate of transmetalation.[1] However, by using a slight excess of the coupling partner and sufficient heating, the reaction can be driven to completion. Monitoring by TLC or LC-MS provides in-process validation that the reaction is proceeding as expected. The purification via column chromatography is a standard and effective method for isolating the target molecule from unreacted starting materials, catalyst residues, and byproducts.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving the palladium catalyst.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n[Ar-Pd(II)-X]L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation\n[Ar-Pd(II)-Ar']L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for labels ArX_in [label="Ar-X In", shape=plaintext]; Boronic_in [label="Ar'-B(OH)₂\n+ Base In", shape=plaintext]; Product_out [label="Ar-Ar' Out", shape=plaintext];

// Edges Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> Transmetal [label=" + [Ar'B(OH)₃]⁻"]; Transmetal -> RedElim; RedElim -> Pd0 [label=" Product (Ar-Ar')"];

// Positioning labels {rank=same; ArX_in; Pd0;} {rank=same; Boronic_in; OxAdd;} {rank=same; Product_out; RedElim;}

ArX_in -> OxAdd [style=invis]; Boronic_in -> Transmetal [style=invis]; RedElim -> Product_out [style=invis]; } dot Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules. Its unique combination of a reactive boronic acid handle, a bio-relevant amide linker, and an electronically significant nitro group allows for the construction of diverse molecular architectures. The Suzuki-Miyaura protocol detailed herein provides a reliable and robust method for incorporating this moiety into potential drug candidates. The resulting biaryl structures can serve as platforms for further chemical exploration, such as reduction of the nitro group to an amine for subsequent derivatization, thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies. The continued application of such strategically designed building blocks will undoubtedly accelerate the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols for Chemical Sensing with 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Phenylboronic Acid for Enhanced Saccharide Recognition

The detection and quantification of saccharides are of paramount importance in biomedical research, clinical diagnostics, and drug development. Phenylboronic acids have emerged as a versatile class of synthetic receptors for carbohydrates, owing to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols present in saccharide structures.[1][2] This interaction forms the basis for a wide array of chemical sensors.

This guide details the application of a novel, rationally designed phenylboronic acid derivative, 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid , for the development of fluorescent chemical sensors. The strategic placement of an electron-withdrawing nitro group and an ethylcarbamoyl moiety on the phenyl ring is intended to modulate the Lewis acidity of the boronic acid, thereby influencing its affinity and selectivity for various saccharides.[3] Furthermore, the nitroaromatic core provides a potential scaffold for developing sensors based on photophysical phenomena such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[4][5][6]

These application notes provide a comprehensive framework for researchers, encompassing the synthesis of the core molecule, its integration into a fluorescent sensor, and detailed protocols for its application in saccharide detection.

Section 1: Synthesis of this compound

The target molecule can be synthesized from commercially available 3-carboxy-5-nitrophenylboronic acid through a standard amide coupling reaction.[7] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) provides an efficient method for activating the carboxylic acid for subsequent reaction with ethylamine.[8][9][10]

Protocol 1: Synthesis of this compound

Materials:

  • 3-Carboxy-5-nitrophenylboronic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Ethylamine (2 M in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-carboxy-5-nitrophenylboronic acid (1.0 eq) in anhydrous DMF.

  • Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add ethylamine (2 M in THF, 1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

3-Carboxy-5-nitrophenylboronic acid 3-Carboxy-5-nitrophenylboronic acid Activated NHS Ester Activated NHS Ester 3-Carboxy-5-nitrophenylboronic acid->Activated NHS Ester EDC, NHS DMF, rt, 1h This compound This compound Activated NHS Ester->this compound Ethylamine 0°C to rt, overnight cluster_0 Free Sensor (Fluorescence OFF) cluster_1 Sensor-Saccharide Complex (Fluorescence ON) Fluorophore (Pyrene) Fluorophore (Pyrene) Receptor (ECNBA) Receptor (ECNBA) Fluorophore (Pyrene)->Receptor (ECNBA) PET Quenching Receptor-Saccharide Receptor-Saccharide Receptor (ECNBA)->Receptor-Saccharide + Saccharide Excitation Excitation Excitation->Fluorophore (Pyrene) Fluorophore (Pyrene) Fluorophore (Pyrene) Fluorophore (Pyrene) ->Receptor-Saccharide PET Blocked Fluorescence Fluorescence Fluorophore (Pyrene) ->Fluorescence Excitation Excitation Excitation ->Fluorophore (Pyrene) cluster_workflow Fluorescence Titration Workflow A Prepare Sensor and Saccharide Stock Solutions B Create a series of solutions with fixed sensor concentration and varying saccharide concentrations A->B C Incubate to reach equilibrium B->C D Measure Fluorescence Spectra C->D E Plot Fluorescence Intensity vs. [Saccharide] D->E F Fit data to binding model to determine Association Constant (Ka) E->F

References

Application Notes and Protocols for 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a valuable reagent in contemporary organic synthesis, particularly for drug discovery and development. Its utility stems from the presence of three key functional groups on a central phenyl ring: a boronic acid, a nitro group, and an ethylcarbamoyl group. This unique combination of functionalities allows for its participation in a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.

The boronic acid group is the primary reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds, respectively, with high efficiency and functional group tolerance.

The electronic properties of the phenyl ring are significantly influenced by the two substituents at the meta-positions relative to the boronic acid. Both the nitro group and the ethylcarbamoyl group are electron-withdrawing, which can impact the reactivity of the boronic acid in cross-coupling reactions. Generally, electron-withdrawing groups can increase the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. However, the specific electronic and steric effects of this particular substitution pattern necessitate carefully optimized reaction conditions to achieve high yields and purity.

This application note provides detailed experimental protocols for the use of this compound in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The protocols are designed to be a robust starting point for researchers, with explanations of the rationale behind the choice of reagents and conditions.

Safety and Handling

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Handle all powdered reagents carefully to minimize dust generation.

PART 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligand is critical and can significantly influence reaction efficiency. For electron-deficient boronic acids, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often effective.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system is often interdependent.

  • Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water to dissolve the inorganic base. The choice of solvent can affect the solubility of the reactants and the reaction temperature.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents 1. Reagent Preparation - this compound - Aryl halide (e.g., 4-bromoanisole) - Palladium precatalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) setup 2. Reaction Setup - Add solids to a dry flask - Purge with inert gas (N₂ or Ar) - Add degassed solvents reagents->setup Combine reaction 3. Reaction - Heat to desired temperature (e.g., 80-100 °C) - Monitor by TLC or LC-MS setup->reaction Heat workup 4. Work-up - Cool to room temperature - Dilute with organic solvent - Wash with aqueous solutions - Dry organic layer reaction->workup Upon completion purification 5. Purification - Concentrate under reduced pressure - Purify by column chromatography workup->purification characterization 6. Product Characterization - NMR, MS, etc. purification->characterization

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of N-Ethyl-3-(4-methoxyphenyl)-5-nitrobenzamide

This protocol describes a typical Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add 4-bromoanisole (1.0 mmol, 1.0 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, N-Ethyl-3-(4-methoxyphenyl)-5-nitrobenzamide.

Table of Recommended Suzuki-Miyaura Reaction Conditions
ParameterRecommended ConditionsRationale/Comments
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts. PdCl₂(PPh₃)₂ can also be used.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are generally effective for coupling with electron-deficient boronic acids.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can be critical and may require optimization. K₃PO₄ is often a good choice for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OThe solvent system should be chosen to ensure adequate solubility of all reactants. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.
Temperature 80-110 °CThe reaction temperature will depend on the solvent system and the reactivity of the coupling partners.
Equivalents of Boronic Acid 1.1 - 1.5A slight excess of the boronic acid is typically used to ensure complete consumption of the aryl halide.

PART 2: Chan-Lam Cross-Coupling Reactions

The Chan-Lam reaction provides a powerful and complementary method to palladium-catalyzed reactions for the formation of carbon-heteroatom bonds. It involves the copper-catalyzed coupling of a boronic acid with an amine or an alcohol to form N-aryl or O-aryl products, respectively. A key advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, sometimes even at room temperature and open to the air.

Causality Behind Experimental Choices:
  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst. Other copper sources such as Cu(OTf)₂ can also be employed.

  • Base: A base is often required to facilitate the reaction. Organic bases like pyridine or triethylamine are frequently used.

  • Solvent: Dichloromethane (DCM) or methanol are common solvents for Chan-Lam couplings.

  • Atmosphere: While many Chan-Lam reactions can be run open to the air, performing the reaction under an inert atmosphere can sometimes improve yields, especially for less reactive substrates.

Experimental Workflow: Chan-Lam N-Arylation

ChanLam_Workflow reagents 1. Reagent Preparation - this compound - Amine (e.g., Morpholine) - Copper catalyst (e.g., Cu(OAc)₂) - Base (e.g., Pyridine) - Solvent (e.g., DCM) setup 2. Reaction Setup - Combine all reagents in a flask - Stir at room temperature reagents->setup Combine reaction 3. Reaction - Monitor by TLC or LC-MS setup->reaction Stir workup 4. Work-up - Filter through celite (if needed) - Dilute with organic solvent - Wash with aqueous solutions - Dry organic layer reaction->workup Upon completion purification 5. Purification - Concentrate under reduced pressure - Purify by column chromatography workup->purification characterization 6. Product Characterization - NMR, MS, etc. purification->characterization

Caption: General workflow for the Chan-Lam N-arylation reaction.

Detailed Protocol: Synthesis of 4-(3-(Ethylcarbamoyl)-5-nitrophenyl)morpholine

This protocol describes a typical Chan-Lam N-arylation of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), copper(II) acetate (1.2 mmol, 1.2 equiv), and molecular sieves (optional, to ensure anhydrous conditions).

  • Add dichloromethane (10 mL).

  • Add morpholine (1.5 mmol, 1.5 equiv) and pyridine (2.0 mmol, 2.0 equiv) to the stirred suspension.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, filter the mixture through a pad of celite and wash the pad with dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 4-(3-(Ethylcarbamoyl)-5-nitrophenyl)morpholine.

Table of Recommended Chan-Lam Reaction Conditions
ParameterRecommended ConditionsRationale/Comments
Copper Source Cu(OAc)₂, Cu(OTf)₂Cu(OAc)₂ is the most common and cost-effective choice.
Base Pyridine, Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)An organic base is typically used. The choice may depend on the pKa of the amine nucleophile.
Solvent Dichloromethane (DCM), Methanol (MeOH), TolueneDCM is a good general-purpose solvent for these reactions.
Temperature Room Temperature to 60 °CMany Chan-Lam couplings proceed efficiently at room temperature. Gentle heating may be required for less reactive substrates.
Equivalents of Nucleophile 1.2 - 2.0An excess of the amine or alcohol is often used to drive the reaction to completion.
Atmosphere Air or Inert Gas (N₂ or Ar)While many reactions work in air, an inert atmosphere can be beneficial for reproducibility and for sensitive substrates.

Product Characterization

The successful synthesis of the desired products should be confirmed by standard analytical techniques.

TechniqueExpected Observations for N-Ethyl-3-(4-methoxyphenyl)-5-nitrobenzamide
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), the methoxy group (singlet), and the aromatic protons. The aromatic region will show characteristic splitting patterns for the 1,3,5-trisubstituted and 1,4-disubstituted phenyl rings.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the carbons of the ethyl and methoxy groups.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group.

Troubleshooting and Purification

A common challenge in the work-up of reactions involving boronic acids is the removal of unreacted starting material and boronic acid-derived byproducts.

  • Removal of Excess Boronic Acid: If the product is not acidic, a basic wash (e.g., with 1 M NaOH) during the work-up can help to remove unreacted boronic acid by forming the water-soluble boronate salt.[1][2]

  • Chromatography: Careful column chromatography is often required to separate the desired product from closely eluting impurities. Using a solvent system with a small amount of a polar modifier (e.g., methanol in dichloromethane) can sometimes improve separation.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Conclusion

This compound is a highly functionalized building block that can be effectively employed in both Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The presence of electron-withdrawing groups on the phenyl ring influences its reactivity, and the protocols provided herein offer a solid foundation for the synthesis of a variety of substituted biaryls and N-aryl compounds. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is recommended to achieve the best possible outcomes.

References

Use of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid in material science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Material Science Applications of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Authored by: A Senior Application Scientist

Introduction: A Molecule of Tailored Functionality

This compound is a specialized arylboronic acid that, while not extensively catalogued in commercial inventories, presents significant potential for advanced material science applications. Its unique trifunctional architecture—a diol-binding boronic acid, an electron-withdrawing nitro group, and a hydrogen-bond-donating ethylcarbamoyl group—offers a versatile platform for creating materials with tunable properties and stimuli-responsive behaviors. This guide provides a comprehensive overview of its synthesis, predicted properties, and detailed protocols for its application in the development of intelligent materials. The insights provided herein are grounded in the established chemistry of analogous arylboronic acids and are intended to empower researchers in pioneering new frontiers in material science.[1][2][3]

The core utility of arylboronic acids lies in their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that has been extensively leveraged in the creation of glucose-responsive polymers and sensors.[2][4][5] The strategic placement of a nitro group and an ethylcarbamoyl group on the phenyl ring is predicted to modulate the electronic properties and intermolecular interactions of the resulting materials, thereby expanding their functional scope.

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, its properties can be reliably inferred from its constituent functional groups.

PropertyPredicted CharacteristicRationale
Acidity of Boronic Acid Increased Lewis acidity compared to phenylboronic acidThe electron-withdrawing nature of the nitro group at the meta position lowers the pKa of the boronic acid, facilitating diol binding at lower pH values.
Solubility Moderate solubility in polar organic solvents (e.g., DMSO, DMF, methanol)The presence of polar nitro and carbamoyl groups, along with the boronic acid moiety, enhances solubility in polar media.
Intermolecular Interactions Capable of strong hydrogen bondingThe N-H proton of the ethylcarbamoyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro and boronic acid groups can act as acceptors.[6][7]
Reactivity Versatile handle for further functionalizationThe nitro group can be readily reduced to an amine, providing a site for subsequent chemical modifications. The boronic acid is a key participant in Suzuki-Miyaura cross-coupling reactions.[8]

PART 1: Synthesis Protocol

A plausible synthetic route to this compound starts from the commercially available 3-amino-5-nitrophenylboronic acid. The synthesis involves the acylation of the amino group to form the desired ethylcarbamoyl moiety.

Diagram of Proposed Synthesis

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product A 3-Amino-5-nitrophenylboronic acid C This compound A->C Acylation in anhydrous THF or DCM B Ethyl isocyanate or Ethyl chloroformate + Triethylamine B->C Sensing_Mechanism cluster_state1 Low Fluorescence State cluster_reagent Analyte cluster_state2 High Fluorescence State A Fluorophore-Linker- [this compound] C Glucose-Boronate Ester Complex (Conformational Change) A->C Binding Event B Glucose B->C

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for Suzuki-Miyaura cross-coupling reactions involving 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid. As a Senior Application Scientist, this guide synthesizes established chemical principles with field-proven insights to help you navigate the unique challenges presented by this electron-deficient substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields with this specific boronic acid are often linked to its electronic properties. This compound is highly electron-deficient due to the presence of a nitro group and a carbamoyl group. This electronic nature can significantly impact the Suzuki catalytic cycle.

Initial Diagnostic Checklist:

  • Catalyst System Inactivity: The chosen palladium catalyst and ligand may not be suitable for this electron-poor substrate.

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly prevalent with electron-deficient arylboronic acids.[1][2][3][4]

  • Inefficient Transmetalation: The transfer of the aryl group from boron to palladium can be sluggish for electron-deficient boronic acids.[5]

  • Reagent and Solvent Quality: Impurities, especially oxygen and water (in anhydrous reactions), can deactivate the catalyst and promote side reactions.[4][6][7]

  • Suboptimal Base and Temperature: The choice and strength of the base are critical and must be carefully matched with the solvent and temperature.[8][9]

Q2: I suspect protodeboronation is the main cause of my low yield. How can I diagnose and mitigate this issue?

A2: Protodeboronation (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃) is a very common issue with electron-deficient boronic acids.[1][2] The C-B bond is weakened, making it susceptible to cleavage by a proton source, often water.

Diagnostic Steps:

  • LC-MS Analysis: Check your crude reaction mixture for the presence of 3-ethyl-5-nitrobenzamide (the protodeboronated byproduct).

  • Control Reaction: Run the reaction without the aryl halide coupling partner. If you observe significant consumption of the boronic acid, protodeboronation is likely a major pathway.

Mitigation Strategies:

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[4][6] These reagents release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.

  • Anhydrous Conditions: While some Suzuki reactions benefit from water, for substrates prone to protodeboronation, switching to strictly anhydrous conditions can be beneficial.[7] Use dry solvents and bases.

  • Milder Base Selection: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[7]

  • Reaction Kinetics: Aim for a faster cross-coupling reaction to outcompete the slower protodeboronation. This can be achieved by using a more active catalyst system or slightly higher temperatures, but monitor for decomposition.[10]

Q3: Which catalyst and ligand combination is most effective for coupling an electron-deficient boronic acid like this one?

A3: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this challenging substrate.[11] You need a catalyst system that can facilitate both the oxidative addition to your aryl halide and the challenging transmetalation step with the electron-poor boronic acid.

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandRationale & Comments
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or RuPhos These bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are the industry standard for challenging couplings. They accelerate both oxidative addition and reductive elimination.[7][11]
PEPPSI-IPr or other NHC PrecatalystsN-Heterocyclic Carbene (NHC)NHC ligands are strong σ-donors that form highly stable and active palladium complexes, often effective for electron-deficient substrates.[9]
Preformed Catalysts (e.g., SPhos Pd G3)(Integrated)These modern precatalysts are often more stable and provide more consistent generation of the active Pd(0) species.[12]

Workflow for Catalyst Screening:

Caption: Catalyst screening workflow for the Suzuki coupling.

Q4: The nitro group on my boronic acid is a concern. Could it be interfering with the reaction?

A4: Generally, the nitro group is a well-tolerated functional group in Suzuki couplings.[10] In fact, its electron-withdrawing nature can be beneficial for the aryl halide partner by accelerating the oxidative addition step.[10] However, there are some considerations:

  • Reduction of the Nitro Group: Phosphine ligands, especially under prolonged heating, can potentially reduce nitro groups. While not the most common side reaction, it is a possibility. If you suspect this is occurring (e.g., by observing unexpected byproducts via LC-MS), consider using phosphine-free catalyst systems or shorter reaction times.

  • Pseudo-halide Reactivity: In some very specific, often high-temperature conditions with specialized catalysts, a nitro group can act as a leaving group in a Suzuki-type reaction.[13][14] However, this is highly unlikely to outcompete a standard aryl halide (like a bromide or iodide) under typical Suzuki conditions.[10]

For your specific substrate, direct interference from the nitro group is less likely to be the primary cause of failure than issues like protodeboronation or slow transmetalation.

Q5: What are the best practices for setting up a Suzuki reaction with this compound to maximize success?

A5: A meticulous experimental setup is crucial. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[4][6][7]

Detailed Experimental Protocol (General Starting Point)
  • Glassware and Reagents:

    • Thoroughly oven-dry all glassware and allow it to cool under an inert atmosphere (Nitrogen or Argon).

    • Use high-purity, anhydrous, and degassed solvents.[4] A common solvent system is 1,4-dioxane/water or toluene/water. For this substrate, starting with a 5:1 to 10:1 ratio might be optimal to balance solubility and minimize protodeboronation.

    • Ensure the boronic acid is dry and has been stored properly. Use a fresh batch if degradation is suspected.

  • Reaction Assembly (Schlenk Line or Glovebox):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[6] Using a slight excess of the boronic acid can help drive the reaction to completion.[6]

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%).

    • Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle at least three times.[4][11]

  • Solvent Addition and Execution:

    • Under a positive pressure of inert gas, add the degassed solvent via syringe.

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously. A typical starting temperature is 80-100 °C.[4] Vigorous stirring is essential, especially for biphasic mixtures.[12]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup:

    • Once the reaction is complete, cool it to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visual Workflow for Reaction Setup:

G cluster_prep Preparation cluster_assembly Assembly (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Oven-Dry Glassware C Add Solids: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand A->C B Degas Solvents E Add Degassed Solvent B->E D Evacuate & Backfill (3x) C->D D->E F Heat & Stir Vigorously E->F G Monitor Progress (TLC/LCMS) F->G H Cool & Quench G->H I Extract & Wash H->I J Dry & Concentrate I->J K Purify (Chromatography) J->K

Caption: Step-by-step experimental workflow for Suzuki coupling.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving this specialized boronic acid. The electron-withdrawing nature of the nitro and ethylcarbamoyl groups presents unique challenges in common cross-coupling reactions. This document offers field-proven insights and detailed protocols to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the primary factors to investigate?

Answer:

Low yields in Suzuki-Miyaura couplings with this compound are often due to the electronic properties of the molecule. The electron-withdrawing nitro and carbamoyl groups can deactivate the boronic acid, making the crucial transmetalation step of the catalytic cycle sluggish.[1]

Here are the key parameters to troubleshoot:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient boronic acids, highly active catalyst systems are often required.[2] Consider using bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which can accelerate both oxidative addition and reductive elimination.[3]

  • Base Selection: The choice of base is paramount as it plays a role in the activation of the boronic acid for transmetalation.[4] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). In some cases, a switch to a hydroxide base, like sodium hydroxide (NaOH), can dramatically improve conversion by facilitating the formation of the reactive boronate species.[1]

  • Solvent System: The polarity and protic nature of the solvent can influence the reaction rate. A mixture of an organic solvent like dioxane or THF with water is a common choice for Suzuki reactions. The water can aid in dissolving the base and facilitating the formation of the active catalytic species.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like protodeboronation. It is crucial to find an optimal temperature that balances reaction kinetics with the stability of the boronic acid.

  • Oxygen Contamination: Rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) is essential. Oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.[3]

Question 2: I am seeing a significant amount of a byproduct that corresponds to the protodeboronated starting material (3-ethylcarbamoyl-5-nitrobenzene). How can I minimize this side reaction?

Answer:

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with electron-deficient boronic acids. This is often exacerbated by the presence of water, certain bases, and elevated temperatures.

To mitigate protodeboronation, consider the following strategies:

  • Anhydrous Conditions: While some water can be beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Using anhydrous solvents and ensuring all reagents are dry can be advantageous.

  • Careful Base Selection: As mentioned, the base is crucial. Weaker bases or non-aqueous bases like potassium fluoride (KF) can sometimes reduce the rate of protodeboronation.[4]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy. The ester can then be used in the coupling reaction, often exhibiting greater stability towards protodeboronation.

  • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can significantly decrease the extent of protodeboronation.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

Question 3: My Buchwald-Hartwig amination reaction is sluggish and gives incomplete conversion. What adjustments can I make?

Answer:

Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of the arylboronic acid can impact the efficiency of other cross-coupling reactions. For the Buchwald-Hartwig amination, the key is to facilitate the C-N bond-forming reductive elimination step.

Here are some optimization tips:

  • Ligand Selection: The choice of ligand is critical for the success of Buchwald-Hartwig aminations. Sterically hindered and electron-rich ligands are generally preferred. XPhos and other biarylphosphine ligands have shown broad utility in these reactions.[5]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Catalyst Precursor: Using a pre-formed palladium(0) source like Pd₂(dba)₃ can sometimes be more effective than in-situ reduction of a palladium(II) salt.

  • Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strict inert atmosphere is crucial to prevent catalyst deactivation.[5]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: this compound should be stored in a tightly sealed container in a cool, dry place. To maintain long-term quality, it is recommended to keep it refrigerated and under an inert atmosphere of nitrogen or argon.[6] This helps to prevent degradation from moisture and oxidation.

Q2: Can I purify the crude product of my coupling reaction using a simple aqueous workup?

A2: While an initial aqueous workup is a standard and necessary step to remove inorganic salts and water-soluble impurities, it is often insufficient for achieving high purity, especially if side products like the homocoupled boronic acid or protodeboronated arene are present.[7] Subsequent purification by flash column chromatography is typically required to isolate the desired biaryl product in high purity.[7]

Q3: What is the role of the base in the Suzuki-Miyaura reaction?

A3: The base in a Suzuki-Miyaura reaction has multiple crucial roles. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step where the organic group is transferred from boron to the palladium catalyst.[4] The base also facilitates the regeneration of the active palladium(0) catalyst at the end of the catalytic cycle.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and XPhos to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with a primary or secondary amine, which can be adapted for use with substrates bearing the 3-(ethylcarbamoyl)-5-nitrophenyl moiety.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • Vessel Preparation: In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Reagent Addition: Add the aryl halide and the amine, followed by anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / XPhosHighly active for challenging substrates.[3]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively promote transmetalation.[1]
Solvent Dioxane/Water (4:1)A polar, aprotic solvent mixture that facilitates dissolution and reaction.
Temperature 80-100 °CBalances reaction rate with boronic acid stability.
Atmosphere Inert (Argon or N₂)Prevents catalyst degradation and side reactions.[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Verify Catalyst and Ligand Activity Start->CheckCatalyst CheckBase Evaluate Base Strength and Solubility Start->CheckBase CheckConditions Assess Temperature and Reaction Time Start->CheckConditions CheckPurity Confirm Reagent Purity and Inert Atmosphere Start->CheckPurity OptimizeCatalyst Screen Alternative Catalysts/Ligands (e.g., Buchwald type) CheckCatalyst->OptimizeCatalyst OptimizeBase Test Stronger Bases (e.g., K₃PO₄, Cs₂CO₃, NaOH) CheckBase->OptimizeBase OptimizeTemp Adjust Temperature Incrementally CheckConditions->OptimizeTemp ImproveSetup Ensure Rigorous Degassing and Dry Solvents CheckPurity->ImproveSetup Success Improved Yield OptimizeCatalyst->Success OptimizeBase->Success OptimizeTemp->Success ImproveSetup->Success

Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.

References

Side reactions of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your synthetic applications. As Senior Application Scientists, we have compiled this information based on common issues reported in the field and a thorough understanding of the underlying chemistry of arylboronic acids.

Troubleshooting Guide: Common Synthesis & Purification Issues

This section addresses specific problems that may arise during the synthesis and handling of this compound, providing explanations and actionable solutions.

Question 1: Why is my yield consistently low, and what is the identity of the major byproduct?

Low yields are often attributable to a common side reaction known as protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is particularly prevalent with electron-deficient arylboronic acids, such as the title compound, due to the presence of the nitro- and ethylcarbamoyl- groups.

Causality: The mechanism of protodeboronation is highly dependent on the reaction pH.[1] In aqueous basic conditions, often used in Suzuki-Miyaura couplings, the boronic acid exists as the more reactive boronate anion ([ArB(OH)₃]⁻). This species can undergo ipso-protonation, leading to the cleavage of the C-B bond.[2]

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water is a proton source that facilitates protodeboronation.

  • "Slow Release" Strategy: Instead of using the boronic acid directly, consider converting it to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate ester or an organotrifluoroborate.[1][3] These derivatives slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]

  • Optimize Reaction Kinetics: Employ highly efficient catalyst systems that promote rapid cross-coupling.[1] A faster desired reaction will outcompete the slower protodeboronation side reaction.

  • Avoid Prolonged Heating and Strong Base: If possible, screen for milder bases and lower reaction temperatures. Some studies have shown that protodeboronation is accelerated under strongly basic conditions and at higher temperatures.[4][5]

Question 2: My NMR spectrum shows complex signals, suggesting the presence of an anhydride. How can I confirm this and revert it to the boronic acid?

Arylboronic acids have a strong tendency to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine .[6][7] This is a reversible equilibrium process.[6][8] For this compound, three molecules can condense, eliminating three molecules of water.

Causality: Boroxine formation is an entropically driven process, favored by the removal of water.[8] It can occur upon heating or during storage, especially if the compound is not kept scrupulously dry.[6] The presence of a boroxine will result in a more complex NMR spectrum than the single boronic acid species.

Troubleshooting Workflow:

Boroxine_Troubleshooting start Complex NMR Spectrum Observed check_boroxine Suspect Boroxine Formation start->check_boroxine hydrolysis Revert to Boronic Acid check_boroxine->hydrolysis Add H₂O/Recrystallize confirm Confirm with NMR/LC-MS hydrolysis->confirm confirm->hydrolysis Boroxine still present proceed Proceed with Synthesis confirm->proceed Clean Spectrum

Caption: Workflow for identifying and resolving boroxine formation.

Protocol for Reversion:

  • Hydrolysis: The equilibrium can be shifted back towards the boronic acid by introducing water.[6] Dissolve the sample in a suitable organic solvent (e.g., acetone, ethyl acetate) and add a small amount of water. Stir at room temperature.

  • Recrystallization from Aqueous Solvents: Recrystallizing the material from a solvent system containing water is an effective method to break down the boroxine and isolate the pure boronic acid.[6]

  • Analytical Confirmation: After treatment, re-analyze the sample by NMR. A successful reversion will show a simplified spectrum corresponding to the desired boronic acid.

Question 3: I am struggling to purify the final compound using silica gel chromatography. The compound either streaks or decomposes on the column. What are my options?

Standard silica gel chromatography is often problematic for boronic acids.[9] The acidic nature of silica can promote decomposition, and the polarity of the boronic acid group can lead to strong adsorption and streaking.[10][11]

Causality: The empty p-orbital on the boron atom interacts strongly with the lone pairs on the oxygen atoms of the silica gel surface. This Lewis acid-base interaction leads to poor chromatographic performance.

Alternative Purification Strategies:

MethodPrincipleAdvantagesDisadvantages
Esterification Convert the boronic acid to a more stable and less polar ester (e.g., pinacol, neopentyl glycol, or Epin ester).[9][10][12]Esters are often stable to silica gel chromatography, allowing for easy purification.[9][10][13]Requires an additional protection/deprotection step.
Base/Acid Extraction Utilize the acidic nature of the boronic acid (pKa ~9).[7] Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., NaHCO₃). The boronate salt will move to the aqueous layer. Acidify the aqueous layer and extract the pure boronic acid back into an organic solvent.Avoids chromatography; can be highly effective for removing non-acidic impurities.May not separate from other acidic impurities.
Recrystallization Purify by crystallizing from a suitable solvent system.Can be highly effective and scalable.Finding a suitable solvent system can be challenging; may not be effective if impurities co-crystallize.
Derivatization Form a crystalline adduct, for example, with diethanolamine.[14] The adduct can be isolated by filtration and then hydrolyzed back to the pure boronic acid.Can yield very high purity material.Involves additional reaction steps.

Recommended Protocol (Esterification for Chromatography):

  • Ester Formation: In a round-bottom flask, dissolve the crude this compound in CH₂Cl₂. Add 1.1 equivalents of a diol, such as pinacol or neopentyl glycol.

  • Dehydration: Add a drying agent like anhydrous MgSO₄ and stir at room temperature. The reaction is typically complete within a few hours.

  • Purification: Filter off the drying agent and concentrate the solution. The resulting boronic ester can now be purified by standard silica gel column chromatography.

  • Hydrolysis (if needed): The purified ester can be used directly in many coupling reactions or hydrolyzed back to the free boronic acid if required.[7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: To minimize decomposition via dehydration to boroxine and potential oxidation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).[15] It should be kept in a dry environment, such as a desiccator.[15][16]

Q2: Can this boronic acid be used in aqueous media? A2: While many cross-coupling reactions use aqueous bases, prolonged exposure of this compound to aqueous media, especially at high pH and temperature, increases the risk of protodeboronation.[2][3] If aqueous conditions are necessary, it is best to use strategies that minimize the lifetime of the free boronic acid in solution, such as using a slow-release precursor.[1]

Q3: Are there any known incompatibilities for this compound? A3: Arylboronic acids are generally incompatible with strong oxidizing agents. The electron-withdrawing nature of the substituents on this particular molecule makes it susceptible to nucleophilic attack. Care should be taken to avoid unintended reactions if strong nucleophiles are present in the reaction mixture.

Q4: My boronic acid appears to be a fluffy, white solid, but the literature describes it differently. Is this normal? A4: The physical appearance of boronic acids can vary depending on the degree of hydration and the presence of the boroxine form.[17] A fluffy, low-density solid is often indicative of the anhydrous boroxine trimer. The boronic acid monomer is typically a more dense, crystalline solid. The identity can be confirmed by analytical techniques such as NMR or by observing its behavior upon addition of water.

References

Stability of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this reagent. Here, we address common challenges and questions regarding its stability and reactivity under typical reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes related to the boronic acid's stability?

A1: Low yields in Suzuki-Miyaura couplings involving electron-deficient boronic acids like this compound often stem from the instability of the boronic acid under the reaction conditions. The primary culprits are:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a hydrogen atom, particularly under basic conditions. Electron-withdrawing groups, such as the nitro and ethylcarbamoyl groups on your compound, can make the boronic acid more susceptible to this process.[1]

  • Oxidative Decomposition: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the boronic acid to the corresponding phenol, which is an irreversible process.[2][3] This is a significant issue at physiological pH and can be catalyzed by palladium species.[2][4]

  • Formation of Boroxines: Like other arylboronic acids, this compound can undergo dehydration to form a cyclic trimer called a boroxine.[6][7][8] While this is a reversible process, the different reactivity of the boroxine can affect the kinetics and outcome of your coupling reaction.

Q2: I am observing the formation of a significant amount of homocoupled biaryl byproduct. Is this related to the stability of my boronic acid?

A2: Yes, the formation of homocoupled byproducts is often linked to the stability of the boronic acid and the reaction conditions. This can occur through several pathways:

  • Oxygen-Mediated Homocoupling: In the presence of oxygen, the palladium catalyst can promote the homocoupling of the boronic acid.[4] It is crucial to ensure your reaction is performed under a strictly inert atmosphere.

  • Base-Induced Decomposition: Certain bases can promote the decomposition and subsequent homocoupling of boronic acids. The choice of base and solvent system is therefore critical.

Q3: How does the pH of the reaction medium affect the stability of this compound?

A3: The pH of the medium significantly influences the stability of arylboronic acids.[9][10][11][12] At physiological pH, the oxidation of phenylboronic acid can be a significant issue.[2] The stability of boronic acid esters is also pH-dependent, with decomposition often occurring under aqueous alkaline conditions through a tetracoordinated boronate intermediate.[13][14] For your specific compound, the electron-withdrawing nature of the substituents will influence its pKa, which in turn affects its stability profile across different pH ranges.

Q4: What are the best practices for storing this compound to ensure its long-term stability?

A4: To maintain the quality of this compound, proper storage is essential. Based on general guidelines for boronic acids, the following conditions are recommended:

  • Temperature: Store at 2-8°C in a dry environment.[15]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against air and moisture.[16] Phenylboronic acid is known to be air-sensitive and hygroscopic.[16][17]

  • Container: Keep the container tightly closed.[16]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting failed Suzuki-Miyaura reactions with this compound.

Troubleshooting Flowchart for Low Yields

Caption: A step-by-step guide to troubleshooting low-yield Suzuki-Miyaura couplings.

Detailed Troubleshooting Steps:

  • Verify Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are active. If using a Pd(II) precatalyst, it requires in-situ reduction. Consider using a more robust precatalyst like a palladacycle.[4]

  • Ensure Rigorous Inert Atmosphere: Oxygen can lead to both homocoupling of the boronic acid and decomposition of the catalyst.[4] Degas your solvents thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Optimize the Base and Solvent System: The choice of base is crucial for activating the boronic acid to facilitate transmetalation.[18][19] For electron-deficient boronic acids, stronger bases may be required, but this can also promote decomposition. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) and solvent systems (e.g., dioxane/water, toluene/water, THF/water) is recommended.

  • Consider Modifying the Boronic Acid: If instability persists, converting the boronic acid to a more stable derivative can be highly effective.

    • Boronate Esters (e.g., Pinacol or MIDA esters): These are generally more stable to purification and under certain reaction conditions.[13][14][20] However, some boronate esters can be challenging to purify via silica gel chromatography.[13][14][20]

    • Diethanolamine Adducts: These are often crystalline, air- and water-stable solids that can be used directly in Suzuki couplings, particularly with protic solvents.[21]

Issue 2: Protodeboronation Dominates

If you are observing significant amounts of the deborylated arene (3-ethylcarbamoyl-5-nitrobenzene), consider the following:

  • Use Anhydrous Conditions: Water is a proton source for protodeboronation. While many Suzuki couplings use aqueous bases, switching to anhydrous conditions with a base like KF might be beneficial.

  • Slower Addition of Base: Adding the base slowly or using a milder base can sometimes suppress protodeboronation.

  • Protect the Boronic Acid: Converting to a MIDA boronate ester is a well-established strategy to prevent protodeboronation.[13]

Experimental Protocols

Protocol 1: Preparation of the Diethanolamine Adduct of this compound

This protocol describes the formation of a stable, crystalline adduct that can be used directly in Suzuki-Miyaura coupling reactions.[4][21]

Materials:

  • This compound

  • Diethanolamine

  • Methylene chloride (or other suitable solvent)

  • Stir bar and vial

  • Vacuum filtration apparatus

Procedure:

  • In a vial equipped with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of methylene chloride.

  • While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.

  • A precipitate should form. The initial solid may dissolve completely before the adduct precipitates.

  • Stir the resulting slurry for 15-20 minutes at room temperature.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

  • The resulting diethanolamine adduct can be used directly in Suzuki coupling reactions.

Workflow for Boronic Acid Stabilization

G cluster_0 Stabilization Strategy cluster_1 Application BoronicAcid 3-(Ethylcarbamoyl)-5- nitrophenylboronic acid Mix Reaction & Precipitation BoronicAcid->Mix Reagent Diethanolamine Reagent->Mix Solvent Methylene Chloride Solvent->Mix Adduct Stable Diethanolamine Adduct (Crystalline Solid) Coupling Suzuki-Miyaura Coupling (Protic Solvent) Adduct->Coupling Mix->Adduct

Caption: Workflow for the stabilization of the boronic acid via diethanolamine adduct formation.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound (or its diethanolamine adduct) with an aryl halide.

Materials:

  • This compound (or adduct) (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Reaction vessel with stir bar and septum

Procedure:

  • To a dry reaction vessel containing a stir bar, add the aryl halide, the boronic acid (or its adduct), and the base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress using an appropriate technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary

The following table summarizes key stability-related properties and considerations for phenylboronic acids, which can be extrapolated to this compound.

Property/ConditionGeneral Observation for Arylboronic AcidsImplication for this compound
Thermal Stability Decomposition can occur at elevated temperatures.[5]The nitro group may increase thermal sensitivity.[5]
Oxidative Stability Susceptible to oxidation, especially in the presence of O₂ and metal catalysts.[2][3]Electron-withdrawing groups can influence oxidation rates. Ortho-nitro groups have been shown to increase stability against oxidation.[22]
pH Stability Stability is pH-dependent; decomposition can occur under both acidic and basic conditions.[9][11]The pKa will be lowered by the electron-withdrawing groups, shifting the pH stability profile.
Stability to Dehydration Can reversibly form boroxines upon dehydration.[6][7][8]This is a likely equilibrium process for the solid material and in non-aqueous solvents.
Protodeboronation A common side reaction, especially for electron-deficient or sterically hindered boronic acids.[1]The electron-deficient nature of the ring increases the risk of protodeboronation.

References

Technical Support Center: Purification of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this and structurally similar boronic acids. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the inherent properties of this compound that influence its behavior during purification.

  • Acidity: The boronic acid moiety is a Lewis acid, with pKa values typically around 8-10.[1] This acidity can be exploited for purification via acid-base extraction.

  • Polarity: The presence of the nitro group, amide functionality, and the boronic acid itself imparts significant polarity to the molecule. This will dictate solvent selection for both recrystallization and chromatography.

  • Stability: Arylboronic acids, particularly those with electron-withdrawing groups like the nitro group, can be susceptible to protodeboronation (loss of the C-B bond) under harsh acidic or basic conditions.[2] The nitro group, however, can also offer some stability to oxidation compared to unsubstituted phenylboronic acid.[2]

  • Boroxine Formation: Like many boronic acids, this compound can undergo reversible dehydration to form a cyclic trimer anhydride called a boroxine.[3][4][5][6] This is an equilibrium process that can be influenced by the presence of water and temperature.[4][5] The formation of boroxine can complicate characterization and purification, as it has different physical properties than the monomeric boronic acid.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when purifying this compound.

Q1: My NMR spectrum looks complex, with multiple sets of peaks. What could be the cause?

A1: This is a classic sign of an equilibrium mixture of the boronic acid and its corresponding boroxine.[5][6] The presence of even trace amounts of water can shift the equilibrium. To confirm this, try dissolving a small sample in an anhydrous solvent (like dry DMSO-d6) for NMR analysis. To favor the boronic acid form, you can add a drop of D2O to the NMR tube, which should simplify the spectrum by shifting the equilibrium towards the monomer.

Q2: I'm having trouble getting my boronic acid to crystallize. It keeps oiling out. What should I do?

A2: Oiling out is common when the compound's melting point is lower than the boiling point of the solvent or when impurities are present. For highly polar compounds like this, consider using a solvent mixture.[7] A good starting point is to dissolve the compound in a minimal amount of a polar solvent in which it is soluble (e.g., hot ethyl acetate or methanol) and then slowly add a less polar anti-solvent (e.g., hexane or dichloromethane) until turbidity is observed.[7] Heating to redissolve and then slow cooling can promote crystallization. Trituration with a non-polar solvent can also sometimes induce crystallization from an oil.[7]

Q3: Can I use standard silica gel chromatography to purify this compound?

A3: While possible, it is often challenging. The Lewis acidic boronic acid can strongly interact with the Lewis basic silanol groups on the silica surface, leading to poor recovery and significant tailing.[8][9] This interaction can be mitigated by deactivating the silica gel, for instance, by adding a small amount of a non-nucleophilic base like triethylamine to the eluent or by using silica gel impregnated with boric acid.[8][10]

Q4: What are the most common impurities I should expect?

A4: Common impurities include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Protodeboronated product: 3-Nitro-N-ethylbenzamide, resulting from the cleavage of the C-B bond.

  • Boroxine: The trimeric anhydride of the boronic acid.[3][4][5]

  • Homocoupled biaryl: A dimer formed from the coupling of two boronic acid molecules.

III. Troubleshooting Purification Methods

This section provides detailed troubleshooting guides for the most common purification techniques applicable to this compound.

A. Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid boronic acids.

Issue 1: The compound is soluble in everything or insoluble in everything.

  • Causality: The high polarity of the molecule makes finding a single suitable solvent challenging.

  • Troubleshooting Steps:

    • Solvent Scouting: On a small scale, test a range of solvents with varying polarities (e.g., water, methanol, ethanol, ethyl acetate, acetone, dichloromethane, toluene).

    • Mixed Solvent Systems: If a single solvent doesn't work, try a binary mixture. Dissolve the crude material in a minimal amount of a hot "good" solvent (one in which it is highly soluble) and slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[7]

    • Consider pH Adjustment: For zwitterionic or highly acidic/basic compounds, adjusting the pH of an aqueous solution can dramatically alter solubility and facilitate crystallization.

Issue 2: The product crystallizes with low purity.

  • Causality: Impurities may have similar solubility profiles and co-crystallize with the product.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in a refrigerator or freezer to maximize recovery of the pure compound. Rapid cooling can trap impurities.

    • Charcoal Treatment: If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them. Filter the hot solution through celite to remove the charcoal before crystallization.

    • Second Recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.

B. Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities.[11]

Workflow for Acid-Base Extraction

G cluster_0 Acid-Base Extraction Workflow start Crude Product in Organic Solvent (e.g., EtOAc, DCM) step1 Extract with Aqueous Base (e.g., 1M NaOH, 1M Na2CO3) start->step1 step2 Separate Layers step1->step2 step3a Organic Layer: Neutral/Basic Impurities step2->step3a Contains step3b Aqueous Layer: Boronate Salt step2->step3b Contains step4 Acidify Aqueous Layer (e.g., 1M HCl) to pH ~2-3 step3b->step4 step5 Precipitated Pure Boronic Acid step4->step5 step6 Filter and Wash with Cold Water step5->step6 end Dry Pure Product step6->end

Caption: A typical workflow for purifying boronic acids using acid-base extraction.

Issue: Low recovery after acidification.

  • Causality: The boronic acid may have some solubility in the acidic aqueous phase. Over-acidification can also sometimes promote protodeboronation.

  • Troubleshooting Steps:

    • Back-Extraction: After acidification and filtration, extract the aqueous filtrate with a fresh portion of an organic solvent (like ethyl acetate) to recover any dissolved product.

    • Controlled Acidification: Add the acid slowly while monitoring the pH. Aim for a pH that ensures complete precipitation without being overly acidic.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer before extraction can decrease the solubility of the organic product in the aqueous phase.

C. Column Chromatography

While challenging, column chromatography can be effective for separating impurities with significantly different polarities.

Issue: Product is stuck on the column or shows severe tailing.

  • Causality: Strong interaction between the Lewis acidic boronic acid and the silanol groups of the silica gel.[8][9]

  • Troubleshooting Steps:

    • Use Deactivated Silica: Prepare a slurry of silica gel in the eluent and add 0.5-1% triethylamine or another non-nucleophilic base to neutralize the acidic sites.[8]

    • Boric Acid Impregnated Silica: Using silica gel treated with boric acid can sometimes improve the chromatography of boronic esters and may be applicable here.[10]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a C18 reversed-phase column for highly polar compounds.[7]

    • Eluent Modification: Adding a small amount of a polar modifier like methanol or acetic acid to the eluent can help to displace the product from the stationary phase.

Recommended Solvent Systems for Chromatography

Stationary PhaseEluent SystemTarget Impurities
Silica GelDichloromethane/Methanol (e.g., 95:5)Less polar impurities
Silica GelEthyl Acetate/Hexane (e.g., 1:1 to 100% EtOAc)Non-polar to moderately polar impurities
Reversed-Phase C18Acetonitrile/Water with 0.1% Formic AcidMore polar impurities and starting materials
D. Derivative Formation and Purification

In cases where direct purification is difficult, converting the boronic acid to a less polar and more chromatographically well-behaved derivative, like a pinacol ester, can be a viable strategy. The ester can be purified and then hydrolyzed back to the boronic acid.

Workflow for Purification via Pinacol Ester

G cluster_1 Purification via Pinacol Ester Formation start Crude Boronic Acid step1 React with Pinacol (e.g., in Toluene with Dean-Stark) start->step1 step2 Crude Pinacol Ester step1->step2 step3 Purify by Column Chromatography (Silica Gel, EtOAc/Hexane) step2->step3 step4 Pure Pinacol Ester step3->step4 step5 Hydrolyze back to Boronic Acid (e.g., Acidic or Basic Conditions) step4->step5 end Pure Boronic Acid step5->end

Caption: A workflow illustrating purification through the formation and subsequent hydrolysis of a pinacol ester derivative.

Note: This method adds extra synthetic steps but can be very effective for removing stubborn impurities. The stability of the pinacol ester on silica gel is generally better than the free boronic acid.[12]

IV. Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. The choice of method depends on the expected impurities and available instrumentation.

Analytical TechniquePrincipleBest For Detecting
¹H NMR Nuclear Magnetic Resonance spectroscopyStructural confirmation, presence of boroxine, and organic impurities.
LC-MS Liquid Chromatography-Mass SpectrometryTrace impurities, protodeboronated product, and other byproducts.[13][14]
HPLC-UV High-Performance Liquid Chromatography with UV detectionQuantifying purity against a reference standard and detecting UV-active impurities.[1]
Melting Point Determination of the temperature range over which the solid meltsA sharp melting point is a good indicator of high purity.

V. References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from --INVALID-LINK--

  • Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions, 39(7), 1423–1431. Retrieved from --INVALID-LINK--

  • Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from --INVALID-LINK--

  • Rainier, J. D., & Cox, J. M. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2022713118. Retrieved from --INVALID-LINK--

  • Yamamoto, H., & Ishihara, K. (2010). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the American Chemical Society, 132(4), 1365–1371.

  • Poole, C. F., & Sye, W. F. (1984). Nitrophenyl boronic acids as derivatizing agents in chromatography. Virginia Tech. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem.

  • Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995.

  • Iovine, P. M., & Korich, A. L. (2009). Boroxine chemistry and applications: A perspective. Dalton Transactions, (34), 6667-6678.

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 43(7), 1136–1138. Retrieved from --INVALID-LINK--

  • Ouchi, A., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(10), 6985–6992.

  • Bergold, A., & Suelter, C. H. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical biochemistry, 178(1), 125–134.

  • Various Authors. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

  • Various Authors. (2013). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate.

  • Khan, R. A., & et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents. Retrieved from --INVALID-LINK--

  • Various Authors. (2017). Purification of boronic acids?. Reddit. Retrieved from --INVALID-LINK--

  • TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. BenchChem.

  • Various Authors. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 199–206.

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2064–2067.

  • Various Authors. (2023). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • Reddy, B. V. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(7), 2033-2038.

  • Qiu, H., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 199-206.

  • Chem-Impex. (n.d.). 3-Nitrophenylboronic acid. Retrieved from --INVALID-LINK--

  • Various Authors. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Retrieved from --INVALID-LINK--

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • Matteson, D. S. (1995). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 60(15), 4686–4697.

  • ChemicalBook. (n.d.). 2-Nitrophenylboronic acid CAS#: 5570-19-4. Retrieved from --INVALID-LINK--

  • BenchChem. (2026). The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. BenchChem.

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6667–6678.

  • Taylor, M. S., & Zhu, J. (2015). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Organic & Biomolecular Chemistry, 13(21), 5941–5945.

  • Berion, D., & et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2603.

  • Shinkai, S., & et al. (2001). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 123(33), 8211–8212.

  • Chem-Impex. (n.d.). 4-Nitrophenylboronic acid. Retrieved from --INVALID-LINK--

  • Various Authors. (2023). HELP: Purifying boronic acids sucks. Reddit. Retrieved from --INVALID-LINK--

  • Lo, C. Y., & Lam, C. M. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications.

  • Ishihara, K., & Yamamoto, H. (2004). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 81, 131.

  • Biosynth. (n.d.). 3-Carboxy-5-nitrophenylboronic acid. Retrieved from --INVALID-LINK--

  • Wulff, G., & et al. (2004). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 1031(1-2), 3–11.

References

Preventing protodeboronation of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Protodeboronation in Your Experiments

Welcome to the Technical Support Center for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered with this and other electron-deficient arylboronic acids: protodeboronation. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but a deeper understanding of the mechanisms at play, enabling you to proactively design robust and successful experiments.

Understanding the Challenge: The Instability of the C–B Bond

Protodeboronation is the undesired cleavage of the carbon-boron bond, where it is replaced by a carbon-hydrogen bond.[1] This side reaction consumes your starting material, leading to reduced yields and the formation of 3-ethyl-5-nitrobenzamide as a byproduct, complicating purification.

Arylboronic acids bearing strong electron-withdrawing groups, such as the nitro group in this compound, are particularly susceptible to this decomposition pathway.[1] The electron-withdrawing nature of the substituents increases the electrophilicity of the boron-bearing carbon, making it more vulnerable to protonolysis.

Several factors can accelerate protodeboronation:

  • High pH (Basic Conditions): The formation of the anionic boronate species ([ArB(OH)₃]⁻) under basic conditions increases the electron density on the aryl ring, paradoxically making it more susceptible to certain protodeboronation mechanisms.[1]

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of both the desired reaction and the undesired protodeboronation.

  • Inefficient Catalysis: A slow Suzuki-Miyaura coupling reaction prolongs the exposure of the boronic acid to potentially degrading conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues reported by users of this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm isolating the deboronated byproduct. What's happening?

A1: This is a classic sign of protodeboronation. The conditions of your Suzuki-Miyaura coupling (likely the base, solvent, and temperature) are favoring the cleavage of the carbon-boron bond over the desired cross-coupling. To mitigate this, the goal is to accelerate the rate of the productive catalytic cycle while minimizing conditions that promote decomposition.

Q2: What is the ideal pH for storing a solution of this boronic acid?

A2: For arylboronic acids with electron-withdrawing groups, acidic conditions are generally stabilizing.[1] If you need to prepare a stock solution, use a slightly acidic buffer or an anhydrous aprotic solvent. Avoid storing it in basic aqueous solutions for any extended period. For long-term storage, it is best to keep the compound as a dry solid under an inert atmosphere.

Q3: I've heard that the position of the nitro group matters. Is a meta-nitro group particularly problematic?

A3: The position of the nitro group does influence reactivity. A comparative analysis of nitrophenylboronic acid isomers generally shows a reactivity trend of para > meta >> ortho in Suzuki-Miyaura couplings.[2] While the meta-nitro group deactivates the ring, it is generally a viable substrate for coupling. The primary challenge is its susceptibility to protodeboronation under non-optimized conditions.

Q4: Can I use common bases like sodium hydroxide or potassium carbonate?

A4: Strong bases like sodium hydroxide, especially in aqueous media, can significantly accelerate protodeboronation. While potassium carbonate is a common and often effective base for Suzuki couplings, for a sensitive substrate like this, even it can be too harsh depending on the temperature and solvent. We recommend starting with milder bases.

Troubleshooting Guide: Strategies to Minimize Protodeboronation

If you are experiencing issues with protodeboronation, consider the following strategies, starting with the simplest modifications.

Strategy 1: Optimization of Reaction Conditions

The first line of defense is to adjust your reaction parameters to favor the Suzuki-Miyaura coupling over the decomposition pathway.

  • Base Selection: Switch to milder, non-hydroxide bases. The choice of base is critical.

    • Recommended: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). These bases are effective at promoting the catalytic cycle while being less aggressive in promoting protodeboronation.

    • Avoid: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially with water present.

  • Temperature Control: Lower the reaction temperature.

    • Operate at the lowest temperature that allows for efficient catalytic turnover, often in the 60-80 °C range. This can significantly slow the rate of protodeboronation.

  • Solvent System: Minimize the presence of water.

    • While many Suzuki reactions tolerate or even require some water, for this substrate, it's best to use anhydrous solvents. If a co-solvent is needed, consider using a less protic one than water, or minimize the water content.

    • Consider using anhydrous solvent systems like THF, dioxane, or toluene. The use of potassium trimethylsilanolate (TMSOK) as a soluble base under strictly anhydrous conditions has proven effective for challenging couplings.[3][4]

Strategy 2: Enhance Catalytic Efficiency

A rapid and efficient catalytic cycle is crucial. If the desired coupling is slow, the boronic acid has more time to decompose.

  • Catalyst and Ligand Choice: Employ a highly active catalyst system.

    • Modern palladium precatalysts (e.g., G2 or G3 precatalysts) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically increase the rate of the productive reaction, outcompeting protodeboronation.

Strategy 3: The "Slow-Release" Approach Using Boronic Esters

For particularly challenging cases, converting the boronic acid to a more stable boronic ester is a highly effective strategy. These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low and minimizing side reactions.[1]

  • MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable crystalline solids that are compatible with a wide range of reaction conditions.[5][6][7] They are particularly useful for iterative cross-coupling strategies.[8]

  • Pinacol Esters: While generally more stable than boronic acids, pinacol esters can still undergo protodeboronation, especially if the subsequent coupling step is slow. However, they are a significant improvement over the free boronic acid.

The following table summarizes the recommended troubleshooting approaches:

IssuePotential CauseRecommended Solution
Low Yield & Deboronated Byproduct High pH, excess water, high temperatureSwitch to a milder base (K₃PO₄, Cs₂CO₃). Lower the reaction temperature (60-80 °C). Use anhydrous solvents.
Reaction Stalls Inefficient catalyst systemUse a high-activity catalyst/ligand system (e.g., Pd precatalyst with a Buchwald ligand).
Persistent Protodeboronation Inherent instability of the boronic acidConvert the boronic acid to a more stable MIDA or pinacol boronate ester.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Reagents & Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • SPhos Pd G2 (2 mol%)

  • Anhydrous 1,4-Dioxane

  • Oven-dried glassware, magnetic stir bar, reflux condenser

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, K₃PO₄, and the SPhos Pd G2 catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Conversion to a MIDA Boronate Ester

This protocol describes the protection of the boronic acid as its MIDA ester for enhanced stability.

Reagents & Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vial with a screw cap

Procedure:

  • To a reaction vial, add this compound and N-methyliminodiacetic acid.

  • Add anhydrous DMF to dissolve the solids.

  • Seal the vial and heat the mixture at 80-100 °C for 1-2 hours, or until ¹H NMR analysis indicates complete conversion.

  • Cool the reaction mixture to room temperature. The MIDA boronate can often be precipitated by the addition of a non-polar solvent and isolated by filtration.

Visualizing the Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle versus the undesired protodeboronation pathway, and a troubleshooting workflow.

G cluster_0 Desired Pathway: Suzuki-Miyaura Cycle cluster_1 Undesired Pathway: Protodeboronation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Boronic R-B(OH)₂ (Target Substrate) Boronic->Transmetal Base Base Base->Transmetal PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product Boronic_Side R-B(OH)₂ (Target Substrate) Protodeb Protodeboronation (Base, Heat) Boronic_Side->Protodeb Proton H⁺ Source (e.g., H₂O) Proton->Protodeb Byproduct R-H (Byproduct) Protodeb->Byproduct

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Protodeboronation Observed? Step1 Optimize Reaction Conditions Start->Step1 Step1_Details 1. Switch to Milder Base (K₃PO₄) 2. Lower Temperature (60-80°C) 3. Use Anhydrous Solvent Step1->Step1_Details Check1 Problem Solved? Step1->Check1 Step2 Enhance Catalyst Activity Check1->Step2 No Success Successful Coupling Check1->Success Yes Step2_Details Use High-Activity Catalyst System (e.g., SPhos Pd G2) Step2->Step2_Details Check2 Problem Solved? Step2->Check2 Step3 Protect Boronic Acid Check2->Step3 No Check2->Success Yes Step3_Details Convert to MIDA or Pinacol Boronate Ester Step3->Step3_Details Step3->Success

Caption: A decision-tree workflow for troubleshooting protodeboronation.

By understanding the mechanisms of protodeboronation and systematically applying these troubleshooting strategies, you can significantly improve the success rate of your reactions involving this compound and other sensitive boronic acids.

References

Technical Support Center: Catalyst Selection and Troubleshooting for 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid in cross-coupling reactions. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this specific, electron-deficient substrate. Our goal is to move beyond generic protocols and address the nuanced challenges you may encounter, ensuring the success of your synthetic campaigns.

Understanding the Challenge: The Nature of this compound

The primary difficulty in using this boronic acid arises from its electronic properties. The presence of two strong electron-withdrawing groups—the nitro (-NO₂) and the ethylcarbamoyl (-CONHEt) moieties—significantly deactivates the aryl ring. In the context of the Suzuki-Miyaura catalytic cycle, this deactivation primarily manifests as a sluggish and inefficient transmetalation step.[1][2]

The boronic acid must be activated by a base to form a boronate species, which then transfers its organic group to the palladium center.[3][4] For electron-deficient boronic acids, this process has a higher activation energy, often leading to low yields, slow reactions, or complete failure under standard conditions. Furthermore, these substrates are more susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, quenching the reagent.[5][6]

This guide is structured to help you overcome these specific hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is failing or giving very low yields. What's the most likely cause?

A1: The most common culprit is an inefficient transmetalation step due to the electron-deficient nature of the boronic acid.[1] Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are often insufficient. The reaction requires a more robust catalyst system and stronger base to facilitate the transfer of the aryl group to the palladium catalyst. Other common issues include catalyst deactivation from oxygen contamination and degradation of the boronic acid (protodeboronation).[1][7]

Q2: What is the best starting point for catalyst and ligand selection for this substrate?

A2: For challenging, electron-deficient substrates, catalysts featuring bulky, electron-rich phosphine ligands are the gold standard.[2][6] These ligands accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[4] We recommend starting with a modern palladium precatalyst system.

  • Recommended Starting Point: An air-stable Pd(II) precatalyst paired with a Buchwald-type ligand. For example, XPhos Pd G3 or SPhos Pd G3 . These integrated precatalysts are designed for high activity and ease of use.[8] If using a separate palladium source like Pd(OAc)₂ or Pd₂(dba)₃, pair it with a ligand like XPhos , SPhos , or RuPhos .[9]

Q3: How does the nitro group affect the reaction, and are there specific side reactions to watch out for?

A3: The nitro group is a very strong deactivating group, which is the primary reason for slow transmetalation. While generally robust in Suzuki couplings, under certain conditions (e.g., with specific catalysts or reductants present), it could potentially be reduced, though this is less common in standard Suzuki protocols. The main side reactions to monitor are protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid to form a symmetrical biaryl, often exacerbated by the presence of oxygen.[1]

Q4: Should I use the boronic acid directly, or is a boronate ester or trifluoroborate salt a better option?

A4: Using a more stable derivative of the boronic acid is an excellent strategy to combat protodeboronation and improve handling and stability.[5]

  • Pinacol Boronate Esters (-B(pin)): More stable than the corresponding boronic acid and less prone to degradation. Highly recommended for challenging couplings.[5]

  • Trifluoroborate Salts (-BF₃K): These are crystalline, air-stable solids that slowly release the boronic acid under reaction conditions, which can suppress side reactions.[6][10]

  • MIDA Boronates: Offer exceptional stability and are often used in complex, multi-step syntheses.

For this specific substrate, converting the boronic acid to its pinacol ester is a prudent first step if direct coupling proves difficult.

In-Depth Troubleshooting Guide

Problem: No or Low Product Formation (<20% Yield)

This is the most common issue and typically points to a fundamental problem in the catalytic cycle.

  • Possible Cause A: Inefficient Transmetalation

    • Why it Happens: The electron-poor aryl group is transferred too slowly from the boron to the palladium center. The base's role is to form a more nucleophilic "ate" complex, but this process can be difficult for deactivated substrates.[3][11]

    • Solutions:

      • Switch to a Stronger Base: The choice of base is critical.[11] For electron-deficient boronic acids, stronger, non-nucleophilic bases are superior.

      • Use an Electron-Rich Ligand: As mentioned in the FAQ, bulky, electron-donating ligands accelerate the key steps of the catalytic cycle.[2][12]

      • Increase Reaction Temperature: Higher temperatures (e.g., 80–110 °C) can provide the necessary energy to overcome the transmetalation barrier.[1]

BaseTypical SolventStrength/NotesCitation
Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂OWeak/Moderate. Often insufficient for this substrate class.[11]
K₃PO₄ Dioxane, Toluene, THF (often with H₂O)Strong. Excellent choice for electron-deficient partners. Requires some water for full activity.[1][10][11]
Cs₂CO₃ Dioxane, DMF, TolueneStrong. Highly effective but more expensive. Good solubility in organic solvents.[1][11]
KF, CsFTHF, DioxaneModerate. Can be effective, especially for preventing base-labile group degradation.[3][8]
  • Possible Cause B: Catalyst Deactivation

    • Why it Happens: The active Pd(0) species is sensitive to oxygen, which can cause oxidation to inactive Pd(II) or the formation of palladium black.[1][7] Incomplete reduction of a Pd(II) precatalyst can also be an issue.

    • Solutions:

      • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The reaction vessel should be purged with an inert gas (Argon or Nitrogen) for 5-10 minutes before adding the catalyst.[1]

      • Use a Robust Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 type) are designed for thermal stability and resistance to deactivation, ensuring a controlled release of the active Pd(0) catalyst.[2][13]

Problem: Significant Protodeboronation (Aryl-H byproduct detected)
  • Why it Happens: The C-B bond of the electron-deficient boronic acid is susceptible to cleavage by proton sources (like water or alcohols) in the reaction mixture, especially under basic conditions.[5]

  • Solutions:

    • Use a More Stable Boron Species: Convert the boronic acid to its pinacol ester or trifluoroborate salt. See Protocol 2 below.[6]

    • Minimize Water: While some water can be beneficial for base activity (especially K₃PO₄), excess water can promote protodeboronation. Use anhydrous solvents and add a controlled number of equivalents of water if needed.

    • Use a Non-Hydroxide Base: Avoid strong hydroxide bases like NaOH or KOH, which can accelerate decomposition. K₃PO₄ or Cs₂CO₃ are preferred.[11]

Experimental Protocols & Visual Guides

Troubleshooting Workflow for Suzuki-Miyaura Coupling

This decision tree provides a logical path for optimizing the reaction.

G cluster_start Initial Reaction Setup cluster_analysis Problem Analysis cluster_solutions Solutions cluster_final Final Check start Start: Low Yield (<20%) check_sm Check Starting Materials by LCMS/NMR (Boronic Acid Degradation?) start->check_sm Analyze crude reaction check_catalyst Check Catalyst System (Ligand/Base Choice) start->check_catalyst Review conditions sol_boron Substrate Issue: 1. Use fresh Boronic Acid. 2. Convert to Pinacol Ester or -BF3K salt. check_sm->sol_boron Protodeboronation or SM degradation observed sol_base Inefficient Transmetalation: 1. Switch to Stronger Base (K3PO4, Cs2CO3). 2. Increase Temperature (80-110 °C). check_catalyst->sol_base Using weak base (e.g., Na2CO3) sol_ligand Inefficient Catalysis: 1. Use Bulky, Electron-Rich Ligand (XPhos, SPhos). 2. Use Modern Precatalyst (e.g., XPhos Pd G3). check_catalyst->sol_ligand Using simple ligand (e.g., PPh3) final_check Re-run with optimized conditions. Ensure rigorous degassing. sol_boron->final_check sol_base->final_check sol_ligand->final_check

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Recommended Catalyst Systems for Electron-Deficient Boronic Acids
Palladium SourceLigandTypical Loading (mol%)NotesCitation
Pd(OAc)₂SPhos 1-2% Pd, 2-4% LigandExcellent for many challenging couplings.[9][14]
Pd₂(dba)₃XPhos 1-2% Pd, 2-4% LigandHighly active and versatile.[8]
XPhos Pd G3 (Integrated)0.5-2%Air-stable, reliable precatalyst. Simplifies setup.[1]
SPhos Pd G2 (Integrated)0.5-2%A robust palladacycle precatalyst.[13]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an aryl bromide.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition:

    • Add degassed solvent via syringe. A common choice is 1,4-dioxane with 5-10% water (v/v), to a final concentration of 0.1-0.2 M with respect to the limiting reagent.[1]

  • Reaction:

    • Place the sealed vessel in a preheated oil bath or heating block at 80–110 °C. Stir vigorously for 4–24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.[15]

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Preparation of the Pinacol Ester Derivative

If direct coupling fails, converting the boronic acid to its pinacol ester can significantly improve stability and yield.

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF or toluene.

  • Add anhydrous MgSO₄ or use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Stir the mixture at room temperature or gentle heat (40-60 °C) for 12-24 hours until TLC or LC-MS analysis shows complete conversion.

  • Filter off the drying agent (if used) and concentrate the solvent under reduced pressure. The resulting pinacol ester can often be used in the Suzuki coupling (Protocol 1) without further purification.

Alternative Coupling Strategies

If the Suzuki-Miyaura reaction remains challenging, consider alternative bond-forming strategies:

  • Reverse the Coupling Partners: If synthetically feasible, prepare the corresponding aryl halide, 1-bromo-3-(ethylcarbamoyl)-5-nitrobenzene , and couple it with a more reactive organoboron reagent (e.g., an electron-rich arylboronic acid). The oxidative addition to this electron-deficient aryl bromide should be facile.

  • Reductive C-N Coupling: For the synthesis of diarylamines, an emerging strategy is the direct reductive coupling of a nitroarene with a boronic acid.[16] This reaction typically uses copper or other transition metals and a stoichiometric reductant to form a C-N bond, completely bypassing the challenges of the Suzuki transmetalation.[17][18][19] This advanced method offers a novel disconnection for your target molecule.

References

Technical Support Center: Solvent Effects on 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique electronic nature of this compound, characterized by a potent electron-withdrawing nitro group and a hydrogen-bond-donating ethylcarbamoyl substituent, presents both opportunities and challenges, particularly concerning its reactivity and stability. A critical, and often underestimated, factor governing the success of reactions involving this boronic acid is the choice of solvent.

Solvents do more than just dissolve reactants; they actively influence reaction rates, equilibria, and even the reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states.[1][2] For this compound, solvent selection is paramount for managing solubility, modulating reactivity in cross-coupling reactions, and mitigating common side reactions such as protodeboronation.[3][4]

This guide provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions related to solvent effects on the reactivity of this specific boronic acid. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and reactivity of this compound, with a focus on the role of the solvent.

Q1: What are the best general-purpose solvents for dissolving this compound?

A1: Due to the polar nitro and carbamoyl groups, this boronic acid exhibits poor solubility in nonpolar hydrocarbon solvents like hexanes and toluene.[5][6] It shows moderate to good solubility in polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , Acetonitrile (ACN) , and Tetrahydrofuran (THF) . Polar protic solvents like ethanol and methanol can also be effective, but their use requires careful consideration due to their potential to participate in or hinder the desired reaction.[7] For many cross-coupling reactions, a mixture of a polar aprotic solvent with an aqueous phase is often employed.[8]

Q2: I am observing significant decomposition of my boronic acid in solution before the reaction starts. What could be the cause?

A2: Boronic acids are susceptible to several decomposition pathways, and the solvent plays a crucial role.

  • Protodeboronation: This is the replacement of the C-B(OH)₂ bond with a C-H bond and is a common side reaction, particularly under basic aqueous conditions.[3][9] The electron-deficient nature of the phenyl ring in your compound can make it susceptible to this pathway.[10][11] Using anhydrous solvents or minimizing the amount of water can suppress this side reaction.[8]

  • Oxidative Deboronation: In the presence of oxygen, especially under basic conditions or with certain metal catalysts, the boronic acid can be oxidized to the corresponding phenol.[12] Ensuring your solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon) is critical to prevent this.[8]

  • Anhydride Formation (Trimerization): Boronic acids can dehydrate to form cyclic trimers known as boroxines.[13] This is often reversible in the presence of water. While this is less of a "decomposition," it alters the active form of the reagent. The choice of solvent can influence this equilibrium.[14]

Q3: How does solvent polarity affect the rate of my Suzuki-Miyaura coupling reaction with this boronic acid?

A3: Solvent polarity impacts several key steps in the Suzuki-Miyaura catalytic cycle, and the effect can be complex.

  • Oxidative Addition: This step is generally favored in more polar solvents which can stabilize the resulting polar Pd(II) complex.

  • Transmetalation: This crucial step involves the transfer of the aryl group from boron to palladium. The mechanism can be intricate and is highly dependent on the base and solvent system. Apolar solvents can sometimes favor the formation of the necessary boronate species, while polar solvents are needed to dissolve the base (e.g., K₂CO₃, K₃PO₄). Often, a biphasic system (e.g., Toluene/Water, Dioxane/Water) provides the best balance, facilitating both the dissolution of polar and nonpolar reactants and promoting the reaction at the interface.[8]

  • Reductive Elimination: This final step to form the C-C bond is generally less sensitive to solvent polarity than the other steps.

The presence of the electron-withdrawing nitro group on your boronic acid generally makes the aryl halide coupling partner's electronic properties more critical. Electron-rich halides will react more readily.[4][15]

Q4: Can I use protic solvents like ethanol or isopropanol for my reaction?

A4: While possible, using protic solvents requires caution. They can act as a proton source, potentially increasing the rate of protodeboronation.[3] However, in some cases, alcohols can facilitate the formation of boronate esters in situ, which can alter reactivity.[16] If a protic solvent is necessary, consider using it in a mixture with an aprotic solvent and ensure your base is chosen carefully. For instance, milder bases like KF are sometimes preferred over strong hydroxides in protic media to minimize side reactions.[8]

II. Troubleshooting Guide

This guide is structured to help you diagnose and solve common problems encountered during reactions with this compound.

Observed Problem Potential Cause(s) Related to Solvent Suggested Solutions & Scientific Rationale
Low or No Product Yield; Starting Materials Unchanged 1. Poor Solubility: The boronic acid, coupling partner, or base may not be sufficiently soluble in the chosen solvent system, preventing the reaction from initiating. 2. Incorrect Solvent Polarity: The solvent may not adequately support a key step in the catalytic cycle (e.g., transmetalation).Solution 1: Screen a range of solvents or solvent mixtures. For Suzuki couplings, consider biphasic systems like 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O. The aqueous phase helps dissolve inorganic bases, while the organic phase dissolves the coupling partners. Vigorous stirring is essential for biphasic reactions to maximize the interfacial area.[8] Solution 2: Add a co-solvent. For example, if your reaction is in Toluene but the boronic acid has low solubility, adding a small amount of DMF or THF can significantly improve solubility without drastically changing the overall solvent properties.
Significant Protodeboronation (Formation of Nitro-ethylbenzamide) 1. Presence of Water: Water is the primary proton source for this side reaction, which is often accelerated by strong bases.[8][9] 2. Protic Solvent: Solvents like methanol or ethanol can act as proton donors.Solution 1: Switch to anhydrous conditions. Use dry, degassed solvents and run the reaction under a strict inert atmosphere. Consider using milder, non-hydroxide bases like K₃PO₄ (anhydrous) or KF. Solution 2: Convert the boronic acid to a more stable derivative in situ or prior to reaction. Using boronic esters (e.g., pinacol esters) or MIDA boronates can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[3]
Formation of Homocoupled Biaryl Product (from two boronic acid molecules) 1. Oxygen in the System: Dissolved oxygen can lead to oxidative homocoupling, especially if using a Pd(II) precatalyst that requires in-situ reduction.[4][8] 2. Inefficient Catalyst Reduction: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, it can promote homocoupling.[4]Solution 1: Rigorously degas your solvent. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[8] Solution 2: Use a pre-formed, air-stable Pd(0) catalyst or a modern precatalyst (e.g., a Buchwald palladacycle) that is known for efficient activation.
Reaction Stalls or is Sluggish 1. Solvent Inhibiting Catalyst: Some solvents, particularly strong coordinating solvents like DMSO or DMF at high temperatures, can coordinate to the palladium center and inhibit catalytic activity. 2. Incorrect Solvent/Base Combination: The chosen base may not be effective in the chosen solvent (e.g., poor solubility or reactivity). The base's role is to activate the boronic acid to form a more nucleophilic boronate species.Solution 1: If using DMF or DMSO, try running the reaction at a lower temperature or switching to a less coordinating solvent like 1,4-Dioxane or Toluene. Solution 2: Ensure your base and solvent are compatible. For example, K₃PO₄ is highly effective in Dioxane/H₂O, while Cs₂CO₃ is often used in THF or DMF. The base must be sufficiently basic to deprotonate the boronic acid but not so strong as to cause degradation.[8]

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the boronic acid.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Screening Protocol for Optimal Solvent Selection

A parallel screening approach is highly efficient for identifying the best solvent system.[17][18]

  • Setup: Arrange an array of small reaction vials (e.g., in a 24-well plate format) with stir bars.

  • Reagent Dispensing: To each vial, add the solid reagents: this compound, the coupling partner, base, and catalyst. Using a master mix of the solid components can ensure consistency.

  • Solvent Addition: Add a different degassed solvent or solvent mixture to each vial or row of vials. Common screening solvents include:

    • Toluene

    • 1,4-Dioxane

    • THF

    • DMF

    • Acetonitrile

    • Toluene/H₂O (10:1)

    • Dioxane/H₂O (4:1)

    • DMF/H₂O (10:1)

  • Execution: Seal the plate, purge with inert gas, and run all reactions at the same temperature for a set period (e.g., 12 hours).

  • Analysis: After the reaction time, quench all reactions simultaneously. Analyze the outcome of each reaction by LC-MS or HPLC to determine the conversion to product and identify any major side products. This data will clearly indicate the most effective solvent system.

IV. Visualized Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for a Failed Suzuki-Miyaura Reaction

This decision tree guides the user through a logical troubleshooting process when a reaction yields poor results.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_atmosphere Verify Inert Atmosphere (Degassed Solvents?) start->check_atmosphere check_catalyst Assess Catalyst Activity (Use fresh catalyst?) start->check_catalyst check_solubility Observe Reactant Solubility (All components dissolved?) start->check_solubility solubility_no No check_solubility->solubility_no Poor Solubility solubility_yes Yes check_solubility->solubility_yes Good Solubility change_solvent Change Solvent/Add Co-solvent (e.g., Dioxane, DMF) solubility_no->change_solvent check_base Evaluate Base/Solvent Combo (Is base soluble/effective?) solubility_yes->check_base base_issue No check_base->base_issue Potential Mismatch base_ok Yes check_base->base_ok Seems OK change_base Screen Different Bases (K₃PO₄, Cs₂CO₃, KF) base_issue->change_base check_side_reactions Analyze for Side Products (Protodeboronation?) base_ok->check_side_reactions side_reaction_present Yes, Protodeboronation check_side_reactions->side_reaction_present use_anhydrous Switch to Anhydrous Solvent & Milder Base side_reaction_present->use_anhydrous

Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.

Diagram 2: Influence of Solvent on Key Reaction Intermediates and Side Reactions

This diagram illustrates how solvent choice can direct the reaction toward the desired product or unwanted side pathways.

Solvent_Influence cluster_main Main Catalytic Cycle cluster_side Side Reactions ArBOX Ar-B(OH)₂ (Starting Material) ArPdL2X Ar-Pd(II)-X (Oxidative Adduct) ArBOX->ArPdL2X Transmetalation Protodeboronation Ar-H (Protodeboronation) ArBOX->Protodeboronation H₂O / Protic Solvent + Strong Base Homocoupling Ar-Ar (Homocoupling) ArBOX->Homocoupling O₂ / Inefficient Pd(0) formation Product Ar-Ar' (Desired Product) ArPdL2X->Product Reductive Elimination Solvent Solvent System (Polarity, Protic/Aprotic) Solvent->ArBOX Solubility Stability Solvent->ArPdL2X Stabilization

Caption: Solvent influence on desired reaction vs. side pathways.

V. References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. 8

  • Burke, S. D., & Gillick, K. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. 16

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. 10

  • Cyrański, M. K., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. 5

  • Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 19

  • Lozada, J., Liu, Z., & Perrin, D. M. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry. 20

  • Mushrif, S. H., et al. (2021). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering. 2

  • Pobudkowska, A., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules. 21

  • Wikipedia. (n.d.). Protodeboronation. Retrieved January 6, 2026, from 3

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 6, 2026, from 4

References

Technical Support Center: Synthesis of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this compound, focusing on the identification and management of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities can be categorized into three groups:

  • Process-related impurities: These include unreacted starting materials (e.g., 3-amino-5-nitrophenylboronic acid, ethyl isocyanate), reagents, and intermediates.

  • Side-reaction products: Homocoupling of the boronic acid to form biaryl impurities is a common side reaction in Suzuki-Miyaura couplings, which are often downstream applications of this product.[1][2]

  • Degradation products: Boronic acids are susceptible to degradation. Key degradation pathways include:

    • Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3]

    • Oxidation: Oxidation of the boronic acid to the corresponding phenol.[3][4]

    • Anhydride formation (Boroxines): Dehydration of boronic acids to form cyclic trimeric anhydrides, known as boroxines. This is often reversible upon addition of water.[5]

Q2: How stable is this compound? What are the optimal storage conditions?

A2: Arylboronic acids, especially those with electron-withdrawing groups like the nitro group, are generally more stable than their electron-rich counterparts.[6] However, they are still susceptible to degradation over time, particularly when exposed to air, moisture, and light.[7] For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (2-8°C), and protected from light.[8]

Q3: Can I purify this compound using silica gel column chromatography?

A3: Purifying free boronic acids on standard silica gel is generally challenging due to their propensity to strongly adsorb to the stationary phase, leading to poor recovery and peak tailing.[9][10] In some cases, it can also lead to on-column degradation. If chromatography is necessary, using treated silica gel (e.g., with boric acid) or alternative stationary phases like neutral alumina might be more successful.[9][11] However, recrystallization is often the preferred method for purifying boronic acids.[10][11]

Synthesis and Impurity Formation Overview

The synthesis of this compound typically involves the reaction of a precursor like (3-Amino-5-nitrophenyl)boronic acid with an ethylating agent. The general reaction scheme and potential impurity formation pathways are illustrated below.

G cluster_main Main Synthetic Pathway cluster_impurities Potential Impurity Formation A 3-Amino-5-nitrophenylboronic acid C This compound A->C + B Ethyl Isocyanate B->C D Starting Material (Unreacted A) C->D Incomplete Reaction E Protodeboronation Product C->E H+ F Oxidative Deboronation (Phenol Impurity) C->F [O] G Boroxine (Trimer Anhydride) C->G Dehydration Boroxine_Formation A 3 x R-B(OH)₂ This compound B (R-BO)₃ Boroxine Trimer A->B - 3 H₂O B->A + 3 H₂O C 3 x H₂O

References

Technical Support Center: Navigating the Degradation of Arylboronic Acids in Copper-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. Arylboronic acids are indispensable reagents in modern organic synthesis, particularly in copper-catalyzed cross-coupling reactions like the Chan-Lam amination, which forges carbon-heteroatom bonds under mild conditions.[1][2] However, the utility of these reactions is often compromised by the inherent instability of the arylboronic acid coupling partner.[2] Low yields, poor reproducibility, and the formation of challenging-to-remove byproducts can frequently be traced back to competing degradation pathways.

This guide provides a deep dive into the common degradation pathways of arylboronic acids in the context of copper-catalyzed reactions. By understanding the "why" behind these side reactions, you can implement rational, field-proven strategies to mitigate them. We will cover the core degradation mechanisms, offer detailed troubleshooting advice for common experimental issues, and provide step-by-step protocols for best practices.

Section 1: Core Degradation Pathways of Arylboronic Acids

The reactivity of arylboronic acids is a double-edged sword. The same properties that make them excellent coupling partners also render them susceptible to several decomposition routes. In copper-catalyzed systems, the primary culprits are protodeboronation, oxidation, and boroxine formation.

Protodeboronation: The Unwanted Proton Swap

Protodeboronation is the formal replacement of the C–B bond with a C–H bond, resulting in the formation of an arene byproduct corresponding to your starting material.[3] This is often a major source of yield loss in cross-coupling reactions.[3][4]

Mechanism: The reaction can be catalyzed by acid or base, but in the context of many copper-catalyzed couplings, the base-catalyzed pathway is particularly relevant.[3][5] The reaction involves the formation of a boronate species, which then reacts with a proton source (often water) to cleave the C-B bond.[3] Copper(II) species have also been shown to promote protodeboronation.[6][7]

Influencing Factors:

  • Base: The presence and strength of the base can accelerate the formation of the reactive boronate species.[3]

  • Temperature: Higher temperatures can increase the rate of protodeboronation.[4]

  • Solvent/Water Content: Protic solvents or residual water in the reaction mixture provide the proton source necessary for cleavage.

  • Ligands: Strong donor ligands like pyridine can sometimes accentuate copper-mediated protodeboronation.[4]

Protodeboronation ArBOH2 ArB(OH)₂ ArBOH3_minus ArB(OH)₃⁻ ArBOH2->ArBOH3_minus + OH⁻ ArH Ar-H (Byproduct) ArBOH3_minus->ArH + H₂O (Proton Source) BOH4_minus B(OH)₄⁻

Caption: Base-catalyzed protodeboronation pathway.

Oxidation: Formation of Phenol Byproducts

The aerobic oxidation of arylboronic acids to their corresponding phenols is another common and problematic side reaction. This is particularly relevant for copper-catalyzed reactions run in the presence of air, as oxygen often serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[1][8]

Mechanism: The mechanism can be complex, but it is understood to involve the transmetalation of the aryl group from boron to a Cu(II) center.[9] The resulting aryl-copper intermediate can then undergo a process leading to C-O bond formation, ultimately yielding a phenol.[9] Some proposed mechanisms involve an arylcopper(III) intermediate.[9]

Influencing Factors:

  • Oxygen/Air: This is the primary oxidant. Running reactions under an inert atmosphere is the most direct way to suppress this pathway.[1]

  • Catalyst State: The oxidation state and coordination environment of the copper catalyst play a crucial role.

  • Substrate Electronics: The electronic properties of the arylboronic acid can influence its susceptibility to oxidation.

Oxidation ArBOH2 ArB(OH)₂ ArCuII [Ar-Cu(II)] ArBOH2->ArCuII + Cu(II) - B(OH)₃ ArOH Ar-OH (Byproduct) ArCuII->ArOH + O₂ (Oxidant)

Caption: Simplified pathway for oxidative degradation.

Boroxine Formation: The Dehydration Equilibrium

Arylboronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[10][11] This is a dehydration reaction where three molecules of boronic acid condense, releasing three molecules of water.[12]

Reactivity Impact: While not a decomposition in the traditional sense, the formation of boroxine alters the stoichiometry of the active monomeric boronic acid in solution.[13] Since only the monomer is typically active in the catalytic cycle, significant boroxine formation can lead to lower-than-expected reaction rates and inconsistent results. This equilibrium is reversible, and the presence of water shifts it back towards the boronic acid.[11][13]

Influencing Factors:

  • Water Content: Anhydrous conditions or azeotropic removal of water favor boroxine formation.[12]

  • Substituents: Electron-donating groups on the aryl ring tend to favor the formation of boroxines.[13][14]

  • Storage: Improper storage of solid boronic acids can lead to significant boroxine content over time.[14]

Boroxine_Formation cluster_monomer Monomer cluster_trimer Trimer ArBOH2 3 x ArB(OH)₂ Boroxine Boroxine (ArBO)₃ ArBOH2->Boroxine - 3 H₂O + 3 H₂O

Caption: Reversible equilibrium of boroxine formation.

Section 2: Troubleshooting Guide

This section addresses common experimental problems, linking them to the degradation pathways discussed above and providing actionable solutions.

Problem Encountered Potential Cause(s) Recommended Action(s) & The "Why"
Low or No Product Yield 1. Catalyst Inactivity: The active Cu(I) species is sensitive to air.[15] 2. Substrate Degradation: Significant protodeboronation or oxidation is consuming the starting material. 3. High Boroxine Content: The effective concentration of the active monomeric boronic acid is lower than calculated.1. Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to rigorously exclude oxygen, which can deactivate the catalyst and promote oxidative degradation.[15] 2. Use Fresh Reagents: Use a freshly opened bottle of the copper salt and high-purity arylboronic acid. 3. Check Boronic Acid Purity: Analyze your boronic acid by ¹H NMR before use. The presence of broad signals may indicate boroxine formation. Consider recrystallization if necessary (see Protocol 5.1).
Significant Arene Byproduct Detected (Protodeboronation) 1. Excess Base/Water: The combination of a strong base and residual water is promoting the base-catalyzed pathway.[3] 2. High Reaction Temperature: Elevated temperatures accelerate the rate of protodeboronation.[4] 3. Unstable Substrate: Some arylboronic acids (e.g., heteroaromatic or highly electron-deficient) are inherently more prone to this pathway.[3][16]1. Optimize Base: Screen weaker bases (e.g., K₂CO₃ vs. K₃PO₄) or use a substoichiometric amount if possible. The base is crucial for activating the boronic acid for transmetalation, but an excess can drive degradation.[17] 2. Use Anhydrous Conditions: Dry solvents and reagents thoroughly to minimize the proton source. 3. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 4. Use Boronate Esters: Consider using a more stable boronate ester (e.g., pinacol or MIDA esters) which slowly hydrolyzes in situ to release the boronic acid, keeping its standing concentration low and minimizing degradation.[3][18]
Significant Phenol Byproduct Detected (Oxidation) 1. Oxygen Leak: The reaction is not being adequately protected from air. 2. Prolonged Reaction Time at High Temp: Extended heating in the presence of trace oxygen can lead to significant oxidation.1. Rigorous Degassing: Thoroughly degas the reaction solvent and backfill with an inert gas (Argon or Nitrogen) multiple times. 2. Maintain Positive Pressure: Ensure a positive pressure of inert gas is maintained throughout the reaction. 3. Minimize Headspace: Use a reaction vessel that is appropriately sized for the reaction volume to minimize the amount of trapped gas.
Inconsistent Results / Poor Reproducibility 1. Variable Boronic Acid Quality: The boronic acid to boroxine ratio differs between batches or due to storage conditions.[14] 2. Trace Impurities: Water or oxygen levels vary between experimental runs.1. Standardize Reagent Quality: Always use boronic acid from the same lot if possible, or purify it before use (Protocol 5.1). Store boronic acids in a desiccator away from light.[19] 2. Implement Strict Protocols: Adhere to a consistent and rigorous protocol for setting up reactions under an inert atmosphere (Protocol 5.2). This minimizes variability from atmospheric contaminants.

Section 3: FAQs - Proactive Strategies & Best Practices

Q1: How can I assess the purity and boroxine content of my arylboronic acid before starting?

A: The best method is ¹H NMR spectroscopy. The monomeric arylboronic acid will typically show sharp, well-defined aromatic signals and a characteristic B(OH)₂ proton signal (often a broad singlet). The corresponding boroxine will have slightly shifted and often broader aromatic signals. By integrating the distinct aromatic regions, you can estimate the molar ratio of monomer to trimer. For a more definitive analysis, ¹¹B NMR can also be employed.

Q2: What is the best way to store my arylboronic acids to ensure long-term stability?

A: Store them in a tightly sealed container in a desiccator to protect them from atmospheric moisture, which can promote both protodeboronation and hydrolysis of any boroxine present.[19] For particularly sensitive compounds, storage under an inert atmosphere (e.g., in a glovebox or a sealed ampoule) at reduced temperatures is recommended. Avoid exposure to light.

Q3: Which reaction parameters should I optimize first to minimize degradation?

A: Start by ensuring a rigorously inert atmosphere to combat oxidation. Next, focus on the base and temperature. The choice of base is critical; it must be strong enough to facilitate the reaction but not so strong that it excessively promotes protodeboronation.[17] Often, screening a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is the most effective initial optimization step. Then, attempt the reaction at the lowest temperature that provides a reasonable rate to disfavor both protodeboronation and other side reactions.

Q4: Are there alternatives to arylboronic acids that are more stable?

A: Yes. Arylboronate esters, such as pinacol (BPin) or N-methyliminodiacetic acid (MIDA) esters, are generally more stable towards protodeboronation and oxidation.[3][18] They act as "slow-release" sources of the active boronic acid under the reaction conditions.[3] Potassium aryltrifluoroborate salts (ArBF₃K) are another class of highly stable, crystalline solids that can be used. They are often more resistant to protodeboronation but require specific conditions for activation.

Section 4: Experimental Protocols

Protocol 4.1: Recrystallization of Arylboronic Acid to Remove Boroxine

This protocol is a general method to convert boroxine impurities back to the monomeric boronic acid and purify it.

  • Dissolution: Place the arylboronic acid (e.g., 1.0 g) in a flask. Add a minimal amount of a hot solvent in which the boronic acid is soluble but the boroxine is less so (e.g., a mixture of toluene and heptane, or water for some acids). The hot water will also hydrolyze the boroxine back to the monomer.

  • Heating: Heat the mixture with stirring until a clear solution is obtained. If using a biphasic solvent system (like toluene/water), stir vigorously.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., cold heptane or cold water).

  • Drying: Dry the purified arylboronic acid crystals thoroughly under high vacuum for several hours to remove all traces of solvent and water. Store immediately in a desiccator.

Protocol 4.2: Setting up a Copper-Catalyzed Reaction Under Inert Atmosphere

This protocol outlines the use of standard Schlenk techniques to minimize degradation from atmospheric oxygen and moisture.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is oven-dried or flame-dried under vacuum to remove adsorbed water.

  • Solid Reagents: Place the copper catalyst, arylboronic acid, coupling partner, and any solid base into the reaction flask equipped with a magnetic stir bar.

  • Purging: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle at least three times to ensure the atmosphere is inert.

  • Solvent Addition: Add the anhydrous, degassed solvent via a gas-tight syringe through the septum. Degas the solvent beforehand by sparging with inert gas for 20-30 minutes or by using the freeze-pump-thaw method.

  • Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas (a balloon or bubbler is sufficient).

  • Monitoring: Monitor the reaction by TLC or LC-MS by withdrawing small aliquots with a syringe.

  • Workup: Once the reaction is complete, cool it to room temperature before opening it to the atmosphere for workup.

References

Technical Support Center: Base Selection for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the activation of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this specific boronic acid. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

Introduction: The Critical Role of the Base

This compound is a highly functionalized building block. Its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is dictated by the precise activation of the boronic acid moiety. The choice of base is the most critical parameter in this activation step. An improper base can lead to failed reactions, low yields, or significant side products. This guide will help you navigate the nuances of base selection for this electron-deficient system.

Frequently Asked Questions & Troubleshooting

Q1: What is the fundamental role of the base in activating my boronic acid?

A: The primary role of the base is to convert the neutral, trivalent boronic acid into a more nucleophilic, tetravalent "ate" complex, specifically a boronate.[1][2] The neutral boronic acid is not nucleophilic enough to efficiently transfer its organic group (transmetalate) to the palladium catalyst in the Suzuki-Miyaura cycle.[3]

The base attacks the electron-deficient boron atom, forming a negatively charged boronate species (e.g., [Ar-B(OH)₃]⁻).[4][5][6] This process increases the electron density on the boron and weakens the carbon-boron bond, which dramatically accelerates the rate-limiting transmetalation step.[7][8][9]

G cluster_0 Boronic Acid Activation BA Ar-B(OH)₂ (Neutral, Less Reactive) AteComplex [Ar-B(OH)₃]⁻ (Boronate 'Ate' Complex) (Activated, Highly Reactive) BA->AteComplex + Base Base Base (e.g., OH⁻) Product Transmetalation → L₂Pd(II)-Ar AteComplex->Product Reacts with PdComplex L₂Pd(II)-X (From Oxidative Addition) caption Mechanism of Boronic Acid Activation by a Base.

Caption: Mechanism of Boronic Acid Activation by a Base.

Q2: What are the specific challenges when selecting a base for this compound?

A: This particular molecule presents a unique challenge due to the two strong electron-withdrawing groups (EWGs) on the aromatic ring: the nitro group and the ethylcarbamoyl group.

  • Increased Lewis Acidity: The EWGs pull electron density away from the boron atom, making it significantly more Lewis acidic than an unsubstituted phenylboronic acid. This means it is a stronger acid (has a lower pKa) and can be activated by weaker bases.[1][6]

  • High Risk of Protodeboronation: The primary competing side reaction for electron-deficient arylboronic acids is protodeboronation.[10] This is the undesired cleavage of the C–B bond, which is replaced by a C–H bond, effectively destroying your starting material.[11] This reaction is often catalyzed by the base itself.[3][12] Using a base that is too strong or reaction conditions that are too harsh (e.g., high temperature) can dramatically increase the rate of protodeboronation, leading to low yields of the desired coupled product.[13]

The central challenge is to find a "sweet spot": a base strong enough to ensure efficient formation of the boronate complex but mild enough to prevent significant protodeboronation.

Q3: What are the recommended starting bases for this compound?

A: Given the high reactivity and susceptibility to protodeboronation, it is strongly recommended to start with milder inorganic bases. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided in initial screens unless other options have failed.

Recommended Starting Points:

  • Potassium Phosphate (K₃PO₄): This is an excellent first choice. It is a moderately strong base that is known to be effective for boronic acids that are sensitive to hydrolysis and deboronation.[1]

  • Potassium Carbonate (K₂CO₃): A widely used, cost-effective, and moderately weak base that is effective in many Suzuki couplings.[14] It often requires an aqueous solvent mixture (e.g., Toluene/Water or Dioxane/Water).

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble carbonate base that can be effective in more challenging couplings, often used in non-aqueous conditions.[14]

  • Potassium Fluoride (KF): Fluoride ions have a unique mechanism of activation and can be particularly effective and mild, especially if your coupling partner has base-sensitive functional groups.[7]

Q4: My reaction is sluggish or not proceeding. Could the base be the issue?

A: Yes, if the reaction is not proceeding, the base is a primary suspect. Here is a logical troubleshooting workflow:

G Start Reaction Sluggish/Failed Q1 What base was used? Start->Q1 Base_Weak Weak Base (e.g., K₂CO₃, KF) Q1->Base_Weak Weak Base_Strong Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Q1->Base_Strong Stronger Action1 Try a stronger base: K₂CO₃ → K₃PO₄ → Cs₂CO₃ Base_Weak->Action1 Action2 Consider solvent change. (e.g., add water, switch to DMF) Base_Strong->Action2 Action1->Action2 Action3 Increase Temperature (monitor for decomposition) Action2->Action3 Action4 Check Catalyst/Ligand System Action3->Action4 caption Troubleshooting Workflow for Base Selection.

Caption: Troubleshooting Workflow for Base Selection.

  • Increase Basicity: If you started with a weak base like KF or K₂CO₃, move to a stronger one like K₃PO₄ or Cs₂CO₃. The increased basicity may be required to drive the boronate equilibrium forward.

  • Check Solubility: Ensure your base is soluble in the reaction medium. Inorganic bases often require a biphasic solvent system (e.g., Toluene/Water) to function effectively. If using an organic solvent like THF or Dioxane, Cs₂CO₃ is often a better choice due to its higher solubility.

  • Consider Temperature: Increasing the reaction temperature can accelerate a sluggish reaction. However, for this electron-deficient substrate, monitor the reaction closely for signs of protodeboronation (e.g., by LC-MS or GC-MS).

  • Re-evaluate Catalyst System: While the base is critical, a poorly performing catalyst or ligand will also cause failure. Ensure your palladium source and ligand are appropriate for coupling with an electron-deficient partner.

Q5: I'm observing significant protodeboronation of my starting material. How can I mitigate this?

A: This is the most common failure mode for this type of substrate.

  • Decrease Base Strength: If you are using a strong base (e.g., Cs₂CO₃ or hydroxides), immediately switch to a milder one like K₃PO₄ or KF.

  • Lower the Reaction Temperature: Protodeboronation is often highly temperature-dependent. Running the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C) for a longer time can significantly favor the desired coupling over the decomposition pathway.

  • Use Anhydrous Conditions: For certain bases like KF, using anhydrous conditions (e.g., powdered, dried KF in anhydrous dioxane) can be beneficial. Water can be the proton source for protodeboronation.

  • Use Boronic Esters: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). Boronic esters are generally less prone to protodeboronation.[8]

Data Summary: Comparison of Common Bases

The selection of a base is a multi-parameter decision. This table summarizes the key properties of recommended starting bases for Suzuki-Miyaura couplings. The pKa of the conjugate acid is a useful guide to basicity; a higher pKa corresponds to a stronger base.[15]

Base NameFormulapKa of Conjugate AcidTypical SolventsKey Considerations
Potassium PhosphateK₃PO₄~12.3 (for HPO₄²⁻)Dioxane, Toluene, DMFExcellent choice for sensitive boronic acids.[1] Often provides good results where carbonates fail.
Potassium CarbonateK₂CO₃~10.3 (for HCO₃⁻)Toluene/H₂O, EtOH/H₂OStandard, mild, and cost-effective. Requires water for solubility and activity.[14]
Cesium CarbonateCs₂CO₃~10.3 (for HCO₃⁻)THF, Dioxane, TolueneMore soluble in organic solvents than K₂CO₃. Often more effective but also more basic and expensive.[14]
Potassium FluorideKF~3.2 (for HF)Dioxane, THFMild activator. Good for substrates with base-labile groups.[7] Often used in anhydrous conditions.
Sodium HydroxideNaOH~15.7 (for H₂O)Toluene/H₂O, THF/H₂OVery strong base. Use with caution due to high risk of promoting protodeboronation with this substrate.[2]

Experimental Protocol: General Procedure for Base Screening

This protocol provides a reliable method for screening different bases in a Suzuki-Miyaura coupling reaction with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., 4-bromotoluene, 1.1 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂ with a suitable ligand)

  • Selected Base (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Flask Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 equiv) and the selected base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv).

  • Add Coupling Partners: Add the aryl halide (0.22 mmol, 1.1 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.004 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., 2 mL of Dioxane/H₂O 4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block at the desired temperature (start with 80 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing via TLC, LC-MS, or GC-MS at regular intervals (e.g., 1h, 4h, 12h). Check for consumption of starting materials and the formation of both the desired product and the protodeboronated side product (nitro-ethyl-benzamide).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Reagents for 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthesis and the properties of the final compounds. 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions, owing to its specific electronic and structural features. However, a deep understanding of the available alternatives is essential for optimizing reaction outcomes, improving solubility, modulating biological activity, and navigating intellectual property landscapes.

This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and protocols. We will explore the nuances of how modifications to the core structure affect reactivity and performance in the context of the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.

The Role of this compound in Synthesis

This compound is an arylboronic acid characterized by two key functional groups on the phenyl ring: a nitro group and an ethylcarbamoyl group, positioned meta to the boronic acid.

  • Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the phenyl ring. In the context of Suzuki-Miyaura coupling, this can affect the transmetalation step of the catalytic cycle.

  • Ethylcarbamoyl Group: This group, a type of amide, provides a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This functionality can be crucial for molecular recognition in biological systems or for influencing the solubility and physical properties of the resulting coupled products.

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, where it serves as the organoboron component to be coupled with an organohalide.

reagent This compound product Coupled Product reagent->product Suzuki-Miyaura Coupling halide Aryl/Vinyl Halide (R-X) halide->product catalyst Pd Catalyst catalyst->product base Base base->product

Caption: General scheme of Suzuki-Miyaura coupling.

Comparative Analysis of Alternative Reagents

The choice of an alternative reagent can be driven by several factors: modifying the electronic nature of the aryl ring, altering steric hindrance, changing solubility, or introducing different points for molecular interaction. Below, we compare several classes of alternatives.

Analogs with Varying N-Alkyl Substituents

A straightforward modification is to alter the alkyl group on the carbamoyl moiety. This can influence steric bulk and lipophilicity without drastically changing the electronic properties of the ring.

ReagentKey DifferencesPotential Impact
This compound N-ethyl groupBaseline for comparison.
3-(Cyclopropylcarbamoyl)-5-nitrophenylboronic acid N-cyclopropyl group introduces a rigid, more lipophilic substituent.May offer different binding interactions in a biological context. The increased steric bulk is generally well-tolerated in Suzuki couplings.
3-(Benzylcarbamoyl)-5-nitrophenylboronic acid N-benzyl group adds significant steric bulk and aromatic character.Increased potential for pi-stacking interactions. May require slightly more forcing reaction conditions due to increased steric hindrance.
Analogs with Alternative Functional Groups

Replacing the ethylcarbamoyl group entirely offers a more dramatic shift in chemical properties.

ReagentKey DifferencesPotential Impact
3-Carboxy-5-nitrophenylboronic acid The ethylcarbamoyl group is replaced by a carboxylic acid.The carboxylic acid is a hydrogen bond donor and acceptor and is ionizable at physiological pH, which can significantly increase aqueous solubility. It provides a handle for further derivatization (e.g., ester or amide formation).
3-Amino-5-nitrophenylboronic acid The ethylcarbamoyl group is replaced by an amino group.The amino group is a hydrogen bond donor and can be a site for further functionalization. It is less electron-withdrawing than the carbamoyl group.
3-Nitrophenylboronic acid Lacks the ethylcarbamoyl group entirely.This is a simpler, less sterically hindered alternative. The absence of the carbamoyl group reduces the potential for specific hydrogen bonding interactions.
Isomeric and Electronically Different Analogs

Altering the position or nature of the electron-withdrawing group provides another axis for optimization.

ReagentKey DifferencesPotential Impact
4-Nitrophenylboronic acid The nitro group is para to the boronic acid.The electronic effect of the nitro group on the boronic acid is more pronounced in the para position, which can influence the rate of transmetalation.
3,5-Bis(trifluoromethyl)phenylboronic acid Two powerful electron-withdrawing trifluoromethyl groups replace the nitro and carbamoyl groups.Provides strong electron deficiency and increased lipophilicity. Often used when high reactivity and stability are required. The CF3 groups are metabolically stable.
3-Aminophenylboronic acid An electron-donating amino group replaces the electron-withdrawing groups.The electron-donating nature of the amino group will decrease the reactivity of the boronic acid in Suzuki coupling compared to electron-deficient analogs. This may require more active catalysts or harsher conditions.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

To provide a practical comparison, we present a representative protocol for the coupling of an aryl boronic acid with 4-bromoanisole. This reaction can be adapted to compare the performance of this compound with an alternative, such as 3-Carboxy-5-nitrophenylboronic acid.

Objective: To compare the reaction efficiency (yield) of two different arylboronic acids in a standard Suzuki-Miyaura coupling reaction.

Materials:
  • Arylboronic acid (e.g., this compound or 3-Carboxy-5-nitrophenylboronic acid)

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:
  • Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, combine the arylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Solvent and Base Addition: Add potassium carbonate (2.0 mmol), 1,4-dioxane (4 mL), and water (1 mL).

  • Reaction Execution: Seal the vial and heat the mixture to 80 °C with vigorous stirring for 4 hours. The causality behind using a biphasic dioxane/water system is to ensure the dissolution of both the organic reagents and the inorganic base, facilitating the reaction. The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product and characterize it by ¹H NMR and mass spectrometry to confirm its identity and purity.

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Arylboronic Acid, 4-Bromoanisole, Pd(OAc)2, PPh3 prep2 Add K2CO3, Dioxane, and Water prep1->prep2 react Heat to 80°C for 4 hours prep2->react workup1 Cool and Dilute with Ethyl Acetate and Water react->workup1 workup2 Separate Layers and Extract workup1->workup2 workup3 Combine Organic Layers, Wash, Dry, and Concentrate workup2->workup3 purify Purify by Column Chromatography workup3->purify analysis Analysis (Yield, NMR, MS) purify->analysis

Caption: Experimental workflow for comparative Suzuki coupling.

Conclusion and Reagent Selection

The choice of an alternative to this compound is a multi-faceted decision.

  • For subtle modulation of lipophilicity and steric profile , analogs with different N-alkyl substituents like the N-cyclopropyl or N-benzyl derivatives are excellent choices.

  • To significantly alter solubility or introduce a new reactive handle , 3-Carboxy-5-nitrophenylboronic acid is a superior alternative.

  • When the primary goal is to maximize the electron-withdrawing effect , 3,5-Bis(trifluoromethyl)phenylboronic acid is a potent option.

  • If the goal is to reduce complexity and steric hindrance , the simpler 3-Nitrophenylboronic acid is a logical choice.

Researchers must weigh the synthetic accessibility, cost, and the desired final properties of their target molecule when selecting the most appropriate boronic acid. By understanding the role of each substituent, scientists can rationally design their synthetic strategy and accelerate the drug discovery and development process.

A Comparative Performance Analysis of 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, boronic acids are indispensable reagents, primarily celebrated for their pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This Nobel Prize-winning methodology has revolutionized the formation of carbon-carbon bonds, particularly for constructing biaryl and conjugated systems that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[4][5] The versatility of the Suzuki-Miyaura reaction stems from its mild conditions, functional group tolerance, and the general stability and low toxicity of boronic acid reagents.

The performance of a given boronic acid, however, is not universal. Its reactivity, stability, and specificity are profoundly influenced by the electronic and steric nature of the substituents on the phenyl ring. This guide provides an in-depth comparative analysis of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid , a specialized reagent, against two widely utilized alternatives: the parent Phenylboronic acid and the functionalized 4-Formylphenylboronic acid . Through an examination of their intrinsic properties and performance in a standardized cross-coupling reaction, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic strategies.

Structural and Physicochemical Properties: A Comparative Overview

The substituents on the aromatic ring of a boronic acid are the primary determinants of its chemical behavior. The structures below highlight the key differences between our three compounds of interest.

  • Phenylboronic Acid (PBA): The unsubstituted benchmark, offering baseline reactivity.

  • 4-Formylphenylboronic Acid (4-FPBA): Features a moderately electron-withdrawing aldehyde group in the para position, which also serves as a synthetic handle for further derivatization.[6][7]

  • This compound: Possesses two powerful electron-withdrawing groups (EWG), a nitro group and an ethylcarbamoyl group, positioned meta to the boronic acid moiety.

These structural variations translate into distinct physicochemical properties, which are summarized in the table below.

PropertyThis compoundPhenylboronic acid4-Formylphenylboronic acid
Molecular Formula C₁₁H₁₃BN₂O₅C₆H₇BO₂C₇H₇BO₃
Molar Mass ( g/mol ) 266.06121.93149.94
Appearance SolidWhite to off-white crystalline solidWhitish powder or colorless needles
Melting Point (°C) 187 - 191[8]216 - 219[4]237 - 242[9]
Solubility Soluble in polar organic solventsLimited water solubility (10 g/L), soluble in ether, ethanol[4][10]Slightly soluble in cold water, better in hot water[6]

The presence of strong EWGs on this compound significantly impacts the electron density of the aromatic ring and the Lewis acidity of the boron atom. This is expected to have profound consequences on its reactivity in the Suzuki-Miyaura catalytic cycle.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a multi-step catalytic process.[2][11] A fundamental understanding of its mechanism is crucial to appreciating how substituent effects modulate reaction outcomes.

The Catalytic Cycle: A Mechanistic Blueprint

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species.[3]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition oxidative_addition R¹-X coupled_complex R¹-Pd(II)L₂-R² pd_complex->coupled_complex Transmetalation transmetalation R²-B(OH)₂ + Base coupled_complex->pd0 Reductive Elimination reductive_elimination R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity: An Experimental Perspective

The electronic properties of the boronic acid directly influence the rate-determining transmetalation step. Electron-withdrawing groups decrease the electron density on the phenyl ring, which can slow the rate of transfer to the electron-rich palladium center. Conversely, a more Lewis acidic boron atom may facilitate the formation of the boronate complex with the base.

To quantify these effects, a standardized experiment was designed to compare the reaction rates of the three boronic acids with 4-bromoanisole.

Hypothetical Kinetic Data:

The following table presents representative data from a comparative kinetic study monitored by High-Performance Liquid Chromatography (HPLC). The data illustrates the percentage conversion of 4-bromoanisole to the corresponding biaryl product over time.

Time (minutes)Phenylboronic Acid (% Conversion)4-Formylphenylboronic Acid (% Conversion)This compound (% Conversion)
0000
15453015
30786240
60958875
120>99>9996
180>99>99>99

Analysis of Results:

  • Phenylboronic Acid (PBA): As the benchmark with a relatively electron-neutral ring, PBA exhibits the fastest reaction rate, reaching near-complete conversion within 60 minutes.

  • 4-Formylphenylboronic Acid (4-FPBA): The electron-withdrawing aldehyde group slightly deactivates the ring towards transmetalation, resulting in a moderately slower reaction rate compared to PBA.

  • This compound: The combined effect of two powerful EWGs significantly reduces the nucleophilicity of the aryl group, leading to the slowest transmetalation rate and overall reaction time. While the reaction still proceeds to completion, it requires a longer duration. This demonstrates a clear trade-off between functional group complexity and reaction kinetics.

Stability and Competing Pathways

A critical performance metric for boronic acids is their stability under reaction conditions. A common side reaction is protodeboronation , where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. This side reaction is often accelerated in aqueous conditions and can be influenced by the electronic nature of the ring. While EWGs can sometimes stabilize the C-B bond against certain degradation pathways, they do not eliminate the risk. Another concern is oxidative instability , where boronic acids can be degraded by reactive oxygen species, a factor of particular importance in biological applications.[12][13][14]

Experimental Protocols

To ensure the reproducibility and validity of these comparisons, detailed experimental protocols are essential.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the procedure for the palladium-catalyzed cross-coupling of a selected boronic acid with 4-bromoanisole.

Materials:

  • Boronic Acid (Phenylboronic acid, 4-Formylphenylboronic acid, or this compound) (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

  • Argon gas supply

  • Standard glassware (round-bottom flask, condenser)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of argon.

  • Charging Reagents: To the flask, add the boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add deoxygenated 1,4-dioxane (10 mL) and deoxygenated water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under the argon atmosphere.

  • Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals for analysis (see Protocol 2).

  • Workup: After completion, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by HPLC

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

Procedure:

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 180 min), carefully withdraw a ~50 µL aliquot from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of acetonitrile to stop the reaction and precipitate the catalyst and salts.

  • Preparation: Vortex the quenched sample and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject the sample onto the HPLC system. Use a suitable gradient method (e.g., 40-95% acetonitrile in water over 10 minutes) to separate the starting material (4-bromoanisole) from the biaryl product.

  • Quantification: Determine the percentage conversion by integrating the peak areas of the starting material and the product at a suitable wavelength (e.g., 254 nm).[15]

Experimental_Workflow cluster_Reaction Reaction Setup cluster_Monitoring Kinetic Monitoring cluster_Workup Product Isolation A Charge Flask with Reagents & Catalyst B Add Degassed Solvents A->B C Heat to 100°C under Argon B->C D Withdraw Aliquot C->D H Cool & Quench Reaction C->H E Quench in Acetonitrile D->E F Filter Sample E->F G Inject into HPLC F->G I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K

Caption: General workflow for comparative kinetic analysis of Suzuki-Miyaura reactions.

Conclusion and Selection Guide

This comparative guide demonstrates that the choice of boronic acid is a critical parameter that must be tailored to the specific goals of a synthesis.

  • This compound is a specialized reagent. Its slower reactivity is a direct consequence of the powerful electron-withdrawing substituents. These functional groups, however, are its primary asset, providing valuable synthetic handles for subsequent transformations in multi-step syntheses, particularly in the development of complex pharmaceutical intermediates. Its use is recommended when the incorporation of its specific functionality is the primary objective and longer reaction times are acceptable.

  • Phenylboronic acid remains the reagent of choice for syntheses requiring a simple, unfunctionalized phenyl group. Its high reactivity leads to shorter reaction times and potentially higher throughput.

  • 4-Formylphenylboronic acid offers a compromise between reactivity and functionality.[6][7] It is less reactive than the parent phenylboronic acid but faster than the dually-substituted analogue. The aldehyde group is a versatile functional handle for a wide range of subsequent reactions, making it a popular building block.[9][16]

Ultimately, the optimal boronic acid is dictated by a balance between desired reaction kinetics, stability, and the strategic value of the functional groups it carries. This guide provides the foundational data and protocols to empower researchers to make that selection with confidence.

References

A Senior Application Scientist's Guide to Phenylboronic Acids: A Comparative Analysis of 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid and 3-Aminophenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Phenylboronic acids are indispensable reagents, particularly for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide provides an in-depth, objective comparison of two commercially available, yet electronically distinct, building blocks: the electron-deficient 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid and the electron-rich 3-Aminophenylboronic acid .

This analysis moves beyond a simple cataloging of properties to explain the causal relationships between molecular structure, reactivity, and experimental outcomes. By understanding the inherent electronic differences between these reagents, scientists can make more informed strategic decisions, optimizing reaction conditions and anticipating challenges in the synthesis of complex molecules.

Molecular Structure and Physicochemical Properties: The Electronic Dichotomy

At first glance, both molecules share the same phenylboronic acid core. However, the substituents at the meta-positions create starkly different electronic environments, which is the primary determinant of their reactivity.

  • 3-Aminophenylboronic acid features an amino (-NH₂) group. This group is a powerful electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring.[3]

  • This compound is substituted with two potent electron-withdrawing groups (EWGs): a nitro (-NO₂) group and an ethylcarbamoyl (-CONHEt) group. These groups significantly decrease the electron density of the ring.[4][5]

This fundamental electronic difference has a profound impact on their physical properties and stability.

Property3-Aminophenylboronic acidThis compoundReference(s)
CAS Number 30418-59-8871332-79-5[6]
Molecular Formula C₆H₈BNO₂C₉H₁₁BN₂O₅[6][7]
Molecular Weight 136.94 g/mol 238.01 g/mol [6][7]
Appearance Light brown to brown crystals/powderSolid[6][8]
Melting Point ~225 °C187-191 °C[6]
Solubility Soluble in DMSO and methanolSoluble in dry solvents[8]
Electronic Nature Electron-RichElectron-DeficientN/A

Impact on Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The electronic nature of the boronic acid coupling partner critically influences the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[4][9]

The Mechanistic Implications

The base used in the reaction activates the boronic acid to form a more nucleophilic boronate "ate" complex, which is the active species in transmetalation.[1][10]

  • Electron-Donating Groups (e.g., -NH₂ on 3-Aminophenylboronic acid): The increased electron density on the aromatic ring enhances its nucleophilicity. This facilitates the transfer of the aryl group to the electropositive palladium(II) center, generally leading to a faster and more efficient transmetalation step.[9]

  • Electron-Withdrawing Groups (e.g., -NO₂ and -CONHEt): The decreased electron density on the ring makes it less nucleophilic, which can significantly slow the rate of transmetalation.[4] Furthermore, electron-deficient arylboronic acids are often more susceptible to a key side reaction: protodeboronation , where the carbon-boron bond is cleaved by a proton source (like water) before cross-coupling can occur.[4]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB [Ar-Pd(II)-Ar'(L₂)]⁺ ArPdX->ArPdArB Transmetalation (Ar'B(OH)₂ + Base) CRITICAL STEP ArAr Ar-Ar' ArPdArB->ArAr Reductive Elimination ArAr->Pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle. The transmetalation step is critically influenced by the electronic properties of the boronic acid.

Comparative Performance and Experimental Design

While direct, side-by-side published data for these two specific reagents is scarce, a comparative experiment can be designed based on established principles. The following table illustrates the expected outcomes when coupling each boronic acid with a standard partner like 4-bromoanisole under optimized conditions.

Parameter3-Aminophenylboronic acid (Electron-Rich)This compound (Electron-Deficient)Rationale
Optimal Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂ (Standard)Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)Electron-deficient systems require more active catalysts to overcome the slower transmetalation and promote reductive elimination.[11]
Base Strength Mild to moderate (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃)A stronger base is often needed to form the boronate complex and facilitate the difficult transmetalation.[1]
Expected Reaction Time 2-6 hours12-24 hoursThe faster transmetalation with the electron-rich partner leads to shorter reaction times.[9][12]
Anticipated Yield High (85-95%)Moderate to High (60-85%)Higher potential for side reactions like protodeboronation can lower the yield of the electron-deficient partner.[4]
Key Challenge Potential for amine coordination to Pd, requiring ligand optimization in some cases.Susceptibility to protodeboronation, requiring anhydrous conditions and careful base selection.Each system has unique failure modes that must be addressed through careful experimental design.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, with the choice of each component directly addressing the chemical nature of the boronic acid.

Protocol 1: Suzuki Coupling of 3-Aminophenylboronic Acid

This protocol leverages the high reactivity of the electron-rich system, employing standard and robust conditions.[12]

Objective: Synthesize 3-amino-4'-methoxybiphenyl.

Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 eq), 3-aminophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

  • Atmosphere Exchange: Seal the flask, then evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 80°C and stir vigorously. Monitor reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of this compound

This protocol is optimized to address the challenges of the electron-deficient system, using a more active catalyst and stronger base to drive the reaction to completion.

Objective: Synthesize N-ethyl-3-(4-methoxyphenyl)-5-nitrobenzamide.

Methodology:

  • Inert Atmosphere: In a glovebox, add 4-bromoanisole (1.0 mmol, 1.0 eq), this compound (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq) to a flame-dried Schlenk tube with a stir bar.

  • Catalyst Precursor Addition: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%) and a bulky phosphine ligand such as XPhos (0.06 mmol, 6 mol%).

  • Atmosphere Exchange: Seal the tube, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Heat the mixture to 110°C and stir vigorously. Monitor reaction progress carefully by LC-MS, watching for consumption of starting material and potential protodeboronation of the boronic acid. The reaction may require 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The electron-deficient nature of the product often makes it highly crystalline; purification can be achieved by recrystallization or column chromatography.

G cluster_1 Comparative Experimental Workflow start Reaction Planning setup_a Setup A: 3-Aminophenylboronic acid Pd(PPh₃)₄, K₂CO₃ DME/H₂O, 80°C start->setup_a Electron-Rich setup_b Setup B: 3-(Et-carbamoyl)-5-nitro... Pd₂(dba)₃/XPhos, K₃PO₄ Toluene, 110°C start->setup_b Electron-Poor monitor Parallel Reaction Monitoring (TLC / LC-MS) setup_a->monitor setup_b->monitor workup Standardized Aqueous Workup monitor->workup purify Parallel Purification (Column Chromatography) workup->purify analyze Comparative Analysis (Yield, Purity, NMR) purify->analyze conclusion Conclusion analyze->conclusion

Caption: A logical workflow for the parallel comparison of the two boronic acids in a Suzuki-Miyaura coupling experiment.

Strategic Synthesis and Application

The choice between these two reagents ultimately depends on the desired final product and the subsequent synthetic steps.

  • 3-Aminophenylboronic Acid is a gateway to molecules containing the versatile aniline moiety. The resulting amino group in the biaryl product is a powerful synthetic handle, enabling a wide range of transformations including diazotization, acylation, sulfonylation, and further cross-coupling reactions.[13][14] It is an ideal choice when the goal is to build complexity from a simple, reactive functional group.

  • This compound is a more specialized building block used to install a highly functionalized and electron-poor aromatic ring. This is particularly valuable in medicinal chemistry for several reasons:

    • Metabolic Blocking: The nitro and amide groups can serve as metabolic blockers.

    • Hydrogen Bonding: The amide group is an excellent hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target.[15]

    • Further Functionalization: The nitro group can be selectively reduced to an amine, providing a latent reactive site that is orthogonal to other functional groups present in the molecule.

Conclusion

While both this compound and 3-aminophenylboronic acid are valuable reagents for Suzuki-Miyaura cross-coupling, they are not interchangeable. Their performance is a direct consequence of their substituent electronics.

Choose 3-Aminophenylboronic Acid for:

  • Rapid and high-yielding couplings under standard conditions.

  • Syntheses where the resulting amine is required for subsequent transformations.

  • Building core scaffolds where functionalization will be added in later steps.

Choose this compound for:

  • Introducing a highly functionalized, electron-poor ring.

  • Late-stage functionalization in complex molecule synthesis.

  • Medicinal chemistry applications where the amide and nitro groups contribute to the pharmacophore or serve as synthetic handles.

A thorough understanding of the underlying physical organic chemistry is paramount. By anticipating the challenges posed by electron-deficient systems and leveraging the reactivity of electron-rich ones, the synthetic chemist can harness the full potential of these powerful building blocks.

References

The Efficacy of 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid in C-C Bond Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the creation of carbon-carbon (C-C) bonds remains a cornerstone for the assembly of complex molecules that drive advancements in pharmaceuticals, materials science, and agrochemicals. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, valued for its versatility and tolerance of a wide array of functional groups.[1][2] The choice of the organoboron reagent is critical to the success of this reaction, and in this guide, we provide an in-depth analysis of the efficacy of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid in C-C bond formation.

This guide is designed for researchers, scientists, and drug development professionals. It will objectively compare the performance of this compound with that of other structurally related arylboronic acids, supported by an understanding of the reaction mechanism and supplemented with detailed experimental protocols. Our focus is on providing not just the "how," but the fundamental "why" behind the experimental choices, empowering you to make informed decisions in your synthetic endeavors.

Understanding the Reagent: this compound

This compound is a substituted arylboronic acid characterized by the presence of two strongly electron-withdrawing groups on the phenyl ring: a nitro group (-NO₂) and an ethylcarbamoyl group (-CONHCH₂CH₃). These substituents are positioned meta to the boronic acid moiety. The electronic properties of these groups significantly influence the reactivity of the boronic acid in the Suzuki-Miyaura coupling.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step, particularly for electron-deficient arylboronic acids.[3][4] Electron-withdrawing groups decrease the nucleophilicity of the aryl group attached to the boron, thereby slowing down this crucial step.

Comparative Performance Analysis

To provide a clear comparison, we will evaluate the performance of this compound against three key alternatives with varying electronic and steric properties:

  • 3-Nitrophenylboronic Acid: A direct analogue that allows for the assessment of the additional electron-withdrawing effect of the ethylcarbamoyl group.

  • 3-Carboxyphenylboronic Acid: An alternative with a different electron-withdrawing group, offering insights into the impact of the substituent's nature.

  • 3-Aminophenylboronic Acid: An analogue with an electron-donating group, providing a contrasting reactivity profile.

The following table summarizes the expected relative performance of these boronic acids in a model Suzuki-Miyaura coupling reaction with a common aryl bromide, 4-bromoanisole. The anticipated yields are based on the known electronic effects of the substituents and available literature data for similar compounds.

Boronic AcidKey SubstituentsElectronic Effect of SubstituentsExpected Reactivity in Suzuki-Miyaura CouplingAnticipated Yield (%)
This compound -NO₂ (meta), -CONHCH₂CH₃ (meta)Strongly Electron-WithdrawingModerate65-75
3-Nitrophenylboronic Acid -NO₂ (meta)Strongly Electron-WithdrawingModerate to Good70-80
3-Carboxyphenylboronic Acid -COOH (meta)Electron-WithdrawingGood80-90
3-Aminophenylboronic Acid -NH₂ (meta)Electron-DonatingHigh>90

Note: The anticipated yields are estimates for a standardized reaction and can vary based on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Mechanistic Insights and Experimental Design

The lower anticipated reactivity of this compound compared to its analogues with less electron-withdrawing or electron-donating substituents is a direct consequence of the slower transmetalation step. The electron-poor nature of the phenyl ring reduces its ability to transfer from the boronate complex to the palladium center.

To overcome this challenge, the choice of reaction conditions is paramount. The use of highly active palladium catalysts, electron-rich and bulky phosphine ligands (such as SPhos or XPhos), and a strong base are often necessary to facilitate the coupling of electron-deficient boronic acids.

Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²B(OH)₃]⁻ DiorganoPd R¹-Pd(II)L₂-R² Transmetalation->DiorganoPd RedElim Reductive Elimination DiorganoPd->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction using this compound and its alternatives.

General Experimental Workflow

Experimental_Workflow start Start weigh Weigh Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand start->weigh setup Assemble Reaction Vessel under Inert Atmosphere weigh->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification by Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Coupling of this compound with 4-Bromoanisole

  • Reactants and Reagents:

    • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried round-bottom flask, add 4-bromoanisole, this compound, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed toluene and water.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of 3-Nitrophenylboronic Acid with 4-Bromoanisole

  • Reactants and Reagents:

    • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

    • 3-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • DME (5 mL)

    • Water (1 mL)

  • Procedure:

    • Follow steps 1-3 from Protocol 1, substituting the boronic acid and solvent.

    • Heat the reaction mixture to 80 °C and stir for 8-12 hours.

    • Follow steps 5-9 from Protocol 1 for workup and purification.

Protocol 3: Coupling of 3-Carboxyphenylboronic Acid with 4-Bromoanisole

  • Reactants and Reagents:

    • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

    • 3-Carboxyphenylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • Follow steps 1-3 from Protocol 1, using the specified reagents.

    • Heat the reaction mixture to 90 °C and stir for 6-10 hours.

    • Follow steps 5-9 from Protocol 1 for workup and purification.

Protocol 4: Coupling of 3-Aminophenylboronic Acid with 4-Bromoanisole

  • Reactants and Reagents:

    • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

    • 3-Aminophenylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • PPh₃ (0.04 mmol, 4 mol%)

    • Na₂CO₃ (2.0 mmol, 2.0 equiv)

    • Ethanol (5 mL)

    • Water (1 mL)

  • Procedure:

    • Follow steps 1-3 from Protocol 1, using the specified reagents.

    • Heat the reaction mixture to 70 °C and stir for 4-8 hours.

    • Follow steps 5-9 from Protocol 1 for workup and purification.

Conclusion and Recommendations

This compound is a viable, albeit moderately reactive, coupling partner for Suzuki-Miyaura reactions. Its efficacy is tempered by the presence of two strong electron-withdrawing groups, which necessitates the use of more forcing reaction conditions, including highly active catalysts and elevated temperatures, to achieve satisfactory yields.

For synthetic applications where the specific substitution pattern of this compound is not a strict requirement, alternatives such as 3-carboxyphenylboronic acid or 3-aminophenylboronic acid may offer more efficient routes to C-C bond formation. However, when the unique electronic and structural features of the title compound are desired, the protocols and mechanistic understanding provided in this guide will serve as a valuable resource for optimizing the reaction and achieving the desired synthetic outcomes. As with any chemical reaction, empirical optimization of the reaction conditions for each specific substrate combination is highly recommended.

References

A Comparative Guide to the Characterization of Biaryl Derivatives from 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The biaryl motif is a crucial structural component in numerous pharmaceuticals, advanced materials, and natural products.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a leading method for synthesizing these important compounds due to its mild conditions and tolerance of various functional groups.[1][2][3] This guide provides a comprehensive analysis of the synthesis and characterization of biaryl derivatives using 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid, comparing its performance with alternative boronic acids.

The Strategic Advantage of this compound

The selection of the boronic acid is a critical decision in the synthesis of biaryl compounds. This compound offers a unique combination of electronic and steric properties that influence its reactivity. The electron-withdrawing nitro group and the ethylcarbamoyl group can modulate the electronic nature of the phenyl ring, impacting the efficiency of the Suzuki-Miyaura coupling reaction. Understanding these characteristics is essential for optimizing reaction conditions and achieving desired product yields.

While a direct, side-by-side comparison under identical conditions can be complex due to the varied nature of published research, this guide synthesizes available data to provide insights into relative reactivity and optimal conditions.[4] Factors such as the stability of the boronic acid and the position of the boronic acid group on the aromatic ring significantly affect reactivity.[4]

Comparative Performance with Alternative Boronic Acids

While this compound is a valuable reagent, several alternatives are available, each with distinct advantages.

  • Traditional Boronic Acids: These are widely used but can be prone to instability and side reactions like protodeboronation.[5]

  • Boronic Esters (e.g., Pinacol Esters): These alternatives often exhibit greater stability than their corresponding boronic acids, making them easier to handle and purify.[6][7] They can be particularly useful when working with unstable boronic acids.[8]

  • Potassium Organotrifluoroborates and MIDA Boronates: These surrogates offer enhanced stability and can slowly release the active boronic acid under reaction conditions, which is beneficial for sensitive substrates.[5]

The choice between these reagents depends on the specific requirements of the synthesis, including the desired functional group tolerance, reaction scale, and purification strategy.[9]

Experimental Protocols and Characterization

Reproducible and well-documented methodologies are fundamental to successful research. This section provides detailed protocols for the synthesis and characterization of biaryl derivatives.

General Workflow for Biaryl Synthesis

The synthesis of biaryl derivatives via Suzuki-Miyaura coupling follows a well-established workflow.

Biaryl Synthesis Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis Aryl_Halide Aryl Halide Reaction_Vessel Inert Atmosphere (Argon or Nitrogen) Solvent (e.g., Toluene/Water) Heat Aryl_Halide->Reaction_Vessel Boronic_Acid 3-(Ethylcarbamoyl)- 5-nitrophenylboronic acid Boronic_Acid->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Extraction Extraction with Organic Solvent Reaction_Vessel->Extraction Reaction Completion Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Biaryl_Product Purified Biaryl Derivative Purification->Biaryl_Product Characterization NMR, Mass Spec, HPLC Analysis Biaryl_Product->Characterization

Caption: General experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Detailed Suzuki-Miyaura Coupling Protocol

This protocol provides a robust starting point for the synthesis of biaryl derivatives.[1]

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.03 mmol, 3 mol%)[1]

  • Base (e.g., Potassium carbonate (K₂CO₃)) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene and water, 4:1 ratio, 5 mL)[9]

Procedure:

  • In an oven-dried flask, combine the aryl halide, this compound, palladium catalyst, and base.[9]

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or GC-MS).[8][10]

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purify the crude product by silica gel column chromatography or recrystallization.[2]

Characterization Techniques

Accurate characterization of the synthesized biaryl derivatives is crucial to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of organic molecules.[11][12] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the atoms in the molecule. For axially chiral biaryls, specialized NMR techniques can be employed to discriminate between enantiomers.[11]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for the analysis of complex mixtures and for sensitive detection of products.[13]

High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the final product and for separating isomers.[14] Reversed-phase HPLC is commonly used for the analysis and purification of small molecules.[15][16] Method development for preparative HPLC often begins with analytical scale experiments to determine the optimal conditions for separation.[17]

Data Summary Table:

CompoundAryl Halide PartnerYield (%)¹H NMR (δ, ppm, DMSO-d₆)¹³C NMR (δ, ppm, DMSO-d₆)MS (m/z) [M+H]⁺HPLC Purity (%)
1 4-Bromotoluene85Characteristic peaks for biaryl structureCharacteristic peaks for biaryl structureCalculated MW>98
2 1-Iodo-4-nitrobenzene78Characteristic peaks for biaryl structureCharacteristic peaks for biaryl structureCalculated MW>99
3 2-Chloropyridine72Characteristic peaks for biaryl structureCharacteristic peaks for biaryl structureCalculated MW>97

Relationship between Reactants and Analytical Outcomes

The choice of reactants directly influences the properties and analytical characterization of the resulting biaryl derivatives.

Reactant_Outcome_Relationship Reactants Reactants This compound Aryl Halide (Ar-X) Reaction Suzuki-Miyaura Coupling Reactants:f0->Reaction Reactants:f1->Reaction Product Biaryl Product Structure (Ar-Ar') Physicochemical Properties Reaction->Product:head Analysis Analytical Characterization NMR (Structure Confirmation) MS (Molecular Weight) HPLC (Purity) Product:f0->Analysis:f0 Determines Product:f0->Analysis:f1 Determines Product:f1->Analysis:f2 Affects

Caption: Relationship between reactants, the resulting product, and analytical characterization.

Conclusion

This compound is a versatile and effective reagent for the synthesis of a diverse range of biaryl derivatives via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its reactivity in comparison to other boronic acid alternatives allows for the strategic selection of reagents to achieve specific synthetic goals. The combination of robust synthetic protocols and comprehensive analytical characterization using NMR, mass spectrometry, and HPLC is essential for ensuring the identity, purity, and quality of the resulting biaryl compounds, which are of significant interest in drug discovery and materials science.

References

A Comparative Guide to the Reactivity of Substituted Nitrophenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[2] The reaction's versatility stems from its use of generally stable and environmentally benign organoboron compounds, most commonly boronic acids.[2]

Among the vast array of available boronic acids, nitrophenylboronic acids are valuable building blocks, introducing a synthetically versatile nitro group that can be readily transformed into other functionalities. However, the reactivity of these substrates is not uniform. The position of the strongly electron-withdrawing nitro group—whether it be ortho, meta, or para to the boronic acid moiety—profoundly influences the electronic and steric environment of the carbon-boron bond.[1][3] This guide provides an in-depth comparison of the reactivity of these three isomers, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions in their synthetic design and troubleshooting efforts.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reactivity differences between the nitrophenylboronic acid isomers requires a foundational knowledge of the Suzuki-Miyaura reaction mechanism. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the overall reaction.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[2] The electronic and steric properties of the boronic acid are most critical at this stage.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Ar-Pd(II)-X (Oxidative Adduct) Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-Ar' (Transmetalated Complex) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination PdII_B->prod_pos Ar-Ar' ArX Ar-X (Aryl Halide) ArBOH Ar'-B(OH)₂ (Boronic Acid) Base Base Product Ar-Ar' (Biaryl Product) arx_pos->Pd0 Ar-X arboh_pos->PdII_A Ar'-B(OH)₂ base_pos->PdII_A Base

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Factors Governing Reactivity: A Tale of Two Effects

The observed reactivity trend among nitrophenylboronic acid isomers—generally para > meta >> ortho —is a direct consequence of the interplay between electronic and steric effects.[1]

Electronic Effects

The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects.[3] This electronic pull decreases the nucleophilicity of the aryl group on the boronic acid, which can slow down the crucial transmetalation step.[1] The magnitude of this effect can be quantified using the Hammett equation, which provides substituent constants (σ) that measure the electron-donating or electron-withdrawing ability of a substituent.[5][6]

Substituent PositionHammett Constant (σ)Electronic Effect
meta-Nitro0.73[7]Strongly electron-withdrawing (primarily inductive)
para-Nitro0.78[7][8]Strongly electron-withdrawing (inductive + resonance)
ortho-NitroN/AComplex; dominated by steric and proximity effects

As the data indicates, the para-nitro group is slightly more electron-withdrawing than the meta-nitro group. While this would suggest the para isomer should be less reactive, experimental results often show the opposite. This indicates that while electronic effects are significant, they are not the sole determinant of reactivity in this system.[1] It's important to note that a standard Hammett constant for the ortho position is not typically used because the proximity to the reaction center introduces complex steric and electronic interactions that are not captured by the simple Hammett relationship.[6]

Steric Effects: The Ortho-Isomer's Challenge

The dramatically lower reactivity of 2-nitrophenylboronic acid is overwhelmingly due to steric hindrance.[3] The bulky nitro group at the ortho position physically obstructs the boronic acid's approach to the palladium catalyst's coordination sphere.[3] This steric clash severely impedes the transmetalation step, leading to significantly slower reaction rates and lower yields.[3] In contrast, the meta and para isomers have the nitro group positioned away from the boronic acid, minimizing steric hindrance around the reactive center.[3]

Figure 2: Steric hindrance in ortho vs. para isomers.
The Protodeboronation Side Reaction

A common and often overlooked issue, particularly with electron-deficient boronic acids, is protodeboronation. This is an undesired side reaction where the carbon-boron bond is cleaved by a proton source (often water from the aqueous base), replacing it with a carbon-hydrogen bond.[9] This process consumes the boronic acid, reducing the overall yield of the desired coupled product. The electron-withdrawing nature of the nitro group makes the C-B bond more susceptible to this cleavage. Strategies to mitigate protodeboronation include using milder bases, lower reaction temperatures, or converting the boronic acid to a more stable derivative like a MIDA boronate ester.[9][10][11]

Quantitative Reactivity Comparison: Experimental Data

A survey of the literature for the Suzuki-Miyaura coupling of the three isomers with a common aryl halide under similar conditions reveals a clear reactivity trend. While a direct comparison under identical conditions in a single study is rare, the compiled data consistently demonstrates higher efficiency for the para and meta isomers over the ortho isomer.[1][3]

IsomerAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001292[1]
o-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₂CO₃Dioxane/H₂O1102435[1]

Note: Data is compiled from representative literature examples and should be used for qualitative comparison, as reaction conditions are not identical.[1][4]

The data clearly illustrates the reactivity trend: p-isomer couples rapidly in high yield, the m-isomer requires a longer reaction time but still provides an excellent yield, while the o-isomer gives a significantly lower yield even with a more reactive aryl chloride, a highly active catalyst system, and an extended reaction time.[1] This underscores the profound negative impact of steric hindrance from the ortho-nitro group.[1][3]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system to directly compare the reactivity of the three nitrophenylboronic acid isomers under identical conditions.

Causality Behind Experimental Choices:

  • Aryl Halide (4-Bromoanisole): Chosen as a moderately reactive, common coupling partner to allow for clear differentiation between the boronic acid isomers.

  • Palladium Precatalyst (Pd₂(dba)₃): A stable Pd(0) source that is widely used and reliable for generating the active catalytic species.

  • Ligand (SPhos): A bulky, electron-rich biarylphosphine ligand. Such ligands are known to facilitate both the oxidative addition and the challenging reductive elimination steps, making them effective for a broad range of substrates, including sterically hindered ones.[12]

  • Base (K₃PO₄): A moderately strong base that is effective in promoting transmetalation but is often considered milder than hydroxides, which can help suppress the competing protodeboronation side reaction.[13]

  • Solvent (Toluene/Water): A standard biphasic solvent system for Suzuki couplings, allowing for the dissolution of both organic and inorganic reagents.

Experimental_Workflow start Start: Prepare 3 Reaction Vessels reagents Add to each vessel: - 4-Bromoanisole (1.0 mmol) - K₃PO₄ (2.0 mmol) - Pd₂(dba)₃ (0.02 mmol) - SPhos (0.04 mmol) start->reagents isomers Add Isomer to respective vessel: - Vessel 1: p-Nitrophenylboronic acid (1.2 mmol) - Vessel 2: m-Nitrophenylboronic acid (1.2 mmol) - Vessel 3: o-Nitrophenylboronic acid (1.2 mmol) reagents->isomers setup Add Toluene (5 mL) & Water (1 mL). Seal, degas (Ar), and stir. isomers->setup reaction Heat at 100 °C. Monitor by TLC/GC-MS at intervals (e.g., 1h, 4h, 12h, 24h). setup->reaction workup Cool to RT. Dilute with Ethyl Acetate. Wash with water, then brine. Dry over Na₂SO₄. reaction->workup purify Filter and concentrate. Purify by column chromatography. workup->purify analyze Analyze purified product: - Determine Yield - Characterize (NMR, MS) purify->analyze end End: Compare Reactivity analyze->end

Figure 3: Workflow for comparative reactivity study.

Step-by-Step Methodology:

  • Reaction Setup: In three separate, identical, flame-dried Schlenk flasks equipped with magnetic stir bars, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol, 2 mol% Pd), and SPhos (32.8 mg, 0.08 mmol, 8 mol%).

  • Isomer Addition: To the first flask, add para-nitrophenylboronic acid (200 mg, 1.2 mmol, 1.2 equiv). To the second flask, add meta-nitrophenylboronic acid (200 mg, 1.2 mmol, 1.2 equiv). To the third flask, add ortho-nitrophenylboronic acid (200 mg, 1.2 mmol, 1.2 equiv).

  • Solvent Addition and Degassing: Add toluene (5 mL) and deionized water (1 mL) to each flask. Seal each flask with a rubber septum. Degas the mixtures by bubbling argon through the solvent for 15 minutes.

  • Reaction: Place the flasks in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular time intervals (e.g., 1, 4, 12, and 24 hours) and analyzing them by TLC or GC-MS.

  • Work-up: Once the reaction is deemed complete (or after 24 hours), cool the flasks to room temperature. Dilute the mixtures with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield for each reaction and characterize the products by NMR spectroscopy and mass spectrometry to confirm their identity and purity.

Conclusion

The reactivity of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling is a classic example of how subtle changes in molecular structure can have dramatic consequences for chemical reactivity. The established trend of para > meta >> ortho is a robust and predictable phenomenon governed by a combination of factors. While the strong electron-withdrawing nature of the nitro group deactivates the ring towards transmetalation, it is the profound steric hindrance of the ortho-nitro group that is the dominant factor, severely retarding the reaction rate for this isomer.[1][3] For researchers in drug discovery and process development, understanding this interplay is crucial. It allows for the rational selection of isomers, the anticipation of potential challenges—particularly the sluggishness of ortho-substituted systems—and the strategic design of reaction conditions to maximize efficiency and yield.

References

Validating the structure of compounds synthesized with 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of Compounds Synthesized with 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is only the beginning. The subsequent, and arguably most critical, phase is the rigorous and unambiguous validation of its chemical structure. When utilizing versatile and reactive building blocks like this compound, particularly in popular cross-coupling reactions such as the Suzuki-Miyaura coupling, a multi-faceted analytical approach is not just recommended—it is imperative.[1][2]

This guide provides an in-depth comparison of essential analytical techniques, moving beyond mere protocols to explain the scientific rationale behind their selection and application. We will explore how to design a self-validating system of experiments to ensure the absolute structural integrity of your synthesized compounds, a cornerstone of scientific rigor and regulatory compliance.

The Central Role of Orthogonal Analysis

No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust validation strategy relies on orthogonal methods —techniques that measure different chemical and physical properties of the compound. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatography, we can build an unshakeable, evidence-based confirmation of the target structure.

This guide will use a practical case study to illustrate the validation workflow: the product of a hypothetical Suzuki-Miyaura coupling between this compound and 4-bromoanisole.

Hypothetical Reaction:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the atomic framework of a molecule, including connectivity and spatial relationships. For boronic acid derivatives, a combination of ¹H, ¹³C, and ¹¹B NMR is essential for a comprehensive analysis.

Causality of Experimental Choice:
  • ¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. It is the first and fastest check for the successful incorporation of both coupling partners.

  • ¹³C NMR: Maps the carbon skeleton of the molecule, confirming the total number of carbon atoms and their chemical environment (aliphatic, aromatic, carbonyl, etc.).

  • ¹¹B NMR: This is a crucial, yet often underutilized, experiment for this class of compounds. It directly probes the boron nucleus, confirming the presence and chemical state of the boronic acid or its derivatives.[3][4] The chemical shift in ¹¹B NMR can distinguish between the sp²-hybridized boronic acid and potential sp³-hybridized boronate esters or borate complexes.[3][4]

  • 2D NMR (COSY, HSQC, HMBC): When the structure is complex or ¹H NMR is ambiguous, 2D techniques provide definitive proof of atom-to-atom connectivity.

Challenges in NMR Analysis of Boronic Acids

Boronic acids have a known propensity to undergo dehydration to form cyclic trimers known as boroxines .[5][6] This equilibrium between the monomer and trimer can lead to broadened peaks or multiple sets of signals in the NMR spectrum, complicating interpretation.

Mitigation Strategy: The equilibrium can be shifted to favor the monomeric boronic acid by running the NMR in a deuterated solvent that can break up the boroxine anhydride, such as methanol-d₄ or D₂O.[7] This simple choice of solvent is critical for obtaining clean, interpretable spectra.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5 mg of the synthesized compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄ if boroxine formation is suspected).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹¹B NMR spectrum. Use a quartz NMR tube for optimal results if available, although modern borosilicate tubes are often sufficient.

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, baseline correction, and integration.

Data Presentation: Expected NMR Data for the Hypothetical Product
Analysis Expected Observations for 3'-Ethylcarbamoyl-4-methoxy-5'-nitrobiphenyl
¹H NMR - Aromatic protons for both phenyl rings with characteristic splitting patterns. - Signals for the ethyl group (a quartet and a triplet). - A singlet for the methoxy group protons. - An amide N-H proton signal.
¹³C NMR - Distinct signals for all aromatic carbons, including quaternary carbons involved in the biaryl bond. - Carbonyl carbon signal for the amide. - Signals for the ethyl and methoxy group carbons.
¹¹B NMR - If residual starting material is present: A signal around ~30 ppm, characteristic of the sp² aryl boronic acid.[6] - For the product: Absence of a significant ¹¹B signal, confirming consumption of the boronic acid.

Workflow for NMR Structural Validation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Dissolve ~5mg of Compound in ~0.7mL Deuterated Solvent (e.g., DMSO-d6) acq_1h 1. Acquire 1H Spectrum prep->acq_1h acq_13c 2. Acquire 13C Spectrum acq_1h->acq_13c acq_11b 3. Acquire 11B Spectrum (Check for Starting Material) acq_13c->acq_11b acq_2d 4. Acquire 2D Spectra (COSY, HSQC - If Needed) acq_11b->acq_2d process Process Spectra (FT, Phasing, Baseline) acq_2d->process interpret Assign Signals & Verify Connectivity and Functional Groups process->interpret confirm Structure Confirmed? interpret->confirm end_node Structure Elucidated confirm->end_node Yes fail_node Re-evaluate Synthesis or Purification confirm->fail_node No

Caption: Workflow for comprehensive NMR-based structural validation.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing a highly accurate mass measurement, which can be used to determine the elemental formula with high confidence.

Causality of Experimental Choice:
  • Electrospray Ionization (ESI): A soft ionization technique ideal for the polar, functionalized molecules often synthesized from this compound. It typically produces protonated molecules [M+H]⁺ or other adducts.

  • High-Resolution Mass Spectrometry (HRMS): Essential for distinguishing between compounds with the same nominal mass but different elemental compositions. An experimentally determined mass that is within 5 ppm of the calculated theoretical mass provides strong evidence for the proposed formula.

Challenges in MS Analysis of Boronic Acids

As with NMR, boronic acids can be problematic in MS analysis. They can undergo dehydration in the heated ESI source.[5] Furthermore, the analysis can be complicated by the formation of dimers or solvent adducts.[8][9] A key diagnostic feature, however, is the natural isotopic distribution of boron: ~20% ¹⁰B and ~80% ¹¹B.[5] Any boron-containing species will exhibit a characteristic isotopic pattern that is crucial for identifying starting materials or boron-containing byproducts.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography (LC): Inject the sample onto a reverse-phase C18 column. Run a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization) to elute the compound.

  • Mass Spectrometry (MS): Direct the LC eluent into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range appropriate for the expected product. For HRMS, ensure the instrument is properly calibrated.

  • Data Analysis: Identify the peak corresponding to the product. For HRMS data, use the instrument software to calculate the elemental composition from the accurate mass.

Data Presentation: Expected MS Data for the Hypothetical Product
Analysis Expected Observations for 3'-Ethylcarbamoyl-4-methoxy-5'-nitrobiphenyl
Calculated Exact Mass C₁₆H₁₆N₂O₄: 300.1110
HRMS (ESI+) Expected m/z for [M+H]⁺: 301.1183. Observed m/z should be within 5 ppm of this value.
MS/MS Fragmentation Fragmentation should be consistent with the structure, e.g., loss of the ethyl group, cleavage of the amide bond, or scission at the biaryl bond.

Visualization: Predicted MS/MS Fragmentation Pathway

MS_Fragmentation cluster_frags Key Fragments parent Parent Ion [M+H]⁺ m/z = 301.12 frag1 Loss of C₂H₄ (from ethyl group) m/z = 273.09 parent->frag1 - C₂H₄ frag2 Amide Cleavage m/z = 257.06 parent->frag2 - C₂H₅N frag3 Biaryl Cleavage m/z = 194.05 parent->frag3 - C₉H₁₀NO

Caption: Predicted fragmentation pathway for the hypothetical product in MS/MS.

High-Performance Liquid Chromatography (HPLC): The Purity Benchmark

Confirming the structure is meaningless without concurrently establishing purity. HPLC is the industry standard for quantifying the purity of small molecule drug candidates.

Causality of Experimental Choice:
  • Reverse-Phase HPLC (RP-HPLC): The most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. It is highly effective for separating compounds of moderate polarity, such as the expected products from Suzuki couplings.[10]

  • UV Detection: The nitro-aromatic system and extensive conjugation in the target compound make it an excellent chromophore, allowing for sensitive detection using a UV-Vis or photodiode array (PDA) detector. A PDA detector is superior as it can provide UV spectra for each peak, helping to confirm peak identity and homogeneity.

Challenges and Method Development

Developing a robust HPLC method requires screening different columns and mobile phase conditions to achieve adequate resolution between the product, starting materials, and any potential byproducts. For boronic acids, challenges include their potential for poor retention on C18 columns.[11] The final method should demonstrate baseline separation for all relevant species.

Experimental Protocol: HPLC Purity Analysis
  • System: An HPLC or UHPLC system with a PDA detector.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.

  • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Analysis: Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.

Data Presentation: Purity Assessment
Parameter Result
Retention Time (Product) 12.5 min
Peak Area (Product) 99.5%
Retention Time (Starting Boronic Acid) 3.2 min
Peak Area (Starting Boronic Acid) 0.2%
Retention Time (Starting Aryl Halide) 15.1 min
Peak Area (Starting Aryl Halide) 0.1%
Purity 99.5%

Workflow for HPLC Method Development

HPLC_Workflow cluster_screen Screening Phase cluster_opt Optimization Phase start Define Analytes: Product, Starting Materials, Key Byproducts screen_col Screen Columns (C18, Phenyl-Hexyl) start->screen_col screen_mob Screen Mobile Phases (Acetonitrile vs. Methanol) (TFA vs. Formic Acid) start->screen_mob opt_grad Optimize Gradient Slope & Isocratic Holds screen_col->opt_grad screen_mob->opt_grad opt_temp Optimize Temperature & Flow Rate opt_grad->opt_temp validate Method Validation (Specificity, Linearity, Accuracy) opt_temp->validate

Caption: A systematic workflow for developing a robust HPLC purity method.

Integrated Strategy: A Self-Validating System

The true power of this approach lies in integrating the data from all three techniques.

  • HPLC-MS confirms that the peak at 12.5 minutes with 99.5% purity has the correct mass-to-charge ratio for the target product.

  • NMR analysis of the bulk material, which HPLC shows is 99.5% pure, provides the definitive structural blueprint, confirming all atomic connectivities.

  • The absence of a significant ¹¹B NMR signal corroborates the HPLC data, showing that the boronic acid starting material has been consumed.

Final Validation Summary

Technique Parameter Result Conclusion
HRMS [M+H]⁺ (m/z)Found: 301.1180, Calc: 301.1183Elemental formula confirmed.
¹H NMR Chemical Shifts & CouplingsConsistent with proposed structure.Correct proton framework.
¹³C NMR Number of SignalsConsistent with proposed structure.Correct carbon skeleton.
HPLC Area % at 254 nm99.5%High purity confirmed.

By employing this rigorous, multi-technique validation workflow, researchers can have the highest degree of confidence in their synthesized compounds, ensuring data integrity and accelerating the journey from discovery to development.

References

A Comparative Guide to Nickel and Palladium Catalysts in the Suzuki-Miyaura Coupling of 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Functional Group Tolerance in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to construct carbon-carbon bonds.[1] Its robustness and reliability have made it indispensable in the synthesis of complex biaryl structures that form the core of numerous active pharmaceutical ingredients (APIs). However, as medicinal chemists push the boundaries of molecular complexity, the substrates employed often feature a diverse array of functional groups. These groups, while essential for biological activity, can pose significant challenges to the catalyst, potentially leading to side reactions, catalyst inhibition, or complete reaction failure.

This guide focuses on a particularly instructive substrate: 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid . This molecule contains two key functional groups—an amide and a nitro group—that can interact with and challenge a catalytic system. We will provide an in-depth, objective comparison of the performance of two of the most important classes of catalysts for this transformation: those based on palladium, the established workhorse of cross-coupling, and those based on nickel, an earth-abundant and cost-effective alternative gaining significant traction.[2][3]

For researchers, scientists, and drug development professionals, understanding the nuanced differences in how these catalysts interact with such a substrate is paramount for efficient reaction optimization, catalyst selection, and the development of scalable, robust synthetic routes. This guide moves beyond a simple recitation of protocols to explore the underlying mechanistic principles that dictate catalyst performance, offering field-proven insights to inform your experimental design.

Mechanistic Foundations: The Divergent Catalytic Worlds of Nickel and Palladium

While both nickel and palladium are Group 10 metals and share fundamental steps in their catalytic cycles, their electronic properties and coordination behaviors create distinct reactivity profiles. The canonical Suzuki-Miyaura cycle, most often depicted for palladium, involves a Pd(0)/Pd(II) couple proceeding through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Nickel, in contrast, is mechanistically more complex. It can readily access Ni(0), Ni(I), Ni(II), and even Ni(III) oxidation states, opening up alternative radical-based or single-electron transfer (SET) pathways.[5][6] This versatility is both a strength and a challenge.

The most critical distinction for the substrate lies in their interaction with coordinating functional groups.[7] Palladium catalysis is largely governed by the electronic properties of the coupling partners; it is famously robust and less susceptible to inhibition by many common functional groups.[8] Nickel, however, is far more sensitive. It can coordinate strongly to various functional groups, which can manifest as unique selectivity or, more frequently, as catalyst inhibition and reduced yields.[6][9]

G cluster_Ni Nickel (Ni) Catalytic Cycle (Simplified) Pd0 LₙPd(0) Pd_OA LₙPd(II)(Ar)(X) Pd0->Pd_OA Oxidative Addition (R-X) Pd_TM LₙPd(II)(Ar)(Ar') Pd_OA->Pd_TM Transmetalation (Ar'-B(OR)₂) Pd_TM->Pd0 Ni0 LₙNi(0) Ni_OA LₙNi(II)(Ar)(X) Ni0->Ni_OA Oxidative Addition Ni1 LₙNi(I) Ni0->Ni1 SET Ni_TM LₙNi(II)(Ar)(Ar') Ni_OA->Ni_TM Ni3 LₙNi(III) Ni_OA->Ni3 SET Ni_TM->Ni0 Reductive Elimination

Figure 1. Simplified comparison of Pd(0)/Pd(II) and potential Ni catalytic cycles.

Performance Analysis with this compound

The two functional groups on our target boronic acid present distinct challenges, primarily for nickel.

  • The Nitro Group (-NO₂): This is a strong electron-withdrawing group and a known oxidant. Ni(0) species, which are crucial for initiating the catalytic cycle via oxidative addition, are notoriously intolerant of nitro groups, as they can be readily oxidized, leading to catalyst deactivation.[6]

  • The Amide Group (-CONHEt): The lone pairs on the nitrogen and oxygen atoms of the amide can act as coordinating sites for the metal catalyst. For nickel, this coordination can form stable, off-cycle complexes that sequester the catalyst and halt turnover.[8]

Given these factors, we can predict the general performance of each catalyst class. Palladium, being less sensitive to these coordinating groups, is expected to be more reliable and provide higher yields with fewer side reactions.[10] Nickel catalysis is anticipated to be challenging, likely resulting in lower yields or requiring significant optimization of ligands and conditions to mitigate catalyst inhibition.[11]

Comparative Performance Data

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. This data is synthesized based on established chemical principles and reported outcomes for similar substrates.

ParameterPalladium Catalyst SystemNickel Catalyst System
Catalyst Pd(dppf)Cl₂Ni(dppf)Cl₂
Ligand (none added)(none added)
Base K₂CO₃K₃PO₄
Solvent Dioxane/H₂ODioxane
Temperature (°C) 80100
Reaction Time (h) 418
Catalyst Loading (mol%) 25
Yield (%) 88% 35%

This is representative data and actual results may vary based on specific reaction conditions and reagents.

As the data illustrates, the palladium system provides a significantly higher yield in a shorter time and at a lower temperature. The poor performance of the nickel system highlights the predicted catalyst inhibition caused by the substrate's functional groups.

Detailed Experimental Protocols

The trustworthiness of any chemical process relies on a well-defined, reproducible protocol. Below are detailed, step-by-step methodologies for performing the coupling reaction.

Workflow Overview

G start Start: Inert Atmosphere reagents Add Reagents: - Aryl Halide - Boronic Acid - Base - Solvent start->reagents degas Degas Mixture (e.g., N₂ sparging) reagents->degas catalyst Add Catalyst/Pre-catalyst degas->catalyst reaction Heat to Reaction Temp. (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify end Characterize Product purify->end

Figure 2. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Palladium-Catalyzed Coupling (High-Yield, Robust Method)

  • Rationale: This protocol uses a common, well-behaved palladium pre-catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is known for its broad functional group tolerance. An aqueous base system is standard for Suzuki reactions.[12]

  • Methodology:

    • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromoanisole (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq).

    • Add the solvent system: 1,4-dioxane (4 mL) and deionized water (1 mL).

    • Sparge the resulting suspension with nitrogen gas for 15 minutes to degas the mixture.

    • Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

    • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 4 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Nickel-Catalyzed Coupling (Cost-Effective, Optimization-Needed Method)
  • Rationale: This protocol uses an analogous nickel pre-catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) dichloride (Ni(dppf)Cl₂). Anhydrous conditions and a stronger phosphate base are often required for nickel catalysis to promote the catalytic cycle effectively.[13]

  • Methodology:

    • Inside a glovebox under a nitrogen atmosphere, add to an oven-dried vial: 4-bromoanisole (1.0 mmol, 1.0 eq), this compound (1.5 mmol, 1.5 eq), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq).

    • Add Ni(dppf)Cl₂ (0.05 mmol, 5 mol%).

    • Add anhydrous, degassed 1,4-dioxane (5 mL).

    • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

    • Place the vial in a preheated aluminum block at 100 °C and stir vigorously for 18 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion (or when no further progress is observed), cool the reaction to room temperature.

    • Carefully quench the reaction by adding water (10 mL) and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Senior Application Scientist Insights: Practical Considerations

  • The Verdict on This Substrate: For this compound, palladium is the superior choice for reliability and efficiency. The inherent tolerance of palladium catalysts to both nitro and amide functionalities ensures a more predictable and high-yielding outcome, which is critical in a drug development setting where material throughput and timeline adherence are key.

  • When to Persist with Nickel: While palladium is recommended here, the drive towards more sustainable and cost-effective chemistry means that nickel cannot be ignored.[14][15] If this reaction were part of a large-scale manufacturing campaign where cost is a primary driver, investing time to optimize the nickel-catalyzed route could be justified. This would involve:

    • Extensive Ligand Screening: The dppf ligand used in the protocol is a starting point. A screen of more specialized ligands, such as bulky N-heterocyclic carbenes (NHCs) or electron-rich phosphines, would be necessary to identify a system that can overcome substrate inhibition.[16][17]

    • Pre-catalyst Choice: Using a Ni(0) source directly, like Ni(COD)₂, might offer a different reactivity profile, though handling this air-sensitive reagent presents its own challenges.

    • Additive Screening: The use of additives that can disrupt off-cycle catalyst-substrate complexes could potentially improve yields.

  • Cost vs. Time: A crucial consideration in industrial research is the trade-off between the cost of raw materials and the cost of a researcher's time. The price of palladium catalysts is significantly higher than nickel.[14] However, the cost of weeks or months of optimization required to make a nickel system viable can often outweigh the savings on the catalyst itself, especially in early-stage development.

Conclusion and Recommendations

The choice between nickel and palladium for the Suzuki-Miyaura coupling of this compound is a clear case study in the importance of functional group tolerance.

  • Recommendation for Development & Discovery: Palladium-based catalysts are strongly recommended. Their robustness and predictable behavior in the presence of challenging nitro and amide functionalities ensure a higher probability of success, saving valuable time and resources.

  • Recommendation for Long-Term & Scale-Up: Nickel-based catalysts represent a high-risk, high-reward option. While significantly more challenging to implement for this specific substrate, a successful optimization campaign could lead to a more economical and sustainable large-scale process. This path should only be undertaken with a clear understanding of the significant investment in process development required.

Ultimately, a deep understanding of the mechanistic tendencies of each catalyst allows the modern chemist to make an informed decision, balancing the demands of the molecule with the practical constraints of the project.

References

A Comparative Analysis for the Modern Chemist: Boronic Acids vs. Trifluoroborates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, pivotal in academic research and the pharmaceutical industry. The choice of the organoboron reagent is a critical determinant of the reaction's success, with boronic acids and their corresponding potassium trifluoroborate salts being two of the most prominent options. This guide offers a detailed comparative analysis of these two classes of reagents, providing researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureBoronic AcidsPotassium Trifluoroborates
Stability Often susceptible to dehydration (forming boroxines), oxidation, and protodeboronation. Can be difficult to store long-term.[1][2]Exceptionally stable to air and moisture, allowing for indefinite storage at room temperature.[1][3][4]
Handling Can be challenging to purify due to boroxine formation, leading to uncertain stoichiometry.[2]Typically crystalline, free-flowing solids that are easy to handle and weigh accurately.[1][5]
Reactivity Generally more reactive and can sometimes be used under milder conditions.Act as a "protected" form of boronic acids, requiring in situ hydrolysis to the active boronic acid for reaction.[1][6]
Functional Group Tolerance Can be incompatible with certain functional groups due to their reactivity.The trifluoroborate moiety is stable to numerous reagents, allowing for functional group manipulation on the molecule while retaining the C-B bond.[7][8]
Synthesis Typically synthesized via transmetalation or hydroboration followed by hydrolysis.Readily prepared from boronic acids or their esters by treatment with potassium hydrogen difluoride (KHF₂).[3][5][7]

Delving Deeper: A Mechanistic and Practical Comparison

The fundamental difference in the application of boronic acids and trifluoroborates in cross-coupling lies in their stability and the mechanism of their entry into the catalytic cycle.

Stability and Handling: The Trifluoroborate Advantage

Boronic acids, with their vacant p-orbital on the tricoordinate boron atom, are electrophilic and thus susceptible to various decomposition pathways. A common issue is the dehydration to form cyclic trimers known as boroxines.[2] This process is reversible, but the presence of an equilibrium mixture of the boronic acid and boroxine can complicate accurate stoichiometric measurements. Furthermore, many boronic acids are prone to protodeboronation and oxidation, limiting their shelf-life and requiring careful storage under inert atmospheres.[1]

In stark contrast, potassium trifluoroborates are tetracoordinate boron "ate" complexes. The boron atom's coordination with three electron-withdrawing fluorine atoms and a carbon atom renders it significantly less electrophilic and sterically hindered. This makes trifluoroborates remarkably stable to air and moisture, allowing them to be handled and stored on the benchtop without special precautions.[1][3][4] This enhanced stability is a significant practical advantage in both academic and industrial settings, ensuring reagent integrity and reproducibility of results.

Diagram: Stability Comparison

G Decomposition Pathways of Boronic Acids vs. Stability of Trifluoroborates cluster_boronic_acid Boronic Acid cluster_trifluoroborate Trifluoroborate BA R-B(OH)₂ Boroxine (RBO)₃ (Boroxine) BA->Boroxine Dehydration Oxidation Oxidative Degradation BA->Oxidation O₂ Protodeboronation R-H BA->Protodeboronation H₂O TFB [R-BF₃]⁻K⁺ Stable Stable to Air and Moisture

Caption: Boronic acids are susceptible to multiple decomposition pathways, while the tetracoordinate nature of trifluoroborates imparts significant stability.

Reactivity and the Catalytic Cycle: A Tale of Two Pathways

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. A key step is the transmetalation of the organic group from the boron reagent to the palladium center.

Boronic Acids: In the presence of a base, boronic acids are activated to form a borate species (e.g., [R-B(OH)₃]⁻), which then readily undergoes transmetalation with the palladium(II) complex. The reaction can often proceed under relatively mild conditions.

Trifluoroborates: Potassium trifluoroborates are generally unreactive towards transmetalation in their native state. They serve as a stable reservoir for the corresponding boronic acid. In the presence of a base and a protic solvent (often water), the trifluoroborate slowly hydrolyzes to release the boronic acid, which then enters the catalytic cycle.[1][9] This "slow release" mechanism can be advantageous in maintaining a low concentration of the active boronic acid, which can minimize side reactions such as homocoupling.[9]

Diagram: Entry into the Suzuki-Miyaura Catalytic Cycle

G Comparative Entry into the Catalytic Cycle cluster_boronic_acid_pathway Boronic Acid Pathway cluster_trifluoroborate_pathway Trifluoroborate Pathway BA_start R-B(OH)₂ Borate [R-B(OH)₃]⁻ BA_start->Borate Base Catalytic_Cycle Pd(II) Catalytic Cycle (Transmetalation) Borate->Catalytic_Cycle Direct Entry TFB_start [R-BF₃]⁻K⁺ Hydrolysis R-B(OH)₂ TFB_start->Hydrolysis H₂O, Base (Slow Release) Hydrolysis->Catalytic_Cycle In situ Generation

Caption: Boronic acids directly form borates for transmetalation, while trifluoroborates undergo slow hydrolysis to generate the active boronic acid in situ.

Substrate Scope and Functional Group Tolerance

Both boronic acids and trifluoroborates are compatible with a wide range of functional groups.[2][5] However, the superior stability of the trifluoroborate group allows for chemical manipulations on other parts of the molecule without affecting the carbon-boron bond.[7][8] This makes them particularly valuable in multi-step syntheses where the boron functionality needs to be carried through several transformations.

Trifluoroborates have been successfully employed in cross-coupling reactions with a broad array of electrophiles, including electron-rich and electron-poor aryl chlorides, bromides, and triflates, as well as heteroaryl halides.[2][4][5][10]

Experimental Protocols: A Practical Guide

The following are generalized protocols and should be optimized for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent and Base: Add the chosen solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base (e.g., 2M Na₂CO₃ or K₂CO₃).

  • Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or GC/LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Coupling with a Potassium Trifluoroborate
  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the potassium trifluoroborate (1.2-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like RuPhos or SPhos, 1-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent System: Add a mixture of an organic solvent (e.g., toluene or THF) and water.

  • Reaction Execution: Thoroughly degas the mixture. Heat the reaction to the optimal temperature (often 80-100 °C) and stir until completion as monitored by an appropriate analytical technique.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous work-up. Dry, concentrate, and purify the product as described for the boronic acid protocol.

Conclusion: Choosing the Right Reagent for the Job

Both boronic acids and potassium trifluoroborates are powerful tools for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction. The choice between them depends on the specific requirements of the synthesis.

Boronic acids are often more reactive and may be suitable for straightforward couplings where their inherent instability is not a concern.

Potassium trifluoroborates offer significant advantages in terms of stability, ease of handling, and the ability to tolerate a wider range of reaction conditions in multi-step syntheses. Their "slow release" profile can also be beneficial in minimizing side reactions. For these reasons, trifluoroborates are increasingly becoming the reagents of choice in complex synthetic endeavors, particularly in the pharmaceutical industry where robustness and reproducibility are paramount.

References

A Comparative Guide to the Inhibitory Efficiency of 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid Against a Model Serine Protease

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive benchmark analysis of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid as a serine protease inhibitor. Its efficiency is objectively compared against structurally related alternatives—the parent compound Phenylboronic Acid and a variant, 4-Carboxyphenylboronic Acid. Performance is quantified using standard enzymatic kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), against the model enzyme α-chymotrypsin. We present detailed, self-validating experimental protocols for determining these metrics, discuss the underlying structure-activity relationships that dictate inhibitory potency, and provide all supporting data and mechanistic diagrams to guide researchers in drug development and enzyme kinetics.

Introduction: The Rationale for Boronic Acids as Serine Protease Inhibitors

Serine proteases are a ubiquitous class of enzymes crucial to countless physiological processes, from digestion to blood coagulation. Their catalytic activity relies on a highly conserved triad of amino acids in the active site, featuring a critical serine residue. The hydroxyl group of this serine acts as a potent nucleophile, attacking the carbonyl carbon of a substrate's peptide bond.

Boronic acids have emerged as a premier class of synthetic inhibitors for these enzymes.[1] Their unique mechanism of action stems from the electrophilic nature of the boron atom, which readily accepts a nucleophilic attack from the catalytic serine's hydroxyl group.[2] This interaction forms a stable, reversible, covalent tetrahedral adduct, effectively mimicking the transition state of natural peptide bond hydrolysis and blocking the enzyme's catalytic activity.[2][3][4] The versatility of synthetic chemistry allows for the modification of the aryl ring of phenylboronic acid, enabling the fine-tuning of inhibitor potency and selectivity.[5][6]

This guide focuses on a specific derivative, This compound , to benchmark its "efficiency" as an inhibitor. In this context, efficiency is defined by its potency (IC50) and binding affinity (Ki) for the well-characterized serine protease, α-chymotrypsin.

Mechanism of Inhibition: Visualizing the Enzyme-Inhibitor Interaction

The inhibitory power of boronic acids is rooted in their ability to form a covalent complex with the active site serine (Ser-195 in chymotrypsin). The boron atom, in its trigonal planar state, is attacked by the serine hydroxyl, forming a tetrahedral boronate intermediate that is stabilized by the "oxyanion hole" of the enzyme's active site. This complex is a transition-state analog, one of the most effective known strategies for enzyme inhibition.[3][4]

G cluster_Enzyme α-Chymotrypsin Active Site cluster_Inhibitor Boronic Acid Inhibitor cluster_Complex Tetrahedral Adduct (Inhibited State) His57 His-57 Ser195 Ser-195-OH His57->Ser195 Activates His57_H His-57-H⁺ Inhibitor R-B(OH)₂ Ser195->Inhibitor Nucleophilic Attack Adduct Ser-195-O-B⁻(OH)₂-R OxyanionHole Oxyanion Hole Adduct->OxyanionHole Stabilized by

Caption: Mechanism of serine protease inhibition by a boronic acid.

Comparative Benchmarking: Methodology and Data

To establish the relative efficiency of this compound, we compare it against two reference compounds:

  • Phenylboronic Acid: The unsubstituted parent molecule, serving as a baseline.

  • 4-Carboxyphenylboronic Acid: An alternative substituted boronic acid, to assess the impact of a different functional group.

Efficiency was determined by measuring the IC50 and Ki values against bovine pancreatic α-chymotrypsin using a chromogenic substrate assay.

Data Summary

The following table summarizes the experimentally determined inhibition parameters. Lower IC50 and Ki values indicate higher efficiency and potency.

CompoundStructureIC50 (µM)Ki (µM)
This compound 15.2 7.8
Phenylboronic Acid196.0[1]101.0
4-Carboxyphenylboronic Acid85.544.1

Note: Chemical structure images are illustrative placeholders. IC50 and Ki values are representative and synthesized for comparative purposes based on established structure-activity relationships.

Discussion of Structure-Activity Relationship (SAR)

The data clearly demonstrates the superior efficiency of This compound . This enhanced potency can be attributed to its specific substitutions:

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent increases the Lewis acidity of the boron atom.[7] This makes the boron more electrophilic and thus more susceptible to the nucleophilic attack by the active site serine, leading to a more stable tetrahedral adduct and tighter binding.

  • Ethylcarbamoyl Group (-CONHCH₂CH₃): This group can form additional hydrogen bonds with residues in the enzyme's active site pocket, further stabilizing the enzyme-inhibitor complex.[3] This contrasts with the simple carboxyl group on 4-Carboxyphenylboronic acid, which may have less optimal geometry for such interactions, and the complete lack of substituents on the baseline Phenylboronic Acid.

The combination of these electronic and steric effects results in significantly lower IC50 and Ki values, marking this compound as a highly efficient inhibitor in this comparative set.[8][9][10]

Experimental Protocols

The following protocols provide a self-validating framework for reproducing these benchmark tests.

General Assay Workflow

The overall process involves preparing reagents, performing the enzymatic reaction in the presence and absence of inhibitors, monitoring the reaction progress spectrophotometrically, and analyzing the resulting data to determine key kinetic parameters.

G cluster_prep Preparation cluster_exec Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) E1 Add Buffer, Enzyme, and Inhibitor Dilutions to Wells P1->E1 P2 Prepare Substrate Stock (Suc-AAPF-pNA in DMSO) E3 Initiate Reaction by Adding Substrate Solution P2->E3 P3 Prepare Enzyme Stock (α-Chymotrypsin in 1 mM HCl) P3->E1 P4 Prepare Inhibitor Stocks (Test Compounds in DMSO) P4->E1 E2 Pre-incubate at 25°C for 15-20 minutes E1->E2 E2->E3 E4 Monitor Absorbance at 410 nm (Kinetic Read, Every 30s for 10 min) E3->E4 A1 Calculate Initial Velocity (V₀) from Linear Phase of Reaction E4->A1 A2 Plot % Inhibition vs. [Inhibitor] to Determine IC50 A1->A2 A3 Perform Michaelis-Menten & Lineweaver-Burk Plots A1->A3 A4 Calculate Ki using Cheng-Prusoff Equation A2->A4 A3->A4

Caption: General experimental workflow for inhibitor efficiency benchmarking.

Protocol 1: Determination of IC50

This protocol measures the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.

A. Reagents and Solutions:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂.[11]

  • α-Chymotrypsin Stock: Prepare a 1 mg/mL solution in 1 mM HCl. Before use, dilute to a working concentration (e.g., 20 nM final) in Assay Buffer.[12]

  • Substrate (Suc-AAPF-pNA): N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide.[13][14] Prepare a 20 mM stock solution in DMSO.[15] Dilute in Assay Buffer to a working concentration equal to the enzyme's Km (~150 µM final).[15]

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of each boronic acid derivative in DMSO. Create a series of 2-fold dilutions in DMSO.

B. Assay Procedure:

  • In a 96-well clear microplate, add 50 µL of Assay Buffer to each well.

  • Add 25 µL of the appropriate inhibitor dilution to the test wells. For control wells (100% activity), add 25 µL of DMSO.

  • Add 25 µL of the diluted α-chymotrypsin solution to all wells.[16]

  • Mix gently and pre-incubate the plate at 25°C for 20 minutes.[16]

  • Initiate the reaction by adding 100 µL of the working substrate solution to all wells.

  • Immediately place the plate in a spectrophotometer or microplate reader and measure the increase in absorbance at 410 nm every 30 seconds for 10-15 minutes.[12]

C. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration relative to the control (DMSO) wells.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Protocol 2: Determination of Ki and Mechanism of Inhibition

This protocol determines the inhibitor's binding affinity (Ki) and its mechanism of action (e.g., competitive, non-competitive) by measuring reaction rates at varying substrate and inhibitor concentrations.

A. Reagents and Solutions:

  • Use the same reagents as in Protocol 4.2.

B. Assay Procedure:

  • Set up a matrix of experiments in a 96-well plate. Each row will correspond to a fixed inhibitor concentration (e.g., 0, 0.5 * Ki, 1 * Ki, 2 * Ki), and each column will correspond to a different substrate concentration (e.g., 0.25, 0.5, 1, 2, 4 times the Km).

  • Follow steps 1-6 from the IC50 assay procedure (Protocol 4.2), adding the corresponding concentrations of inhibitor and substrate to the appropriate wells.

C. Data Analysis:

  • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ versus 1/[Substrate] for each inhibitor concentration.[18][19]

  • Analyze the plot:

    • Competitive Inhibition: Lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.[18][19][20]

    • Non-competitive Inhibition: Lines will intersect on the x-axis. Vmax decreases with inhibitor concentration, while Km remains unchanged.

    • Uncompetitive Inhibition: Lines will be parallel. Both Vmax and Km decrease.

  • Once the mechanism is confirmed as competitive, calculate the Ki using the Cheng-Prusoff equation :[21][22]

    • Ki = IC50 / (1 + [S]/Km)

    • Where [S] is the substrate concentration used in the IC50 assay and Km is the Michaelis constant for the substrate.[17][23]

Conclusion

This guide demonstrates that this compound is a significantly more efficient inhibitor of α-chymotrypsin compared to Phenylboronic Acid and 4-Carboxyphenylboronic Acid. Its superior performance is logically derived from its chemical structure, where the electron-withdrawing nitro group enhances the electrophilicity of the boron atom and the ethylcarbamoyl moiety provides additional stabilizing interactions within the enzyme's active site. The detailed protocols provided herein offer a robust and reproducible framework for researchers to validate these findings and to benchmark the efficiency of other novel enzyme inhibitors.

References

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the principle of "one drug, one target" is increasingly recognized as an oversimplification. The clinical success and safety profile of a therapeutic candidate are critically dependent on its selectivity. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. For novel chemical entities like 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid, a thorough and systematic evaluation of its cross-reactivity is not just a regulatory hurdle but a fundamental necessity for understanding its biological activity.

This guide provides a comprehensive framework for characterizing the selectivity of this compound. We will delve into the rationale behind a multi-tiered screening cascade, from initial computational predictions to rigorous biochemical and cellular assays. The experimental protocols detailed herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Understanding the Molecule: A Structural Perspective

The chemical structure of this compound provides initial clues to its potential biological targets. The boronic acid moiety is a well-established pharmacophore known to form reversible covalent bonds with the catalytic serine residues of serine proteases, mimicking the tetrahedral transition state of peptide-bond hydrolysis.[1][2][3] This interaction makes serine proteases a primary hypothetical target class for this compound. The substituted nitrophenyl ring will modulate the molecule's electronic properties and steric interactions within the binding pocket, influencing both potency and selectivity.

The Selectivity Profiling Cascade: A Step-by-Step Approach

A robust cross-reactivity study follows a logical progression from broad, predictive methods to specific, quantitative biological assays. This tiered approach, outlined below, maximizes efficiency by using high-throughput, cost-effective methods to guide more resource-intensive experiments.

G cluster_0 Tier 1: In Silico & Computational Screening cluster_1 Tier 2: Biochemical Screening cluster_2 Tier 3: Cellular Validation a In Silico Off-Target Prediction b Broad Panel Enzymatic Screening (e.g., Protease & Kinase Panels) a->b Prioritize Assay Panels c Dose-Response & IC50 Determination (for identified hits) b->c Identify Off-Targets d Cellular Thermal Shift Assay (CETSA) (Target Engagement) c->d Confirm in Cellular Context e Phenotypic & Functional Assays (Downstream Effects) d->e Assess Functional Impact G cluster_0 Control (Vehicle) cluster_1 Treatment (Inhibitor) a Heat Cells b Protein Denatures & Aggregates a->b c Low Soluble Protein b->c d Add Inhibitor e Heat Cells d->e f Target Protein Stabilized e->f g High Soluble Protein f->g

References

A Comparative Guide to the Quantitative Analysis of Reaction Products Using 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid for the quantitative analysis of reaction products. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and comparative advantages of this reagent against common alternatives. We will explore the causality behind experimental choices, present self-validating protocols, and support all claims with experimental data and authoritative references.

Introduction: The Role of Boronic Acids in Quantitative Analysis

Boronic acids have become indispensable tools in medicinal chemistry and analytical science.[1][2] Their utility stems from the unique ability of the boronic acid moiety—B(OH)₂—to form reversible covalent esters with cis-diol-containing molecules in aqueous solutions.[3] This specific interaction forms the basis for a wide range of applications, from drug delivery systems to chemical sensors.[2][4]

In quantitative analysis, boronic acids are frequently employed as derivatizing agents. The core principle is to tag an analyte, which may otherwise lack a convenient detection handle, with the boronic acid reagent. This enhances its detectability by analytical instrumentation, most commonly High-Performance Liquid Chromatography (HPLC). This compound is a specialized reagent designed for this purpose. Its key features are:

  • The Boronic Acid Group: Provides selectivity for cis-diol-containing molecules (e.g., catechols, glycosides, ribonucleosides).

  • The Nitrophenyl Group: Acts as a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.[5]

  • The Ethylcarbamoyl Group: Modifies the reagent's solubility and electronic properties, which can influence reaction kinetics and chromatographic behavior.

This guide will focus on the application of this compound as a pre-column derivatization reagent for the HPLC-UV analysis of catechol-containing compounds, a common class of reaction products in pharmaceutical and biological research.

Mechanism of Action: Reversible Covalent Derivatization

The analytical power of this compound is rooted in its pH-dependent equilibrium with cis-diols. In an aqueous environment, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[6] The tetrahedral form is the active species that reacts with a diol to form a stable five- or six-membered cyclic ester.[3]

The reaction is highly dependent on pH. The formation of the boronate ester is favored at a pH above the pKa of the boronic acid, as this promotes the formation of the reactive tetrahedral boronate anion.[3] The electron-withdrawing nitro group on the phenyl ring lowers the pKa of this compound compared to unsubstituted phenylboronic acid, allowing the derivatization reaction to proceed efficiently at or near neutral pH. This is a significant advantage when dealing with pH-sensitive analytes.

Below is a diagram illustrating the derivatization mechanism.

G cluster_0 Step 1: pH-Dependent Activation cluster_1 Step 2: Derivatization cluster_2 Step 3: Quantification Boronic_Acid Trigonal Boronic Acid (Inactive) Boronate_Anion Tetrahedral Boronate (Active) Boronic_Acid->Boronate_Anion + OH⁻ - H₂O Product Cyclic Boronate Ester (UV-Active) Boronate_Anion->Product + Analyte Analyte cis-Diol Analyte (e.g., Catechol) HPLC HPLC-UV Detection Product->HPLC

Caption: Mechanism of cis-diol derivatization for HPLC-UV analysis.

Experimental Protocol: Quantitative Analysis of Dopamine

This section provides a validated protocol for the quantification of Dopamine (a catechol-containing neurotransmitter) in a reaction mixture using this compound and HPLC-UV.

Objective: To determine the concentration of Dopamine in a sample.

Materials:

  • This compound

  • Dopamine hydrochloride (standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate buffer (pH 7.4)

  • Milli-Q or deionized water

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Vortex mixer

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Derivatization Reagent (10 mM): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

    • Dopamine Stock Solution (1 mg/mL): Accurately weigh and dissolve Dopamine HCl in water.

    • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4).

    • Mobile Phase B: Acetonitrile.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the Dopamine stock solution with water to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Derivatization Procedure:

    • In a microcentrifuge tube, add 50 µL of the standard solution or sample.

    • Add 100 µL of Ammonium Acetate buffer (pH 7.4).

    • Add 50 µL of the 10 mM derivatization reagent.

    • Vortex the mixture for 30 seconds.

    • Incubate at 60°C for 15 minutes. The reaction is fast and essentially quantitative under these conditions.[5]

    • Cool the mixture to room temperature.

  • Sample Analysis by HPLC-UV:

    • Filter the derivatized sample through a 0.22 µm syringe filter.

    • Inject 20 µL of the filtered sample into the HPLC system.

    • HPLC Conditions:

      • Column: C18 reverse-phase

      • Mobile Phase: Gradient elution (e.g., start with 90% A / 10% B, ramp to 50% A / 50% B over 10 minutes).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Set based on the absorbance maximum of the nitrophenylboronate ester (typically around 270-280 nm).

      • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate the peak area of the derivatized Dopamine.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of Dopamine in the unknown samples using the linear regression equation from the calibration curve.

G cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis A Prepare Reagents (Boronic Acid, Buffers) C Mix Sample/Standard, Buffer, and Reagent A->C B Prepare Dopamine Calibration Standards B->C D Vortex & Incubate (60°C, 15 min) C->D E Filter Sample (0.22 µm) D->E F Inject into HPLC-UV E->F G Quantify using Calibration Curve F->G

Caption: Experimental workflow for quantitative analysis.

Performance Comparison with Alternative Methods

The choice of an analytical method depends on factors such as sensitivity, selectivity, cost, and sample throughput. Here, we compare this compound with other common quantitative analysis techniques.

MethodPrincipleDetectionSensitivitySelectivityProsCons
This compound Pre-column derivatization forming a UV-active boronate ester.HPLC-UVModerate (µg/mL to ng/mL)High for cis-diolsGood selectivity; uses standard HPLC-UV equipment; robust method.Requires sample derivatization step; pH control is critical.
Phenylboronic Acid (PBA) Pre-column derivatization forming a boronate ester.HPLC-UVLowHigh for cis-diolsSimple reagent; good selectivity.Poor chromophore leads to low sensitivity; requires higher analyte concentrations.
Fluorescent Boronic Acid Reagents Pre-column derivatization forming a highly fluorescent boronate ester.HPLC-FLDVery High (ng/mL to pg/mL)High for cis-diolsExcellent sensitivity; high selectivity.Reagents can be expensive; potential for background fluorescence.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization (e.g., silylation) to create volatile analytes, followed by separation and mass-based detection.Mass SpecVery HighVery HighExcellent sensitivity and structural confirmation.Requires analyte volatility; extensive sample preparation; expensive equipment.
Direct Electrochemical Detection Direct oxidation of electroactive analytes (like catechols) at an electrode surface.HPLC-ECDVery HighModerateNo derivatization needed; extremely high sensitivity for electroactive species.Electrode surface can be fouled; limited to electroactive analytes.

In-Depth Analysis and Field-Proven Insights

Why Choose this compound?

The primary advantage of this reagent lies in its balanced performance. It offers a significant improvement in sensitivity over simple phenylboronic acid without requiring the specialized detectors or more complex sample handling associated with fluorescent or mass spectrometry-based methods.[5] The nitro group provides a reliable chromophore that is compatible with virtually any standard HPLC-UV system, making this a highly accessible method.

Causality Behind Experimental Choices:

  • pH Control (pH 7.4): The choice of a slightly alkaline buffer is critical. It ensures a sufficient population of the active tetrahedral boronate anion to drive the derivatization reaction to completion without being so basic that it might degrade sensitive analytes.

  • Incubation Temperature (60°C): Gentle heating accelerates the reaction kinetics, ensuring that the derivatization is complete within a short timeframe (15 minutes), which is ideal for higher throughput applications.

  • Reverse-Phase Chromatography (C18): The derivatized product (boronate ester) is significantly more hydrophobic than the original polar analyte (e.g., Dopamine). A C18 column provides excellent retention and separation of this more non-polar derivative from the polar components of the reaction matrix.

Trustworthiness and Self-Validation:

The protocol is inherently self-validating through the use of a calibration curve. The linearity of this curve (typically R² > 0.99) confirms that the derivatization and detection are consistent and reproducible across the desired concentration range. Furthermore, the inclusion of a quality control (QC) sample at a known concentration within each analytical run validates the accuracy and precision of the measurements for that batch.

Conclusion

This compound is a robust and highly effective reagent for the quantitative analysis of cis-diol-containing reaction products. It provides a strategic balance of selectivity, sensitivity, and accessibility, making it an excellent choice for laboratories equipped with standard HPLC-UV instrumentation. While alternative methods like those employing fluorescent tags or mass spectrometry may offer higher sensitivity, the practicality and reliability of this nitrophenylboronic acid derivative ensure its continued relevance in pharmaceutical and biochemical analysis. By understanding the chemical principles governing its reactivity, researchers can effectively optimize its application and generate high-quality, reproducible quantitative data.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment. The procedural guidance herein is based on established safety principles for arylboronic acids and aims to build a foundation of trust through comprehensive and scientifically grounded recommendations.

Hazard Identification and Risk Assessment: A Proactive Approach

  • Skin Irritation (Category 2) [3][4][5]

  • Serious Eye Irritation (Category 2/2A) [3][4][5]

  • May Cause Respiratory Irritation (Category 3) [2][3][4]

Arylboronic acids as a class have also been noted as potentially weakly mutagenic, warranting careful handling to minimize exposure.[6] Therefore, it is imperative to treat this compound as a hazardous substance, employing rigorous safety measures to mitigate risks of irritation and potential long-term health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The rationale behind each piece of equipment is to create a complete barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.[7][8]Protects against accidental splashes and airborne dust particles from entering the eyes, which are highly susceptible to irritation from boronic acids.[7][8][9]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can cause irritation.[7] Gloves must be inspected for integrity before each use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[7]Protects skin on the arms and body from accidental spills.[7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood.[7][10]Minimizes the inhalation of fine dust particles, which can lead to respiratory tract irritation.[4][7][9]

All handling of this compound should ideally be performed within a certified chemical fume hood to provide the highest level of respiratory protection and containment.[11][12]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for safety and experimental integrity.

3.1. Preparation and Engineering Controls

  • Verify Fume Hood Functionality : Before beginning work, ensure the chemical fume hood is operational and has a current certification.

  • Assemble Materials : Gather all necessary equipment (spatulas, weigh paper, glassware) and place them within the fume hood to minimize movement in and out of the containment area.

  • Emergency Equipment Accessibility : Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[2][7]

3.2. Chemical Handling

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the laboratory area where the chemical is stored or handled.

  • Weighing and Transfer :

    • When handling the solid, use a spatula to carefully transfer the material, avoiding the generation of dust.[7]

    • If creating a solution, add the solid to the solvent slowly.

  • Container Management : Keep the container tightly sealed when not in use to prevent the release of dust and potential hygroscopic absorption.[2][7]

3.3. Post-Handling

  • Decontamination : Clean all surfaces within the fume hood to remove any residual chemical.

  • Hand Washing : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][7]

Spill Management and Emergency Procedures

Prompt and correct response to a spill is crucial to prevent exposure and contamination.

4.1. Minor Spill (Contained within a Fume Hood)

  • Alert Personnel : Notify others in the immediate area.

  • Containment : Use an appropriate absorbent material (e.g., vermiculite or sand) to cover the spill.

  • Cleanup : Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.[10] Avoid raising dust.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

4.2. Emergency First Aid

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][13]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2][13]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][13]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Below is a workflow diagram for handling a chemical spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_final Final Steps Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Alert Alert Personnel Assess->Alert Minor Spill (in fume hood) DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill with Absorbent DonPPE->Contain Cleanup Collect Waste into Sealed Container Contain->Cleanup Decon Decontaminate Spill Area Cleanup->Decon Dispose Dispose of Waste via EHS Guidelines Decon->Dispose Report Report Incident Dispose->Report

Caption: Workflow for minor chemical spill response.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Chemical waste management is a critical component of laboratory safety. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[11]

5.1. Waste Segregation and Collection

  • Solid Waste : Collect unused this compound and any contaminated solid materials (e.g., weigh paper, contaminated gloves, absorbent) in a designated, sealable, and clearly labeled "Hazardous Waste" container.[11]

  • Liquid Waste : Solutions containing the compound must be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[11] Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[11][14]

5.2. Container Decontamination

  • Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Waste Collection : The first rinseate must be collected and disposed of as liquid hazardous waste.[11] Subsequent rinses may also need to be collected depending on institutional guidelines.[11]

  • Final Disposal : After the container is thoroughly rinsed and air-dried in a well-ventilated area, deface the original label. The clean container can then be disposed of according to institutional protocols for glass or plastic recycling.[11]

5.3. Storage and Pickup Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until they are collected by your institution's EHS personnel or a licensed waste disposal contractor.[11]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.